Product packaging for Propargyl-PEG4-methylamine(Cat. No.:)

Propargyl-PEG4-methylamine

Cat. No.: B610247
M. Wt: 245.32 g/mol
InChI Key: JHXPKKWHNGLMCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Propargyl-PEG4-methylamine is a heterobifunctional poly(ethylene glycol) (PEG) derivative that serves as a valuable building block in advanced chemical biology and drug discovery research. Its core utility lies in its two distinct functional groups: a terminal propargyl group and a terminal methylamine group, connected by a tetraethylene glycol (PEG4) spacer. The propargyl group is a well-established handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a quintessential "click chemistry" reaction. This reaction allows researchers to efficiently and selectively conjugate the molecule with azide-bearing compounds or biomolecules, forming a stable 1,2,3-triazole linkage. This property makes it an essential tool for bioconjugation, labeling strategies, and the synthesis of complex molecular architectures. The methylamine group on the opposite terminus is highly reactive and can form stable amide bonds with carboxylic acids or be targeted by activated NHS esters, providing a straightforward path for coupling to a vast array of molecules. This compound is particularly prominent in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), where it functions as a flexible linker to connect an E3 ubiquitin ligase ligand to a target protein ligand. The incorporation of the hydrophilic PEG spacer is crucial, as it significantly enhances the solubility of the resulting conjugates in aqueous media and can improve pharmacokinetic properties by increasing bioavailability. Furthermore, alkyne-labeled PEGs like this compound are used as critical benchmark compounds in cutting-edge, high-throughput assays to measure membrane permeability for beyond-Rule-of-5 (bRo5) molecules, aiding in the pharmacokinetic mapping of combinatorial libraries. This reagent provides researchers with a versatile and reliable means to develop targeted therapeutics and advanced drug delivery systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H23NO4 B610247 Propargyl-PEG4-methylamine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-3-5-14-7-9-16-11-12-17-10-8-15-6-4-13-2/h1,13H,4-12H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXPKKWHNGLMCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOCCOCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to Propargyl-PEG4-methylamine: A Versatile Bifunctional Linker in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propargyl-PEG4-methylamine is not a therapeutic agent with a direct pharmacological mechanism of action, but rather a critical chemical tool employed in the synthesis of complex biomolecules. Its utility lies in its bifunctional nature, featuring a terminal alkyne (propargyl group) and a primary amine (methylamine group) separated by a hydrophilic tetra-polyethylene glycol (PEG4) spacer. This technical guide elucidates the chemical mechanisms by which this compound facilitates bioconjugation, its role in modern drug development paradigms such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), and provides relevant experimental context.

Core Chemical Mechanism of Action

The "mechanism of action" of this compound is defined by the reactivity of its two terminal functional groups, which allows for the covalent linkage of two different molecules.

The Propargyl Group and Click Chemistry

The terminal alkyne of the propargyl group is a key substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3][4] This reaction forms a stable triazole linkage with a molecule containing an azide (B81097) group.[5] The reaction is highly efficient, specific, and biocompatible, proceeding under mild conditions.

The generalized CuAAC reaction is as follows:

  • Reactants: An azide-containing molecule (R1-N3) and the propargyl group of this compound.

  • Catalyst: A Copper(I) salt (e.g., CuBr, CuSO4 with a reducing agent like sodium ascorbate).

  • Product: A stable 1,4-disubstituted triazole ring covalently linking the two molecules.

The Methylamine (B109427) Group and Amine Chemistry

The primary methylamine group serves as a versatile nucleophile. It readily reacts with various electrophilic functional groups to form stable covalent bonds.[5][6] Common reaction partners include:

  • Carboxylic Acids: Forms a stable amide bond, often facilitated by carbodiimide (B86325) coupling agents (e.g., EDC, DCC).

  • Activated Esters (e.g., NHS esters): Reacts efficiently to form an amide bond, releasing the N-hydroxysuccinimide leaving group.[5]

  • Carbonyls (Aldehydes and Ketones): Undergoes reductive amination to form a stable amine linkage.[5]

The Role of the PEG4 Spacer

The polyethylene (B3416737) glycol (PEG) component of the linker serves several crucial functions in drug development:

  • Increased Hydrophilicity: The PEG spacer enhances the aqueous solubility of the resulting conjugate, which can be beneficial for poorly soluble molecules.[5]

  • Reduced Aggregation: By increasing solubility and providing steric hindrance, the PEG chain can prevent the aggregation of the conjugated molecules.

  • Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains, can increase the in vivo circulation time of a therapeutic by reducing renal clearance and protecting it from enzymatic degradation.[7]

  • Flexible Spacer: The PEG4 chain provides a flexible spacer between the two conjugated molecules, which can be critical for maintaining their proper folding and function.

Applications in Drug Development

This compound is extensively used as a linker in the construction of complex therapeutic modalities.[4][7][8]

PROTACs

In the field of PROTACs, this linker is used to connect a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase.[1][2] By bringing the target protein and the E3 ligase into close proximity, the PROTAC induces the ubiquitination and subsequent proteasomal degradation of the target protein. The flexibility and hydrophilicity of the PEG4 linker are often crucial for optimal ternary complex formation and potent degradation.

Antibody-Drug Conjugates (ADCs)

In ADC development, the linker can be used to attach a cytotoxic payload to an antibody. The antibody directs the ADC to a specific target (e.g., a cancer cell), and upon internalization, the payload is released, leading to cell death. The amine group can be used to attach the linker to the antibody (e.g., via lysine (B10760008) residues), while the propargyl group can be used to attach the drug payload.

Quantitative Data

As this compound is a chemical linker, quantitative data primarily relates to its physical properties and reaction efficiencies rather than biological activity.

PropertyValueReference
Molecular Weight 245.32 g/mol [7]
Purity ≥95% - 99.71%[2][7]
Appearance Colorless to light yellow liquid or solid
Solubility Soluble in water and most organic solvents

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

Procedure:

  • Dissolve the azide-containing molecule and this compound in the chosen solvent.

  • Add a freshly prepared aqueous solution of sodium ascorbate to the reaction mixture.

  • Add an aqueous solution of CuSO4 to the reaction mixture.

  • Stir the reaction at room temperature for 1-24 hours.

  • Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

  • Upon completion, purify the product using standard chromatographic techniques.

General Protocol for Amide Coupling with an NHS Ester

Materials:

  • NHS ester-containing molecule

  • This compound

  • Aprotic polar solvent (e.g., DMF, DMSO)

  • Tertiary amine base (e.g., triethylamine, diisopropylethylamine)

Procedure:

  • Dissolve the NHS ester-containing molecule in the chosen solvent.

  • Add this compound to the solution.

  • Add the tertiary amine base to the reaction mixture to act as a proton scavenger.

  • Stir the reaction at room temperature for 2-12 hours.

  • Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

  • Upon completion, purify the product using standard chromatographic techniques.

Visualizations

G cluster_0 This compound cluster_1 Reaction Partners cluster_2 Reaction Products Propargyl_PEG4_methylamine This compound Triazole_Conjugate Triazole-linked Conjugate Propargyl_PEG4_methylamine->Triazole_Conjugate CuAAC (Click Chemistry) Amide_Conjugate Amide-linked Conjugate Propargyl_PEG4_methylamine->Amide_Conjugate Amide Coupling Azide_Molecule Azide-containing Molecule (R1-N3) Azide_Molecule->Triazole_Conjugate NHS_Ester_Molecule NHS Ester-containing Molecule (R2-CO-NHS) NHS_Ester_Molecule->Amide_Conjugate

Caption: Chemical reactivity of this compound.

PROTAC_Mechanism cluster_PROTAC PROTAC Molecule cluster_Cellular_Machinery Cellular Machinery PROTAC Target Ligand - this compound Linker - E3 Ligase Ligand Target_Protein Target Protein PROTAC->Target_Protein Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Proteasome Proteasome Target_Protein->Proteasome Ubiquitination & Degradation

Caption: Role of the linker in the PROTAC mechanism of action.

References

An In-depth Technical Guide to Propargyl-PEG4-methylamine: Structure, Function, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propargyl-PEG4-methylamine is a heterobifunctional linker molecule of significant interest in the fields of bioconjugation, chemical biology, and drug discovery. Its unique architecture, featuring a terminal alkyne (propargyl group), a hydrophilic tetraethylene glycol (PEG4) spacer, and a reactive methylamine (B109427) group, enables the straightforward and efficient linkage of diverse molecular entities. This guide provides a comprehensive overview of its chemical structure, functional groups, and key applications, with a focus on its role in "click chemistry" and the synthesis of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental considerations and a summary of its physicochemical properties are also presented to facilitate its practical application in a research and development setting.

Chemical Structure and Functional Groups

This compound is characterized by three key components: a propargyl group, a polyethylene (B3416737) glycol spacer, and a methylamine terminus.

  • Propargyl Group: This functional group contains a terminal alkyne (a carbon-carbon triple bond). The alkyne is a critical reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This reaction is known for its high efficiency, specificity, and biocompatibility, allowing for the formation of a stable triazole linkage with azide-containing molecules.

  • Polyethylene Glycol (PEG) Spacer: The "PEG4" designation indicates a chain of four repeating ethylene (B1197577) glycol units. This PEG linker serves multiple purposes.[2] It enhances the aqueous solubility of the molecule and conjugates derived from it.[3] Furthermore, it provides a flexible spacer arm of a defined length, which is crucial for mitigating steric hindrance between the conjugated molecules and allowing them to interact optimally with their respective biological targets.

  • Methylamine Group: The terminal methylamine is a primary amine that serves as a nucleophile. It readily reacts with electrophilic functional groups such as carboxylic acids (in the presence of coupling agents), activated esters (like N-hydroxysuccinimide esters), and carbonyls (aldehydes and ketones) to form stable amide or imine bonds.[4]

The combination of these functional groups makes this compound a versatile tool for covalently linking a wide array of molecules, including proteins, peptides, oligonucleotides, small molecule drugs, and imaging agents.[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. It is important to note that some of these values are predicted through computational models and may vary slightly from empirically determined values.

PropertyValueReference(s)
Molecular Formula C₁₂H₂₃NO₄[6]
Molecular Weight 245.32 g/mol [6]
CAS Number 1807530-11-5[6]
Appearance Varies (typically a liquid or semi-solid)
Solubility Soluble in Water, DMSO, DMF, DCM[3][]
Predicted Boiling Point 317.1 ± 32.0 °C[6]
Predicted Density 1.002 ± 0.06 g/cm³[6]
Predicted pKa 9.52 ± 0.10[6]
Storage Conditions -20°C, protect from light[8]

Key Applications and Experimental Protocols

The bifunctional nature of this compound makes it a valuable reagent in a variety of bioconjugation applications. Its most prominent use is in the assembly of complex molecular architectures, particularly in the field of targeted protein degradation.

Role in PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule is composed of a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects the two. This compound is an ideal candidate for the linker component.[1]

The general workflow for synthesizing a PROTAC using this compound is as follows:

  • Amide Bond Formation: The methylamine group of this compound is coupled to a carboxylic acid-functionalized E3 ligase ligand (or target protein ligand) using standard peptide coupling reagents (e.g., HATU, HOBt/EDC).

  • Click Chemistry: The propargyl group of the resulting conjugate is then reacted with an azide-functionalized target protein ligand (or E3 ligase ligand) via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Click Chemistry (CuAAC) Ligand_A_COOH Ligand A (with -COOH) Intermediate Intermediate Conjugate (Ligand A-Linker) Ligand_A_COOH->Intermediate Coupling Agents (e.g., HATU, DIPEA) Propargyl_PEG4_MeNH This compound Propargyl_PEG4_MeNH->Intermediate Final_PROTAC Final PROTAC Intermediate->Final_PROTAC Cu(I) catalyst (e.g., CuSO4, Na-Ascorbate) Ligand_B_N3 Ligand B (with -N3) Ligand_B_N3->Final_PROTAC

A generalized workflow for the synthesis of a PROTAC using this compound.
Detailed Experimental Protocol: A Representative Two-Step PROTAC Synthesis

This protocol provides a general methodology for the synthesis of a PROTAC using this compound. The specific reaction conditions, purification methods, and analytical techniques may require optimization based on the properties of the specific ligands being used.

Step 1: Amide Coupling of Ligand A (with Carboxylic Acid) to this compound

  • Reagent Preparation:

    • Dissolve Ligand A (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous dimethylformamide (DMF).

    • Prepare a solution of a peptide coupling reagent such as HATU (1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 equivalents) in anhydrous DMF.

  • Reaction:

    • To the solution of Ligand A and the linker, add the solution of the coupling reagent and base dropwise with stirring under an inert atmosphere (e.g., argon or nitrogen).

    • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitoring and Work-up:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction by adding water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

    • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude intermediate conjugate by flash column chromatography on silica (B1680970) gel.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reagent Preparation:

    • Dissolve the purified intermediate conjugate from Step 1 (1.0 equivalent) and Ligand B (with a terminal azide) (1.1 equivalents) in a suitable solvent system (e.g., a mixture of t-butanol and water).

    • In a separate vial, prepare a fresh solution of copper(II) sulfate (CuSO₄) (e.g., 0.1 equivalents) and sodium ascorbate (B8700270) (e.g., 0.5 equivalents) in water.

  • Reaction:

    • To the solution of the intermediate conjugate and Ligand B, add the freshly prepared copper/ascorbate solution.

    • Stir the reaction mixture vigorously at room temperature for 2-8 hours.

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, dilute the mixture with water.

    • Extract the final PROTAC product with an organic solvent.

  • Purification and Characterization:

    • Purify the final PROTAC compound by preparative high-performance liquid chromatography (HPLC).

    • Characterize the purified PROTAC by LC-MS and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

Signaling Pathways and Logical Relationships

The primary mechanism of action for a PROTAC synthesized using this compound involves hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system. The linker's role is to facilitate the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.

PROTAC_MoA PROTAC PROTAC (Ligand A-Linker-Ligand B) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Recycle Recycled PROTAC->Recycle POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC released PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI facilitates ubiquitination Ub Ubiquitin Ub->PolyUb_POI E1, E2, E3 enzymes Proteasome 26S Proteasome PolyUb_POI->Proteasome recognized by Degradation POI Degradation Proteasome->Degradation

Mechanism of action for a PROTAC, where the linker facilitates ternary complex formation.

Conclusion

This compound is a highly versatile and valuable tool for researchers in the life sciences. Its well-defined structure, featuring orthogonal reactive functional groups and a hydrophilic spacer, enables the efficient and controlled synthesis of complex bioconjugates. Its application in the development of PROTACs highlights its significance in the advancement of novel therapeutic modalities. The information and protocols provided in this guide are intended to serve as a valuable resource for the successful application of this compound in a variety of research and drug development endeavors.

References

Propargyl-PEG4-methylamine: A Technical Guide to a Versatile Heterobifunctional Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG4-methylamine is a highly versatile heterobifunctional linker that has become an indispensable tool in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a terminal propargyl group and a methylamine (B109427) group separated by a hydrophilic tetraethylene glycol (PEG4) spacer, allows for the precise and efficient conjugation of a wide range of molecules. This guide provides an in-depth technical overview of this compound, including its chemical properties, detailed experimental protocols for its use, and its applications in the synthesis of complex biomolecular constructs such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Specifications

This compound is a well-characterized chemical entity with consistent properties across various suppliers. The following table summarizes its key quantitative data.

PropertyValueSource(s)
Molecular Weight 245.32 g/mol [1][2]
Molecular Formula C12H23NO4[1][2][3]
CAS Number 1807530-11-5[1][2][3]
Purity Typically ≥95-98%[3][4]
Solubility Soluble in water, DMSO, DMF, and DCM[5]
Appearance Colorless to light yellow oil or liquid
Storage Conditions Recommended storage at -20°C, protect from light. In solvent, can be stored at -80°C for up to 6 months.[5][6]

Chemical Reactivity and Applications

The utility of this compound stems from its two distinct reactive functional groups:

  • Propargyl Group: The terminal alkyne (-C≡CH) is primed for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[7][8] This reaction is highly specific, efficient, and can be performed under mild, aqueous conditions, making it ideal for conjugating with azide-modified biomolecules such as proteins, peptides, and nucleic acids.[8]

  • Methylamine Group: The primary amine (-NHCH3) provides a nucleophilic handle for a variety of conjugation strategies. It readily reacts with activated carboxylic acids (e.g., NHS esters) to form stable amide bonds.[5] It can also be coupled to carboxylic acids using carbodiimide (B86325) chemistry (e.g., EDC with NHS) or react with carbonyl compounds (aldehydes and ketones) to form Schiff bases, which can be further reduced to stable amine linkages.[5]

The PEG4 spacer plays a crucial role in the linker's functionality. This hydrophilic chain enhances the aqueous solubility of the resulting conjugate, which is particularly beneficial when working with hydrophobic drugs or proteins that are prone to aggregation.[9] The flexible PEG spacer also provides spatial separation between the conjugated molecules, minimizing steric hindrance and preserving their biological activity.[9]

Experimental Protocols

The following are detailed methodologies for the two primary conjugation reactions involving this compound.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the general procedure for conjugating this compound to an azide-containing molecule.

Materials:

  • This compound

  • Azide-containing molecule of interest

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for aqueous reactions)

  • Solvent (e.g., a mixture of tert-butanol, DMSO, and water)

  • Nitrogen or Argon gas

Procedure:

  • Reactant Preparation: In a reaction vessel, dissolve this compound (1 equivalent) and the azide-containing molecule (1 equivalent) in the chosen solvent system.

  • Inert Atmosphere: Purge the reaction mixture with an inert gas (nitrogen or argon) for 10-15 minutes to remove dissolved oxygen.

  • Catalyst Preparation:

    • In a separate vial, prepare a stock solution of CuSO₄·5H₂O in deionized water.

    • In another vial, prepare a fresh stock solution of sodium ascorbate in deionized water.

    • If using a ligand, pre-mix the CuSO₄ solution with a THPTA solution.

  • Reaction Initiation: To the stirred reaction mixture, add the CuSO₄ solution (typically 0.1 equivalents). Immediately follow with the addition of the sodium ascorbate solution (typically 0.5 equivalents).[10]

  • Reaction Monitoring: The reaction can be monitored by TLC, LC-MS, or other appropriate analytical techniques to determine its completion. Reactions are typically run for 1-4 hours at room temperature.

  • Work-up and Purification: Once the reaction is complete, it can be quenched by exposing it to air. The product can be purified by standard chromatographic techniques such as silica (B1680970) gel chromatography or reversed-phase HPLC.

Protocol 2: EDC/NHS Coupling of this compound to a Carboxylic Acid

This two-step protocol describes the activation of a carboxylic acid-containing molecule with EDC and NHS, followed by conjugation to the methylamine group of the linker.

Materials:

  • Carboxylic acid-containing molecule (Protein #1)

  • This compound (Molecule #2)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES, pH 4.5-5.0

  • Coupling Buffer: 1X PBS, pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or hydroxylamine

  • 2-Mercaptoethanol (B42355) (optional)

  • Desalting column

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid-containing molecule in Activation Buffer.

    • Add EDC (e.g., 4 mM final concentration) and NHS or sulfo-NHS (e.g., 10 mM final concentration) to the solution.[11]

    • Incubate for 15-30 minutes at room temperature.

    • (Optional) Quench the EDC reaction by adding 2-mercaptoethanol to a final concentration of 20 mM.[12]

  • Buffer Exchange (Optional but Recommended): Remove excess EDC and activation byproducts using a desalting column equilibrated with Coupling Buffer.

  • Conjugation:

    • Immediately add this compound to the activated carboxylic acid solution. A 10-50 fold molar excess of the linker is typically used.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS-esters.

  • Purification: Purify the conjugate using a desalting column, dialysis, or other appropriate chromatographic techniques to remove excess linker and quenching reagents.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for synthesizing PROTACs and ADCs using this compound.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Functionalization cluster_1 Step 2: Linker Conjugation cluster_2 Step 3: Final Assembly POI_ligand Protein of Interest (POI) Ligand (with -COOH or other reactive group) Activated_POI_Linker Activated POI-Linker Conjugate POI_ligand->Activated_POI_Linker EDC/NHS Coupling E3_ligand E3 Ligase Ligand (with -N3) PROTAC Final PROTAC Molecule E3_ligand->PROTAC Linker This compound Linker->Activated_POI_Linker Activated_POI_Linker->PROTAC Click Chemistry (CuAAC)

Caption: Workflow for PROTAC synthesis using this compound.

ADC_Synthesis_Workflow cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Drug-Linker Conjugation cluster_2 Step 3: Final Conjugation Antibody Monoclonal Antibody (mAb) (e.g., with accessible Lysine residues) Azide_mAb Azide-Modified mAb Antibody->Azide_mAb Azide Introduction ADC Antibody-Drug Conjugate (ADC) Azide_mAb->ADC Click Chemistry (CuAAC) Drug Cytotoxic Drug (with -COOH) Drug_Linker Drug-Linker Conjugate Drug->Drug_Linker EDC/NHS Coupling Linker This compound Linker->Drug_Linker Drug_Linker->ADC

Caption: Workflow for ADC synthesis using this compound.

References

The Crucial Role of the PEG4 Spacer in Propargyl-PEG4-methylamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG4-methylamine is a heterobifunctional linker molecule integral to the advancement of bioconjugation and the development of targeted therapeutics, most notably Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive technical overview of the functions of its constituent parts, with a particular focus on the pivotal role of the tetra-ethylene glycol (PEG4) spacer. The strategic incorporation of this spacer profoundly influences the physicochemical properties and biological activity of the resulting conjugates, making a thorough understanding of its impact essential for the rational design of novel drug candidates.

This compound is comprised of three key functional moieties: a propargyl group, a methylamine (B109427) group, and a PEG4 spacer. The terminal alkyne of the propargyl group facilitates covalent linkage to azide-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] The methylamine group provides a reactive handle for conjugation to molecules bearing carboxylic acids, activated esters, or carbonyls.[3][4] Bridging these two reactive ends is the PEG4 spacer, a flexible chain of four repeating ethylene (B1197577) glycol units that is far from being a passive component.

The Multifaceted Role of the PEG4 Spacer

The PEG4 spacer is a critical determinant of the overall performance of the molecules in which it is incorporated, influencing solubility, stability, pharmacokinetics, and target engagement.[5][6] Its impact can be categorized into several key areas:

1. Enhanced Hydrophilicity and Solubility: One of the most significant contributions of the PEG4 spacer is the impartation of hydrophilicity.[7] Many bioactive molecules, particularly those developed as PROTACs, are large and hydrophobic, leading to poor solubility in aqueous biological environments. The ethylene glycol units of the PEG spacer are hydrophilic and can significantly improve the water solubility of the conjugate, which is crucial for administration and bioavailability.[3][8][]

2. Optimized Pharmacokinetics and Reduced Immunogenicity: The hydrophilic nature of the PEG spacer also contributes to a "stealth" effect, reducing recognition by the reticuloendothelial system and subsequent clearance from the body. This can lead to a longer circulation half-life and sustained therapeutic effect. Furthermore, PEGylation is a well-established strategy to reduce the immunogenicity of conjugated molecules.

3. Precise Spatial Orientation and Flexibility: In the context of PROTACs, the linker is not merely a spacer but a critical element that dictates the spatial relationship between the target protein and the E3 ligase.[7] The length and flexibility of the PEG4 spacer are crucial for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). An optimal linker length allows for the necessary conformational adjustments to bring the ubiquitination sites of the target protein into proximity with the E3 ligase, leading to efficient ubiquitination and subsequent degradation.[10][11]

4. Modulation of Binding Affinity and Selectivity: The length of the PEG spacer can influence the binding affinity of the PROTAC for its target protein and the E3 ligase. While a shorter linker might lead to steric hindrance, a longer linker could result in reduced binding due to increased entropy. The PEG4 length often represents a favorable balance for many target-ligase pairs.

Data Presentation: Physicochemical Properties and Comparative Efficacy

The selection of a linker is a critical step in the design of bioconjugates and PROTACs. Below are tables summarizing the physicochemical properties of this compound and comparative data illustrating the impact of PEG linker length on PROTAC efficacy.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1807530-11-5[2][8][12]
Molecular Formula C12H23NO4[2][8][12]
Molecular Weight 245.32 g/mol [2][8][12]
Boiling Point (Predicted) 317.1 ± 32.0 °C[8]
Density (Predicted) 1.002 ± 0.06 g/cm³[8]
pKa (Predicted) 9.52 ± 0.10[8]
Solubility Water, DMSO, DMF, DCM[3][8][]
Storage -20°C[3]

Table 2: Comparative Efficacy of PROTACs with Varying PEG Linker Lengths (Illustrative Examples)

Target ProteinE3 LigaseLinkerDC50 (nM)Dmax (%)Reference(s)
BTKCRBNPEG-basedVaries with lengthVaries with length[13][14]
BRD4CRBNPEG-basedVaries with lengthVaries with length[15][16]
IRAK4VariousPEG-basedVaries with lengthVaries with length[17]

Note: DC50 is the concentration of the PROTAC that induces 50% degradation of the target protein. Dmax is the maximum percentage of target protein degradation achieved. The optimal linker length is target-dependent and often requires empirical determination.

Experimental Protocols

The utility of this compound is realized through its application in bioconjugation reactions. Below are detailed methodologies for its use in PROTAC synthesis.

Protocol 1: Synthesis of a PROTAC via Amide Coupling and Click Chemistry

This protocol describes a general two-step synthesis of a PROTAC, where the methylamine group of this compound is first coupled to a carboxylic acid-functionalized E3 ligase ligand, followed by a click chemistry reaction with an azide-functionalized target protein ligand.

Step 1: Amide Coupling of this compound to an E3 Ligase Ligand

  • Reagents and Materials:

    • E3 Ligase Ligand with a carboxylic acid functionality (e.g., a derivative of Thalidomide)

    • This compound

    • Coupling agents (e.g., HATU, HOBt)

    • Base (e.g., DIPEA)

    • Anhydrous DMF

    • Magnetic stirrer and stir bar

    • Round bottom flask

    • Nitrogen or Argon atmosphere

  • Procedure:

    • Dissolve the E3 ligase ligand (1 equivalent) in anhydrous DMF in a round bottom flask under an inert atmosphere.

    • Add HATU (1.2 equivalents) and HOBt (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

    • Add this compound (1.1 equivalents) followed by DIPEA (3 equivalents).

    • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

    • Purify the resulting propargyl-functionalized E3 ligase ligand-linker conjugate by flash column chromatography.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reagents and Materials:

    • Propargyl-functionalized E3 ligase ligand-linker conjugate (from Step 1)

    • Azide-functionalized target protein ligand (e.g., a derivative of JQ1 for BRD4)

    • Copper(II) sulfate (CuSO4)

    • Sodium ascorbate (B8700270)

    • Solvent (e.g., a mixture of t-BuOH and water, or DMSO)

    • Magnetic stirrer and stir bar

    • Reaction vial

  • Procedure:

    • Dissolve the propargyl-functionalized E3 ligase ligand-linker conjugate (1 equivalent) and the azide-functionalized target protein ligand (1 equivalent) in the chosen solvent system in a reaction vial.

    • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equivalents) in water.

    • In another vial, prepare a solution of CuSO4 (0.1 equivalents) in water.

    • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4 solution.

    • Stir the reaction mixture at room temperature for 2-8 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract the PROTAC product with a suitable organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final PROTAC molecule by preparative HPLC.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the application of this compound.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Click Chemistry (CuAAC) E3_ligand E3 Ligase Ligand (with -COOH) Coupling HATU, DIPEA in DMF E3_ligand->Coupling Propargyl_PEG4 This compound Propargyl_PEG4->Coupling Intermediate Propargyl-PEG4-E3 Ligand Conjugate Coupling->Intermediate CuAAC CuSO4, NaAsc in tBuOH/H2O Intermediate->CuAAC Target_ligand Target Protein Ligand (with -N3) Target_ligand->CuAAC PROTAC Final PROTAC Molecule CuAAC->PROTAC

Caption: Workflow for the two-step synthesis of a PROTAC molecule.

PROTAC_Mechanism_of_Action cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Degradation PROTAC PROTAC E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) PROTAC->E3_Ligase recruits Target Target Protein (e.g., BRD4) Target->PROTAC binds Ubiquitination Poly-ubiquitination of Target Protein E3_Ligase->Ubiquitination catalyzes Proteasome Proteasomal Degradation Ubiquitination->Proteasome Degraded_Protein Degraded Protein Fragments Proteasome->Degraded_Protein

Caption: Mechanism of action of a PROTAC molecule.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) Activation BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK activates PLCg2 PLCγ2 Activation BTK->PLCg2 phosphorylates Degradation BTK Degradation BTK->Degradation Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream Proliferation B-cell Proliferation and Survival Downstream->Proliferation PROTAC BTK-targeting PROTAC (with PEG4 linker) PROTAC->BTK induces Degradation->PLCg2 blocks

Caption: BTK signaling pathway and its inhibition by a PROTAC.

Conclusion

This compound is a versatile and powerful tool in the fields of bioconjugation and drug discovery. The PEG4 spacer, far from being an inert linker, plays a crucial and multifaceted role in determining the overall properties and efficacy of the resulting conjugate. Its ability to enhance solubility, optimize pharmacokinetics, and provide the ideal spatial orientation for molecular interactions makes it a key component in the rational design of advanced therapeutics like PROTACs. A thorough understanding of the functions of the PEG4 spacer, as detailed in this guide, is paramount for researchers seeking to harness the full potential of this valuable chemical entity.

References

Propargyl-PEG4-methylamine: An In-depth Technical Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Propargyl-PEG4-methylamine, a versatile heterobifunctional linker, for professionals in the fields of bioconjugation, drug discovery, and proteomics. We will delve into its chemical properties, core applications, and provide detailed experimental protocols for its use, with a focus on its role in "click chemistry" and the development of advanced biotherapeutics like Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound

This compound is a chemical tool that features a terminal alkyne group (propargyl) and a primary amine (methylamine) separated by a four-unit polyethylene (B3416737) glycol (PEG) spacer. This unique structure allows for a two-step, orthogonal conjugation strategy. The methylamine (B109427) end can react with carboxylic acids, activated esters, or other electrophiles on a target molecule, while the propargyl group is available for a highly specific and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][2]

The integrated PEG4 linker is not merely a spacer; it imparts favorable physicochemical properties to the resulting bioconjugate. PEGylation, the process of attaching PEG chains, is a well-established strategy to enhance the solubility, stability, and pharmacokinetic profile of biomolecules.[3][4][5] The short PEG4 chain in this linker can improve the water solubility of hydrophobic molecules and reduce non-specific interactions.[6]

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is crucial for its effective use in experimental design. The following table summarizes its key characteristics.

PropertyValueReference(s)
Molecular Formula C₁₂H₂₃NO₄[7][8]
Molecular Weight 245.32 g/mol [7][8]
Appearance Liquid[9]
Boiling Point 317.1 ± 32.0 °C (Predicted)
Density 1.002 ± 0.06 g/cm³ (Predicted)
Solubility Soluble in Water, DMSO, DMF, DCM[7]
pKa 9.52 ± 0.10 (Predicted)
Storage Store at -20°C, protect from light[5]

Core Applications in Bioconjugation

The primary application of this compound lies in its ability to facilitate the precise and stable linkage of two molecular entities. This is most prominently achieved through the CuAAC "click" reaction.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Click chemistry refers to a class of reactions that are rapid, specific, high-yielding, and tolerant of a wide range of functional groups and reaction conditions.[10][11][12] The CuAAC reaction, a prime example of click chemistry, involves the formation of a stable triazole ring from the reaction between an alkyne (like the propargyl group on our linker) and an azide.[13][14] This reaction is highly efficient and can be performed in aqueous buffers, making it ideal for bioconjugation.[11]

CuAAC_Reaction cluster_reactants Reactants cluster_products Product cluster_catalyst Catalyst Propargyl Biomolecule-PEG4-Propargyl Triazole Biomolecule-PEG4-Triazole-Molecule Propargyl->Triazole + Azide Molecule-Azide Catalyst Cu(I) Catalyst->Triazole Catalyzes

PROTAC Development

A significant application of this compound is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[15] The linker in a PROTAC is a critical component that dictates the distance and orientation between the target protein and the E3 ligase, which in turn affects the efficiency of protein degradation.[6] this compound serves as a versatile building block for constructing these linkers.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_action Mechanism of Action E3_Ligand E3 Ligase Ligand Linker This compound POI_Ligand Protein of Interest (POI) Ligand PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) Ubiquitination POI Ubiquitination Degradation Proteasomal Degradation

Experimental Protocols

The following sections provide detailed protocols for the use of this compound in bioconjugation.

Protocol 1: Amide Coupling of this compound to a Protein

This protocol describes the conjugation of the methylamine group of the linker to a carboxylic acid on a protein using carbodiimide (B86325) chemistry.

Materials:

  • Protein with accessible carboxyl groups

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • MES Buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., Size-Exclusion Chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in MES buffer to a final concentration of 1-5 mg/mL.

  • Activation of Carboxyl Groups: Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the protein solution. Incubate for 15 minutes at room temperature.

  • Conjugation: Add a 50-fold molar excess of this compound to the activated protein solution. Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching: Add the quenching solution to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes.

  • Purification: Purify the propargyl-functionalized protein from excess reagents using a size-exclusion chromatography column equilibrated with PBS.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the propargyl-functionalized protein and an azide-containing molecule.

Materials:

  • Propargyl-functionalized protein (from Protocol 1)

  • Azide-containing molecule (e.g., a fluorescent dye, biotin, or another biomolecule)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Purification column (e.g., Size-Exclusion or Affinity Chromatography)

Procedure:

  • Prepare Reagent Stocks:

    • CuSO₄: 10 mM in water

    • Sodium ascorbate: 100 mM in water (prepare fresh)

    • TBTA: 10 mM in DMSO

    • Azide-molecule: 10 mM in DMSO or water

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • Propargyl-functionalized protein in PBS (final concentration 1-10 µM)

    • Azide-molecule (final concentration 10-100 µM)

    • TBTA (final concentration 100 µM)

    • CuSO₄ (final concentration 50 µM)

  • Initiate Reaction: Add sodium ascorbate to a final concentration of 1 mM.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.

  • Purification: Purify the final bioconjugate using a suitable chromatography method to remove the catalyst and excess reagents.

Experimental_Workflow cluster_step1 Step 1: Functionalization cluster_step2 Step 2: Click Reaction cluster_step3 Step 3: Analysis Start_Protein Protein Amide_Coupling Amide Coupling (Protocol 1) Propargyl_Protein Propargyl-Protein Azide_Molecule Azide-Molecule CuAAC CuAAC Reaction (Protocol 2) Final_Conjugate Final Bioconjugate Purification Purification Characterization Characterization

Purification and Characterization of Bioconjugates

Proper purification and characterization are essential to ensure the quality and functionality of the final bioconjugate.

Purification Techniques

The choice of purification method depends on the properties of the bioconjugate and the unreacted starting materials.

TechniquePrincipleApplicationReference(s)
Size-Exclusion Chromatography (SEC) Separation based on molecular size.Removal of small molecules (e.g., excess linker, catalyst).[10][14]
Ion-Exchange Chromatography (IEX) Separation based on net charge.Separation of unreacted protein from the conjugate.[10][12]
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity.Separation of conjugates with different degrees of PEGylation.[10][12]
Affinity Chromatography Separation based on specific binding interactions.Purification of tagged bioconjugates (e.g., biotinylated proteins).
Characterization Methods

A combination of analytical techniques should be used to confirm successful conjugation and assess the purity and integrity of the product.

TechniqueInformation ProvidedReference(s)
SDS-PAGE Confirmation of increased molecular weight upon conjugation.[2][15]
Mass Spectrometry (e.g., MALDI-TOF, ESI-MS) Precise determination of the molecular weight of the conjugate, confirming the number of attached molecules.[6][16]
UV-Vis Spectroscopy Quantification of protein and conjugated molecule (if it has a chromophore).[15]
Functional Assays Assessment of the biological activity of the protein after conjugation.

Conclusion

This compound is a powerful and versatile tool for researchers in the life sciences. Its heterobifunctional nature, combined with the benefits of a hydrophilic PEG spacer, enables the straightforward and efficient synthesis of well-defined bioconjugates. The ability to participate in the robust and specific copper-catalyzed azide-alkyne "click" reaction makes it particularly valuable for a wide range of applications, from fluorescent labeling of proteins to the construction of complex therapeutic modalities like PROTACs. By following the detailed protocols and considering the appropriate purification and characterization strategies outlined in this guide, researchers can effectively harness the potential of this compound to advance their scientific and drug discovery efforts.

References

The Propargyl Group in Click Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The propargyl group, a 2-propynyl functional group with the structure HC≡C−CH₂−, is a cornerstone in the field of click chemistry, particularly in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][2] Its versatility, reliability, and ease of introduction into various molecular scaffolds have made it an indispensable tool for researchers, scientists, and drug development professionals. This guide provides an in-depth examination of the propargyl group's role in click chemistry, detailing reaction mechanisms, experimental protocols, and applications.

The Propargyl Group: Structure and Reactivity

The key to the propargyl group's utility is its terminal alkyne. The hydrogen atom on the sp-hybridized carbon is acidic, allowing for the formation of a copper acetylide intermediate in the presence of a Cu(I) catalyst.[3][4] This activation is the crucial first step in the CuAAC reaction, enabling a rapid and highly regioselective cycloaddition with an azide (B81097) functional group to form a stable 1,4-disubstituted 1,2,3-triazole.[5][6] While other terminal alkynes can be used, propargyl compounds offer an excellent combination of high reactivity, stability, and cost-effectiveness, making them prevalent in most applications.[7]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential "click" reaction, valued for its efficiency, specificity, and biocompatibility.[8][9] It facilitates the covalent ligation of two molecules, one bearing a terminal alkyne (often a propargyl group) and the other an azide, with remarkable precision.

The reaction proceeds not as a simple concerted cycloaddition but via a stepwise pathway mediated by a copper catalyst. While initial proposals involved a mononuclear copper species, substantial kinetic and computational evidence now supports a dinuclear copper intermediate as the kinetically favored pathway, which explains the reaction's significant rate acceleration (10⁷ to 10⁸-fold over the uncatalyzed reaction).[4][5][8]

The catalytic cycle involves several key steps:

  • Formation of Copper Acetylide: A terminal alkyne reacts with one or more Cu(I) ions to form a copper acetylide intermediate.[3][6]

  • Azide Coordination: An azide molecule coordinates to a copper center.

  • Cycloaddition: The coordinated azide reacts with the copper acetylide, leading to the formation of a six-membered copper metallacycle.[8]

  • Ring Contraction & Protonolysis: This intermediate undergoes ring contraction to a triazolyl-copper derivative. Subsequent protonolysis releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active copper catalyst, completing the cycle.[5][8]

CuAAC_Mechanism cluster_cycle Dinuclear Copper Catalytic Cycle cluster_inputs Reactants cluster_outputs Product Cu_Alkyne Dinuclear Cu(I) Acetylide Metallacycle Six-Membered Cu Metallacycle Cu_Alkyne->Metallacycle + Azide (R-N3) Cu_Triazolide Copper Triazolide Intermediate Metallacycle->Cu_Triazolide Ring Contraction Catalyst_Regen Regenerated Cu(I) Catalyst Cu_Triazolide->Catalyst_Regen Protonolysis Triazole 1,4-Disubstituted 1,2,3-Triazole Cu_Triazolide->Triazole Catalyst_Regen->Cu_Alkyne + Alkyne (R'-C≡CH) Alkyne Propargyl Group (R'-C≡CH) Alkyne->Cu_Alkyne Azide Azide (R-N3) Azide->Metallacycle

Caption: Dinuclear catalytic cycle of the CuAAC reaction.

Quantitative Data: Reaction Yields and Stability

The CuAAC reaction is known for its high efficiency, often proceeding to near-quantitative yields under mild conditions. The resulting 1,2,3-triazole ring is exceptionally stable, making it an ideal linker in drug development and materials science.[10][11]

Table 1: Representative Yields of CuAAC Reactions This table showcases the versatility of the CuAAC reaction in a one-pot, three-component synthesis using a recyclable Fe/Cu nanocatalyst in water.[12]

EntryAlkyneAzide SourceHalide SourceTemp (°C)Yield (%)
1PhenylacetyleneSodium Azide2-chloro-N-phenyl-acetamide6095
21-PentyneSodium Azide2-chloro-N-phenyl-acetamide6092
3Propargyl alcoholSodium Azide2-chloro-N-phenyl-acetamide6094

Table 2: Stability of Triazole Linkage The 1,2,3-triazole linkage formed via CuAAC is highly resistant to chemical degradation.[10]

ConditionStabilityNotes
Proteolysis HighResistant to cleavage by common proteases.
Oxidation HighStable against oxidative degradation.
Hydrolysis HighResistant to both acidic and basic hydrolysis.
Reduction HighStable in the presence of biological reducing agents like glutathione (B108866) (GSH).[10]

The Propargyl Group in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

It is important to distinguish the role of alkynes in CuAAC versus SPAAC. CuAAC utilizes terminal alkynes, such as the propargyl group. In contrast, SPAAC is a copper-free click reaction that relies on the high ring strain of a cyclooctyne (B158145) to achieve rapid cycloaddition with an azide.[13][14] The driving force is the release of this ring strain.[13] Therefore, the simple, linear propargyl group is not used as the alkyne component in SPAAC. However, propargyl groups are frequently used to synthesize the azide-containing reaction partners or other molecular probes that are subsequently attached to biomolecules via SPAAC.

Experimental Protocols

Detailed and reliable protocols are crucial for successful click chemistry applications.

This protocol describes a common method for introducing a propargyl group by reacting an alcohol with propargyl bromide, a variation of the Williamson ether synthesis.[15]

  • Dissolve Substrate: In a suitable flask, dissolve the alcohol-containing substrate (1 equivalent) in a dry, aprotic solvent (e.g., DMF or THF).

  • Add Base: Add a slight excess of a non-nucleophilic base, such as sodium hydride (NaH, ~1.2 equivalents), portion-wise at 0 °C. Stir for 30 minutes to form the alkoxide.

  • Add Propargyl Bromide: Slowly add propargyl bromide (1.5 equivalents) to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor progress by Thin-Layer Chromatography (TLC).

  • Workup: Quench the reaction by carefully adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Propargylation_Workflow start Start: Alcohol Substrate (R-OH) dissolve 1. Dissolve in Dry Solvent (e.g., DMF) start->dissolve add_base 2. Add Base (e.g., NaH) at 0°C to form Alkoxide dissolve->add_base add_bromide 3. Add Propargyl Bromide add_base->add_bromide react 4. Stir at Room Temp (12-24h) add_bromide->react workup 5. Aqueous Workup & Extraction react->workup purify 6. Column Chromatography workup->purify end Product: Propargyl Ether (R-O-CH2C≡CH) purify->end

Caption: General workflow for the synthesis of a propargyl ether.

This protocol is adapted for labeling biomolecules in aqueous buffers.[12][16] A ligand, such as THPTA or TBTA, is crucial for stabilizing the Cu(I) oxidation state and protecting the biomolecule.[5][17]

  • Prepare Solutions:

    • Prepare a stock solution of the alkyne-tagged biomolecule in a suitable buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of the azide-functionalized probe (2-10 fold molar excess).

    • Prepare stock solutions of CuSO₄·5H₂O (e.g., 20 mM in water), a copper ligand like THPTA (e.g., 100 mM in water), and sodium ascorbate (B8700270) (e.g., 100 mM in water, always freshly prepared).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-tagged biomolecule and the azide probe.

  • Catalyst Premix: In a separate tube, combine the CuSO₄ stock solution and the ligand stock solution in a 1:5 molar ratio. Let this mixture stand for 1-2 minutes.

  • Initiate Reaction:

    • Add the catalyst premix to the reaction tube containing the biomolecule and azide.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of copper is typically 250-500 µM, with ascorbate at 5 mM.[18]

  • Incubation: Gently mix the reaction by inverting the tube. Avoid vigorous vortexing. Allow the reaction to proceed at room temperature for 30-60 minutes.

  • Purification: Purify the labeled biomolecule from excess reagents using a method appropriate for the biomolecule, such as size exclusion chromatography, dialysis, or precipitation.

Bioconjugation_Workflow cluster_reagents Reagents cluster_process Process Biomolecule Alkyne-tagged Biomolecule Combine 1. Combine Biomolecule and Azide in Buffer Biomolecule->Combine Azide Azide Probe Azide->Combine Catalyst Cu(II)/Ligand Premix Add_Cat 2. Add Catalyst Premix Catalyst->Add_Cat Reducer Sodium Ascorbate Add_Red 3. Add Ascorbate to Initiate Reducer->Add_Red Combine->Add_Cat Add_Cat->Add_Red Incubate 4. Incubate at RT (30-60 min) Add_Red->Incubate Purify 5. Purify Labeled Biomolecule (e.g., SEC, Dialysis) Incubate->Purify Product Purified Bioconjugate Purify->Product

Caption: Experimental workflow for CuAAC-mediated bioconjugation.

Applications in Drug Development

The propargyl group and the subsequent triazole linkage have found widespread use in medicinal chemistry and drug development.[9][19]

  • Bioconjugation: Attaching polyethylene (B3416737) glycol (PEG) chains to proteins or drugs (PEGylation) to improve solubility and pharmacokinetic profiles.[20]

  • Drug Discovery: The stable triazole ring acts as a bioisostere for amide bonds, offering improved metabolic stability.[10][11] It is used to link different pharmacophores to create dual-target drugs or to build libraries of compounds for high-throughput screening.[9][21]

  • Activity-Based Protein Profiling (ABPP): Propargyl-functionalized probes are used to covalently label enzyme active sites, allowing for target identification and validation.

  • Antibody-Drug Conjugates (ADCs): Click chemistry provides a reliable method for attaching potent cytotoxic drugs to antibodies, ensuring site-specific conjugation.

The propargyl group remains a central and powerful functional group in the chemist's toolkit. Its predictable reactivity in the CuAAC reaction provides a robust and efficient method for molecular assembly, driving innovation across chemistry, biology, and medicine.

References

The Dual Reactivity of Propargyl-PEG4-methylamine: An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative guide on the chemical versatility of Propargyl-PEG4-methylamine, this document provides a comprehensive analysis of the reactivity of its terminal methylamine (B109427) group. It is intended for researchers, scientists, and professionals in the field of drug development who are leveraging this heterobifunctional linker in their synthetic strategies, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.

This compound is a chemical linker featuring two distinct reactive moieties: a terminal alkyne (propargyl group) and a secondary methylamine. This dual functionality allows for sequential or orthogonal conjugation strategies. While the propargyl group is primarily utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," the methylamine group offers a versatile handle for covalent modification through reactions such as N-acylation and reductive amination. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and provides flexibility to the linked molecules.

Core Reactivity Principles of the Methylamine Group

The reactivity of the methylamine group is governed by the nucleophilicity of the nitrogen atom and steric considerations. As a secondary amine, the methylamine group in this compound is generally more basic and nucleophilic than a corresponding primary amine due to the electron-donating inductive effect of the methyl group. However, the presence of the methyl group also introduces steric hindrance, which can influence its reactivity with bulky electrophiles.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₂₃NO₄
Molecular Weight 245.32 g/mol
pKa of Conjugate Acid ~10.6

The pKa of the conjugate acid of methylamine is approximately 10.6, making it slightly more basic than typical primary alkyl amines. This basicity dictates that at physiological pH, a significant portion of the methylamine groups will be protonated. For reactions requiring the nucleophilic lone pair of the nitrogen, a basic pH is generally preferred.

Key Reactions of the Methylamine Group

The methylamine group of this compound is amenable to several key conjugation reactions, providing a robust platform for the attachment of various molecular entities, such as small molecule drugs, peptides, or targeting ligands.

N-Acylation for Amide Bond Formation

The most common reaction involving the methylamine group is N-acylation to form a stable N-methyl amide bond. This can be achieved using various activated carboxylic acid species.

1. Reaction with N-Hydroxysuccinimide (NHS) Esters:

NHS esters are widely used for their reactivity towards primary and secondary amines. The reaction proceeds via nucleophilic attack of the methylamine on the activated ester, leading to the formation of an amide bond and the release of NHS.

  • pH Dependence: The reaction is highly pH-dependent. A pH range of 7.2-9 is optimal to ensure a sufficient concentration of the deprotonated, nucleophilic amine while minimizing hydrolysis of the NHS ester.

  • Reactivity Comparison: While secondary amines are generally more nucleophilic than primary amines, the steric hindrance from the methyl group can decrease the reaction rate compared to a primary amine. Primary amines are often more reactive towards NHS esters due to their lower steric bulk.

2. Carbodiimide-Mediated Coupling (EDC/NHS):

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) is a common method for coupling carboxylic acids to amines. The reaction proceeds in two steps: activation of the carboxylic acid with EDC to form an O-acylisourea intermediate, followed by reaction with NHS to form a more stable NHS ester. This activated ester then reacts with the methylamine group.

  • Two-Step Protocol: A two-step protocol is often preferred, where the carboxylic acid is first activated with EDC and NHS at a slightly acidic pH (4.5-6.0) to maximize the formation of the NHS ester. The pH is then raised to 7.2-8.0 for the addition of the amine to facilitate the amide bond formation.

  • Efficiency: This method is highly efficient for forming amide bonds with both primary and secondary amines.

3. Coupling with HATU:

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that converts carboxylic acids into highly reactive OAt-active esters.

  • Advantages: HATU-mediated couplings are often rapid and high-yielding, even with sterically hindered amines.[1] The reaction is typically performed in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA).

Table 2: Quantitative Comparison of N-Acylation Reactions

Reaction TypeTypical Yield with Secondary AminesKey Reaction Conditions
NHS Ester Coupling 70-95%pH 7.2-9.0, Aqueous buffer or organic solvent (DMF, DMSO)
EDC/NHS Coupling 80-98%Activation: pH 4.5-6.0; Coupling: pH 7.2-8.0
HATU Coupling 85-98%Anhydrous organic solvent (DMF, DMSO), DIPEA
Reductive Amination

Reductive amination provides a means to form a stable carbon-nitrogen bond between the methylamine group and an aldehyde or ketone. The reaction involves the initial formation of an iminium ion, which is then reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to the corresponding amine.

  • Reaction Conditions: The reaction is typically carried out in a slightly acidic to neutral pH range (pH 6-7) to facilitate imine formation without significantly reducing the aldehyde or ketone starting material.

  • Substrate Scope: This method is applicable to a wide range of aldehydes and ketones.

Experimental Protocols

Protocol 1: Amide Bond Formation with an NHS Ester

This protocol describes a general procedure for the conjugation of this compound to a molecule containing an NHS ester.

Materials:

  • This compound

  • NHS ester-functionalized molecule

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Diisopropylethylamine (DIPEA)

  • Reaction vessel

  • Stirring apparatus

  • High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

  • Dissolve the NHS ester-functionalized molecule (1 equivalent) in anhydrous DMF or DMSO.

  • Add this compound (1.1 equivalents) to the solution.

  • Add DIPEA (2-3 equivalents) to the reaction mixture to act as a base.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a small amount of water.

  • Purify the product by preparative HPLC.

Protocol 2: Reductive Amination with an Aldehyde

This protocol outlines a general procedure for the reductive amination of an aldehyde with this compound.

Materials:

  • This compound

  • Aldehyde-containing molecule

  • Methanol (B129727) or Dichloroethane (DCE)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic Acid (optional, to maintain pH)

  • Reaction vessel

  • Stirring apparatus

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the aldehyde-containing molecule (1 equivalent) and this compound (1.2 equivalents) in methanol or DCE.

  • Add a catalytic amount of acetic acid if necessary to maintain a slightly acidic pH.

  • Stir the mixture at room temperature for 1 hour to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by silica gel column chromatography.

Visualizing the Role of this compound in a PROTAC Workflow

The dual reactivity of this compound is particularly advantageous in the synthesis of PROTACs, where it can serve as a versatile linker to connect a target protein-binding ligand and an E3 ligase-binding ligand.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_degradation PROTAC-Mediated Protein Degradation POI_ligand Protein of Interest (POI) Ligand with Carboxylic Acid Amide_Formation Amide Bond Formation (e.g., HATU, DIPEA) POI_ligand->Amide_Formation E3_ligand E3 Ligase Ligand with Azide Click_Chemistry Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) E3_ligand->Click_Chemistry Linker This compound Linker->Amide_Formation Amide_Formation->Click_Chemistry Intermediate PROTAC Final PROTAC Molecule Click_Chemistry->PROTAC Ternary_Complex Formation of Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Ubiquitination Polyubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation of POI Ubiquitination->Proteasome Recycling PROTAC and E3 Ligase Recycled Proteasome->Recycling

A logical workflow for the synthesis and action of a PROTAC using this compound.

The diagram above illustrates a common synthetic route where the methylamine group of this compound is first acylated with a POI-binding ligand containing a carboxylic acid. The resulting intermediate, which now possesses a terminal alkyne, is then subjected to a CuAAC reaction with an azide-functionalized E3 ligase ligand to yield the final PROTAC. This PROTAC can then engage both the target protein and an E3 ligase to form a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.

Signaling_Pathway POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex E2_Ub E2-Ubiquitin Conjugate Ternary_Complex->E2_Ub Poly_Ub_POI Polyubiquitinated POI Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release E2_Ub->Poly_Ub_POI Ubiquitin Transfer Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

References

An In-Depth Technical Guide to Propargyl-PEG4-methylamine: A Versatile Heterobifunctional Linker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Propargyl-PEG4-methylamine, a heterobifunctional linker increasingly utilized in the fields of bioconjugation and drug discovery. This document details its chemical properties, reactivity, and core applications, with a particular focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Properties of this compound

This compound is a polyethylene (B3416737) glycol (PEG)-based molecule containing two distinct reactive functionalities: a terminal alkyne (propargyl group) and a primary methylamine (B109427) group.[1][2] The tetraethylene glycol (PEG4) spacer imparts hydrophilicity to the molecule, which can improve the solubility and pharmacokinetic properties of the resulting bioconjugates.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
CAS Number 1807530-11-5[1]
Molecular Formula C12H23NO4[1]
Molecular Weight 245.32 g/mol [4]
Appearance Liquid[5]
Purity Typically ≥95%[1]
Boiling Point (Predicted) 317.1 ± 32.0 °C[4]
Density (Predicted) 1.002 ± 0.06 g/cm³[4]
pKa (Predicted) 9.52 ± 0.10[4]
Solubility and Storage

Understanding the solubility and stability of this compound is crucial for its effective use in experimental settings.

SolventSolubilityReference(s)
Water Soluble[6][]
DMSO Soluble[6][]
DMF Soluble[6][]
DCM Soluble[6][]

Storage Conditions: It is recommended to store this compound at -20°C for long-term stability.[6] For solutions in solvent, storage at -80°C can extend shelf life to up to six months.[5]

Reactivity and Applications

The heterobifunctional nature of this compound allows for sequential or orthogonal conjugation to two different molecules, making it a valuable tool in constructing complex biomolecular architectures.

Functional Group Reactivity
  • Methylamine Group: The primary methylamine is nucleophilic and readily reacts with electrophilic functional groups such as carboxylic acids (often activated as NHS esters) and carbonyls (aldehydes, ketones) to form stable amide or imine bonds, respectively.[2][3]

  • Propargyl Group (Terminal Alkyne): The terminal alkyne is a key functional group for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage with an azide-containing molecule.[8][9]

Core Application: PROTAC Synthesis

The primary application of this compound is as a linker in the synthesis of PROTACs.[8][10] PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[11][12] The linker plays a critical role in a PROTAC's efficacy by connecting the target protein-binding ligand and the E3 ligase-binding ligand at an optimal distance and orientation.[13]

The workflow for PROTAC synthesis using this compound typically involves two key steps:

  • Amide Bond Formation: The methylamine group of the linker is coupled to a carboxylic acid on either the target protein ligand or the E3 ligase ligand.

  • Click Chemistry (CuAAC): The propargyl group is then reacted with an azide-functionalized partner (the other ligand) to complete the PROTAC structure.

Experimental Protocols

The following are representative protocols for the use of this compound in bioconjugation.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the "click" reaction between an alkyne-containing molecule, such as this compound that has been pre-conjugated, and an azide-containing biomolecule.

Materials:

  • Alkyne-functionalized molecule (e.g., Ligand 1-Propargyl-PEG4)

  • Azide-functionalized molecule (e.g., Ligand 2-Azide)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper-stabilizing ligand

  • Appropriate buffer (e.g., phosphate-buffered saline, PBS)

  • DMSO or DMF for dissolving hydrophobic molecules

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 200 mM stock solution of THPTA ligand in water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

    • Dissolve the alkyne- and azide-functionalized molecules in a suitable solvent (e.g., DMSO or the reaction buffer) to a known concentration.

  • Copper-Ligand Complex Formation:

    • In a microcentrifuge tube, mix the CuSO₄ stock solution and the THPTA stock solution in a 1:2 molar ratio.

    • Allow the mixture to stand for a few minutes to form the Cu(I)-ligand complex.

  • Conjugation Reaction:

    • In a separate reaction tube, combine the alkyne-functionalized molecule and the azide-functionalized molecule in the desired molar ratio (typically a slight excess of one reactant is used).

    • Add the pre-formed Cu(I)-ligand complex to the reaction mixture. The final concentration of copper is typically in the range of 50-250 µM.

    • Initiate the reaction by adding the sodium ascorbate stock solution. The final concentration of sodium ascorbate is typically around 5 mM.[14]

    • Gently mix the reaction and incubate at room temperature for 1-4 hours, protecting it from light.[15]

  • Purification:

    • Purify the resulting conjugate using an appropriate chromatographic method, such as size-exclusion chromatography (SEC) or reversed-phase HPLC, to remove unreacted starting materials and the copper catalyst.

Synthesis of a PROTAC using this compound

This protocol provides a conceptual workflow for synthesizing a PROTAC where the methylamine end of the linker is first attached to an E3 ligase ligand, followed by a click reaction with a target protein ligand.

Step 1: Amide Coupling of E3 Ligase Ligand to this compound

  • Dissolve the E3 ligase ligand containing a carboxylic acid in a suitable anhydrous solvent (e.g., DMF).

  • Activate the carboxylic acid using a coupling reagent such as HATU or EDC/NHS.

  • Add this compound (typically 1.0-1.2 equivalents) to the reaction mixture.

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) to facilitate the reaction.

  • Stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Purify the resulting alkyne-functionalized E3 ligase ligand by flash chromatography or preparative HPLC.

Step 2: CuAAC Reaction with Azide-Functionalized Target Protein Ligand

  • Follow the general CuAAC protocol described in section 3.1, using the purified alkyne-functionalized E3 ligase ligand from Step 1 and the azide-functionalized target protein ligand.

  • After the reaction is complete, purify the final PROTAC molecule using reversed-phase HPLC.

  • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Mandatory Visualizations

Signaling Pathway: PROTAC Mechanism of Action

The following diagram illustrates the catalytic mechanism by which a PROTAC molecule induces the degradation of a target protein.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds POI_PROTAC_E3 POI-PROTAC-E3 Ternary Complex POI_PROTAC_E3->PROTAC Release & Recycle Ub Ubiquitin polyUb_POI Poly-ubiquitinated POI Ub->POI_PROTAC_E3 Ubiquitination Proteasome Proteasome polyUb_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: PROTAC-mediated protein degradation pathway.[11][12][13][16][17]

Experimental Workflow: PROTAC Synthesis

This diagram outlines a typical experimental workflow for the synthesis of a PROTAC using a heterobifunctional linker like this compound.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis start Start step1 Step 1: Amide Coupling (Ligand A + Linker) start->step1 purify1 Purification 1 (e.g., HPLC) step1->purify1 step2 Step 2: Click Reaction (Intermediate + Ligand B-N3) purify1->step2 purify2 Purification 2 (e.g., HPLC) step2->purify2 characterize Characterization (LC-MS, NMR) purify2->characterize end Final PROTAC characterize->end

Caption: A generalized workflow for the synthesis of a PROTAC.[18][19]

References

In-depth Technical Guide: Solubility and Stability of Propargyl-PEG4-methylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Propargyl-PEG4-methylamine, a versatile heterobifunctional linker. Understanding these core physicochemical properties is paramount for the successful design and execution of bioconjugation strategies, ensuring the reproducibility of experimental outcomes and the development of robust drug delivery systems.

Executive Summary

This compound is a valuable tool in chemical biology and drug development, featuring a terminal alkyne for "click" chemistry, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a reactive methylamine (B109427) handle. This guide summarizes its solubility in common laboratory solvents and outlines its stability profile under various stress conditions. Detailed experimental protocols for determining quantitative solubility and assessing stability through forced degradation studies are provided to enable researchers to validate its performance in their specific applications.

Solubility Profile

The solubility of a linker molecule is a critical parameter that dictates its utility in various reaction media. The presence of the tetraethylene glycol (PEG4) chain in this compound significantly influences its solubility characteristics.

Qualitative Solubility

This compound exhibits broad solubility in a variety of common laboratory solvents, making it adaptable to diverse experimental setups.

Table 1: Qualitative Solubility of this compound

SolventSolubility
WaterSoluble
Dimethyl Sulfoxide (DMSO)Soluble
Dichloromethane (DCM)Soluble
Dimethylformamide (DMF)Soluble

This information is aggregated from publicly available data sheets from chemical suppliers.

Quantitative Solubility

While comprehensive quantitative solubility data for this compound is not extensively published, a reasonable estimation can be made based on its structural analogues and general principles. A similar compound, Propargyl-PEG4-amine, has a reported solubility of 50 mg/mL in DMSO. Given the structural similarity, a high solubility in polar aprotic solvents like DMSO and DMF can be anticipated for this compound. Its hydrophilic PEG4 chain and the basic methylamine group suggest that its aqueous solubility is also substantial.

For precise quantitative data in a specific buffer or solvent system, it is imperative to perform an experimental determination as detailed in the following protocol.

Experimental Protocol: Quantitative Solubility Determination by the Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at a given temperature.

Methodology:

  • Preparation of a Saturated Solution: An excess amount of solid this compound is added to a known volume of the test solvent in a sealed vial. The vial is then agitated at a constant temperature for a period sufficient to reach equilibrium (typically 24 to 48 hours).

  • Separation of Undissolved Solid: The resulting slurry is centrifuged to pellet the excess solid.

  • Sampling and Filtration: A clear aliquot of the supernatant is carefully withdrawn and filtered through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining particulates.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR). A standard calibration curve must be prepared to ensure accurate quantification.

G cluster_prep Preparation cluster_sampling Sampling cluster_quant Quantification prep1 Add excess this compound to solvent prep2 Equilibrate at constant temperature (24-48h) prep1->prep2 sampling1 Collect supernatant prep2->sampling1 sampling2 Filter (0.22 µm) sampling1->sampling2 quant1 Dilute filtrate sampling2->quant1 quant2 Analyze by HPLC-UV or qNMR quant1->quant2 quant3 Calculate solubility from standard curve quant2->quant3 G cluster_stress Forced Degradation Conditions cluster_analysis Analysis start This compound Stock Solution (1 mg/mL) acid Acidic (0.1 M HCl, 60°C) start->acid base Basic (0.1 M NaOH, 60°C) start->base oxidation Oxidative (3% H2O2, RT) start->oxidation thermal Thermal (60°C) start->thermal photo Photolytic (UV/Vis light) start->photo sampling Sample at time points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Analyze by Stability-Indicating HPLC-MS sampling->hplc data Quantify parent compound and degradants hplc->data

Propargyl-PEG4-methylamine: A Versatile Bifunctional Linker for Chemical Biology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG4-methylamine is a heterobifunctional linker molecule that has emerged as a powerful tool in the field of chemical biology. Its unique architecture, featuring a terminal alkyne (propargyl group) and a primary methylamine (B109427), connected by a flexible tetraethylene glycol (PEG4) spacer, enables the precise and efficient conjugation of diverse molecular entities. This guide provides a comprehensive overview of the key features of this compound, its applications, and detailed protocols for its use.

The propargyl group serves as a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1] This reaction is renowned for its high efficiency, selectivity, and biocompatibility. The methylamine group, on the other hand, readily participates in reactions with carboxylic acids, activated esters (such as NHS esters), and carbonyls to form stable amide bonds.[2][3] The hydrophilic PEG4 spacer enhances the aqueous solubility and reduces the aggregation of the resulting conjugates, making it particularly suitable for biological applications.[3][4] These properties have led to the widespread adoption of this compound in the development of advanced bioconjugates, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[5][6][7]

Core Features and Properties

This compound is a versatile linker with well-defined chemical and physical properties that make it ideal for a range of bioconjugation applications.

Chemical Structure

The fundamental structure of this compound consists of three key components:

  • Propargyl Group: A terminal alkyne that enables highly efficient and specific conjugation to azide-containing molecules via CuAAC (click chemistry).[1]

  • PEG4 Spacer: A tetraethylene glycol chain that imparts hydrophilicity, enhances solubility in aqueous media, and provides a flexible linkage between conjugated molecules.[3][4]

  • Methylamine Group: A primary amine that can be readily coupled to carboxylic acids, activated NHS esters, or carbonyl compounds to form stable amide bonds.[2][3]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReferences
Molecular Formula C12H23NO4[8][9]
Molecular Weight 245.32 g/mol [8][10]
Appearance Colorless to light yellow liquid[4]
Purity ≥95% - 98%[9]
Solubility Soluble in Water, DMSO, DMF, DCM[8][11][12]
Storage Conditions Store at -20°C, protect from light. In solvent: -80°C for up to 6 months.[4][11]

Key Applications in Chemical Biology

The unique bifunctional nature of this compound makes it a valuable linker in several cutting-edge areas of chemical biology and drug development.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6] this compound is an ideal linker for PROTAC synthesis, connecting a ligand for the target protein to a ligand for the E3 ligase.[5][13] The PEG spacer provides the necessary flexibility and length for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Antibody-Drug Conjugates (ADCs)

ADCs are targeted cancer therapies that consist of a monoclonal antibody linked to a potent cytotoxic agent.[14] this compound can be used to conjugate the cytotoxic payload to the antibody.[7] For instance, the methylamine group can be acylated with a drug-containing carboxylic acid, and the propargyl group can then be attached to an azide-modified antibody via click chemistry. The hydrophilic PEG spacer can help to improve the pharmacokinetic properties of the ADC.

Bioconjugation and Surface Modification

The dual reactivity of this compound allows for the straightforward conjugation of a wide range of biomolecules, such as peptides, proteins, and oligonucleotides, to other molecules or surfaces.[1][4] For example, a protein can be modified with an NHS ester that reacts with the methylamine group of the linker. The resulting propargylated protein can then be "clicked" onto a surface or another biomolecule functionalized with an azide (B81097) group.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the conjugation of a this compound-modified molecule to an azide-containing molecule.

Materials:

  • This compound-functionalized molecule

  • Azide-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Degassed buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Solvent (e.g., DMSO, DMF, or water)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the this compound-functionalized molecule in a suitable solvent.

    • Prepare a 10 mM stock solution of the azide-containing molecule in a suitable solvent.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 100 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the this compound-functionalized molecule (1 equivalent) and the azide-containing molecule (1.1 equivalents) in the degassed buffer.

    • Add the THPTA solution to the reaction mixture (final concentration of 1-5 mM).

    • Add the CuSO₄ solution to the reaction mixture (final concentration of 0.1-1 mM).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration of 5-10 mM).

  • Reaction and Monitoring:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by TLC, LC-MS, or HPLC.

  • Purification:

    • Upon completion, the reaction mixture can be purified by size-exclusion chromatography, reverse-phase HPLC, or other appropriate chromatographic techniques to isolate the desired conjugate.

Protocol 2: Amide Bond Formation with an NHS Ester

This protocol outlines the procedure for conjugating this compound to a molecule containing an N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • NHS ester-functionalized molecule

  • Aprotic solvent (e.g., DMF or DMSO)

  • Tertiary amine base (e.g., triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA))

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.2-8.0, for aqueous reactions)

Procedure:

  • Preparation of Reactants:

    • Dissolve the NHS ester-functionalized molecule in the chosen aprotic solvent or reaction buffer to a final concentration of 1-10 mg/mL.

    • Dissolve this compound (1.5-2 equivalents) in the same solvent or buffer.

  • Reaction Setup:

    • Add the this compound solution to the solution of the NHS ester-functionalized molecule.

    • If using an aprotic solvent, add the tertiary amine base (2-3 equivalents) to the reaction mixture to act as a proton scavenger.

  • Reaction and Monitoring:

    • Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C.

    • Monitor the progress of the reaction by TLC, LC-MS, or HPLC to confirm the consumption of the starting material.

  • Purification:

    • Once the reaction is complete, the desired product can be purified from excess reagents and byproducts using appropriate chromatographic methods such as silica (B1680970) gel chromatography or reverse-phase HPLC.

Visualizing Workflows with Graphviz

The following diagrams illustrate the logical flow of key applications involving this compound.

PROTAC_Synthesis_Workflow TargetLigand Target Protein Ligand (with COOH) Activation Amide Bond Formation TargetLigand->Activation E3Ligand E3 Ligase Ligand (with Azide) ClickChem CuAAC Click Chemistry E3Ligand->ClickChem Linker Propargyl-PEG4- methylamine Linker->Activation Activation->ClickChem Intermediate PROTAC Final PROTAC Molecule ClickChem->PROTAC

PROTAC Synthesis Workflow

ADC_Synthesis_Workflow Antibody Monoclonal Antibody (mAb) AzideMod Azide Modification Antibody->AzideMod AzideAb Azide-modified mAb AzideMod->AzideAb ClickChem CuAAC Click Chemistry AzideAb->ClickChem Drug Cytotoxic Drug (with COOH) Amidation Amide Bond Formation Drug->Amidation Linker Propargyl-PEG4- methylamine Linker->Amidation DrugLinker Drug-Linker Conjugate Amidation->DrugLinker DrugLinker->ClickChem ADC Antibody-Drug Conjugate (ADC) ClickChem->ADC

Antibody-Drug Conjugate (ADC) Synthesis Workflow

Conclusion

This compound is a highly valuable and versatile tool for researchers in chemical biology and drug development. Its well-defined structure, combining the robust reactivity of a propargyl group for click chemistry and a methylamine for amide bond formation with the beneficial properties of a PEG spacer, enables the efficient synthesis of complex biomolecular conjugates. The applications in PROTAC and ADC development highlight its significance in advancing therapeutic strategies. The protocols and workflows provided in this guide offer a practical framework for the successful implementation of this compound in a variety of research settings.

References

Methodological & Application

Application Notes: The Use of Propargyl-PEG4-methylamine in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Product Name: Propargyl-PEG4-methylamine

Catalog Number: B8893

CAS Number: 1347701-37-3

Introduction

Proteolysis Targeting Chimeras (PROTACs) are revolutionary bifunctional molecules designed to hijack the cell's natural protein degradation machinery. A PROTAC simultaneously binds to a target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. The linker connecting the two ligands is a critical component, influencing the stability, solubility, and efficacy of the final PROTAC.

This compound is a versatile bifunctional linker widely employed in PROTAC synthesis. It features a terminal methylamine (B109427) group for covalent attachment to a ligand (typically via amidation) and a terminal propargyl group. The propargyl group's alkyne functionality is ideal for engaging in highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions. This note provides a detailed guide on its application in synthesizing PROTACs, focusing on the development of dBET1, a well-characterized degrader of Bromodomain and Extra-Terminal (BET) proteins.

Principle of Application

The synthesis strategy involves a modular assembly where the this compound linker connects the E3 ligase ligand (e.g., thalidomide (B1683933) for Cereblon) and the POI-binding ligand (e.g., JQ1 for BET proteins).

The primary amine of this compound allows for straightforward amide bond formation with a carboxylic acid-functionalized ligand. The propargyl group serves as a handle for the subsequent click reaction with an azide-modified second ligand. This approach offers a robust and high-yield method for PROTAC assembly.

The workflow for synthesizing a PROTAC like dBET1 using this linker is outlined below.

G cluster_0 Module 1: E3 Ligase Ligand Functionalization cluster_1 Module 2: Target Ligand Functionalization cluster_2 Module 3: Final PROTAC Assembly Thalidomide Thalidomide Thalidomide_COOH Carboxy-Thalidomide Thalidomide->Thalidomide_COOH Functionalization Thalidomide_Linker Thalidomide-Linker Conjugate (with terminal alkyne) Thalidomide_COOH->Thalidomide_Linker Amide Coupling (HBTU, DIPEA) Linker This compound Linker->Thalidomide_Linker PROTAC Final PROTAC (dBET1) Thalidomide_Linker->PROTAC CuAAC 'Click' Reaction (CuSO4, Sodium Ascorbate) JQ1 JQ1 JQ1_N3 Azido-JQ1 JQ1->JQ1_N3 Azide (B81097) Installation JQ1_N3->PROTAC

Figure 1: General workflow for PROTAC synthesis using this compound.

Experimental Protocols

This section details the synthesis of the BET degrader dBET1, adapted from published procedures. The process involves three main stages:

  • Synthesis of the alkyne-functionalized thalidomide intermediate.

  • Synthesis of the azide-functionalized JQ1 ligand.

  • Final assembly via a CuAAC click reaction.

Protocol 1: Synthesis of Alkyne-Functionalized Thalidomide Ligand

This protocol describes the coupling of this compound to a carboxylic acid-derivatized thalidomide.

Materials:

  • 2-(2,6-dioxopiperidin-3-yl)-4-carboxyisoindoline-1,3-dione

  • This compound

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide)

  • DCM (Dichloromethane)

  • Saturated aqueous NaHCO3

  • Brine

  • Anhydrous Na2SO4

Procedure:

  • Dissolve 2-(2,6-dioxopiperidin-3-yl)-4-carboxyisoindoline-1,3-dione (1 equivalent) in DMF.

  • Add HBTU (1.2 equivalents) and DIPEA (2.5 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Add this compound (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of methanol (B129727) in DCM) to yield the pure alkyne-functionalized thalidomide ligand.

Protocol 2: Synthesis of Azide-Functionalized JQ1 Ligand

This protocol describes the introduction of an azide group to the JQ1 molecule.

Materials:

  • (+)-JQ1

  • 2-Azido-1-iodoethane

  • Potassium carbonate (K2CO3)

  • DMF (Dimethylformamide)

  • Ethyl acetate (B1210297)

  • Water

  • Brine

  • Anhydrous Na2SO4

Procedure:

  • Dissolve (+)-JQ1 (1 equivalent) in DMF.

  • Add K2CO3 (3 equivalents) and 2-azido-1-iodoethane (1.5 equivalents).

  • Stir the mixture at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the azido-JQ1 derivative.

Protocol 3: Final PROTAC (dBET1) Synthesis via Click Chemistry

This protocol details the final CuAAC reaction to conjugate the two functionalized ligands.

Materials:

  • Alkyne-functionalized thalidomide ligand (from Protocol 1)

  • Azido-JQ1 ligand (from Protocol 2)

  • Copper (II) sulfate (B86663) pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate (B8700270)

  • DMF/Water or t-BuOH/Water solvent system

Procedure:

  • Dissolve the alkyne-functionalized thalidomide ligand (1 equivalent) and the azido-JQ1 ligand (1 equivalent) in a 4:1 mixture of DMF and water.

  • Add sodium ascorbate (0.3 equivalents) to the solution.

  • Add CuSO4·5H2O (0.1 equivalents) to the reaction mixture.

  • Stir the reaction vigorously at room temperature for 12-24 hours. The reaction mixture may turn from blue to greenish-brown.

  • Monitor the reaction to completion by LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate and wash with brine.

  • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate.

  • Purify the final PROTAC (dBET1) by preparative HPLC to achieve high purity.

Data Presentation

The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. Key parameters include DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

PROTACTarget ProteinE3 LigaseLinker ComponentDC50 (nM)Dmax (%)Cell Line
dBET1 BRD4CereblonThis compound~8>9522Rv1
ARV-771 ARCereblonPEG-based<1>90VCaP
MZ1 BRD4VHLPEG-based~25>80HeLa

Table 1: Comparative efficacy of dBET1 and other representative PROTACs. Data is representative and compiled from various literature sources.

Biological Mechanism of Action

dBET1 utilizes the ubiquitin-proteasome system to degrade BET proteins like BRD4, which are critical readers of epigenetic marks and regulators of oncogene transcription.

G cluster_0 Cellular Environment dBET1 dBET1 PROTAC Ternary Ternary Complex (BRD4-dBET1-CRBN) dBET1->Ternary BRD4 BRD4 Protein (Target) BRD4->Ternary Oncogenes Oncogene Transcription (e.g., c-MYC) BRD4->Oncogenes Promotes CRBN Cereblon (CRBN) E3 Ligase CRBN->Ternary PolyUb Poly-ubiquitinated BRD4 Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Recognition PolyUb->Oncogenes Inhibition Degraded Degraded Peptides Proteasome->Degraded Degradation Downstream Downstream Effects

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using Propargyl-PEG4-methylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. An ADC consists of a monoclonal antibody (mAb) that specifically binds to a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the two. The linker is a critical component, influencing the ADC's stability, pharmacokinetics, and the mechanism of drug release.

This document provides detailed application notes and protocols for the synthesis of ADCs utilizing Propargyl-PEG4-methylamine, a heterobifunctional linker. This linker features a propargyl group for bioorthogonal "click" chemistry and a methylamine (B109427) group for conjugation to a drug payload. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic profile of the final ADC.[1][2] The use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry allows for a stable and specific conjugation, leading to more homogenous and well-defined ADCs.[3][4]

Core Concepts and Workflow

The synthesis of an ADC using this compound is a multi-step process that involves the separate preparation of the drug-linker conjugate and the azide-modified antibody, followed by their conjugation via click chemistry.

Experimental Workflow Diagram

ADC_Synthesis_Workflow cluster_drug_linker Drug-Linker Synthesis cluster_ab_modification Antibody Modification cluster_conjugation ADC Conjugation (Click Chemistry) cluster_characterization Purification & Characterization drug Cytotoxic Drug (with carboxylic acid or NHS ester) drug_linker Drug-Propargyl-PEG4-alkyne (Purified) drug->drug_linker Amide bond formation linker This compound linker->drug_linker drug_linker_input Drug-Propargyl-PEG4-alkyne mAb Monoclonal Antibody (mAb) azide_mAb Azide-modified mAb (Purified) mAb->azide_mAb Lysine (B10760008) modification azide_reagent Azide-NHS ester azide_reagent->azide_mAb azide_mAb_input Azide-modified mAb final_ADC Antibody-Drug Conjugate (ADC) drug_linker_input->final_ADC CuAAC (Copper(I) catalyst) azide_mAb_input->final_ADC purification Purification (SEC/HIC) final_ADC->purification characterization Characterization (HIC-HPLC, MS) purification->characterization DAR determination

Caption: Overall workflow for the synthesis of an ADC using this compound.

Data Presentation

The following tables provide representative quantitative data for the synthesis and characterization of an ADC using a PEG linker and click chemistry. These values are illustrative and may vary depending on the specific antibody, drug, and reaction conditions.

Table 1: Materials and Reagents

ReagentSupplierPurpose
Monoclonal Antibody (mAb)In-house/CommercialTargeting vehicle
Cytotoxic Drug (e.g., with COOH)CommercialPayload
This compoundCommercialHeterobifunctional Linker
Azido-PEG4-NHS EsterCommercialAntibody modification reagent
EDC/Sulfo-NHSCommercialAmide coupling reagents
Copper (II) Sulfate (B86663) (CuSO4)CommercialClick chemistry catalyst precursor
THPTA LigandCommercialCopper(I) stabilizing ligand
Sodium Ascorbate (B8700270)CommercialReducing agent for Cu(II)
Desalting Columns (e.g., Zeba)CommercialBuffer exchange and purification
HIC/SEC HPLC ColumnsCommercialADC purification and analysis
Solvents (DMSO, DMF)CommercialReagent dissolution
Buffers (PBS, Borate, Acetate)In-house/CommercialReaction and storage media

Table 2: Representative Reaction Parameters and Outcomes

ParameterValue/RangeMethod of Determination
Drug-Linker Synthesis
Drug to Linker Molar Ratio1:1.2 to 1:1.5-
Reaction Time4-12 hoursLC-MS
Yield>80%HPLC
Antibody Azide (B81097) Modification
Azide-NHS to Antibody Molar Ratio5:1 to 20:1-
Reaction Time1-2 hoursUV-Vis Spectroscopy
Average Azides per Antibody2-4Mass Spectrometry
CuAAC Conjugation
Drug-Linker to Antibody Molar Ratio4:1 to 10:1-
Reaction Time1-4 hoursHIC-HPLC
Final ADC Characterization
Average Drug-to-Antibody Ratio (DAR)2-4HIC-HPLC, Mass Spectrometry
Monomer Purity>95%Size Exclusion Chromatography (SEC)
In Vitro Cytotoxicity (IC50)Varies (nM range)Cell-based assays (e.g., MTT)

Experimental Protocols

Protocol 1: Synthesis of Drug-Propargyl-PEG4-alkyne Conjugate

This protocol describes the conjugation of a cytotoxic drug containing a carboxylic acid to the methylamine group of this compound via amide bond formation.

Materials:

  • Cytotoxic drug with a carboxylic acid group

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Quenching solution: Hydroxylamine

  • Reverse-phase HPLC system for purification

Procedure:

  • Drug Activation:

    • Dissolve the cytotoxic drug in anhydrous DMF or DMSO.

    • Add 1.5 equivalents of EDC and 1.2 equivalents of Sulfo-NHS.

    • Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid group.

  • Conjugation:

    • In a separate vial, dissolve this compound (1.2 equivalents) in the Reaction Buffer.

    • Slowly add the activated drug solution to the this compound solution.

    • Allow the reaction to proceed at room temperature for 4-12 hours with gentle stirring.

  • Reaction Quenching:

    • Add a small amount of quenching solution (e.g., hydroxylamine) to stop the reaction.

  • Purification:

    • Purify the Drug-Propargyl-PEG4-alkyne conjugate by reverse-phase HPLC to remove unreacted drug, linker, and coupling reagents.

    • Lyophilize the pure fractions to obtain the final product as a solid.

  • Characterization:

    • Confirm the identity and purity of the conjugate using LC-MS and NMR.

Protocol 2: Azide Modification of the Monoclonal Antibody

This protocol details the introduction of azide functional groups onto the antibody by reacting lysine residues with an azide-containing N-hydroxysuccinimide (NHS) ester.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Azido-PEG4-NHS ester

  • Anhydrous DMSO

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Reaction Buffer: Borate Buffer (50 mM, pH 8.5)

Procedure:

  • Antibody Preparation:

    • Exchange the antibody into the Reaction Buffer using a desalting column to remove any primary amine-containing buffer components (e.g., Tris).

    • Adjust the antibody concentration to 2-10 mg/mL.

  • Azide-NHS Stock Solution:

    • Immediately before use, dissolve the Azido-PEG4-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Modification Reaction:

    • Add a 5-20 molar excess of the Azido-NHS stock solution to the antibody solution. The exact ratio should be optimized to achieve the desired degree of labeling.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Purification:

    • Remove excess, unreacted Azido-NHS ester by passing the reaction mixture through a desalting column equilibrated with PBS (pH 7.4).

  • Characterization:

    • Determine the average number of azide groups per antibody using MALDI-TOF or ESI mass spectrometry.

Protocol 3: ADC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the final conjugation of the alkyne-functionalized drug-linker to the azide-modified antibody.[4]

Materials:

  • Azide-modified antibody (from Protocol 2)

  • Drug-Propargyl-PEG4-alkyne conjugate (from Protocol 1)

  • Copper (II) Sulfate (CuSO4) stock solution (e.g., 100 mM in water)

  • THPTA ligand stock solution (e.g., 200 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Conjugation Buffer: PBS, pH 7.4

  • DMSO or DMF

  • Desalting or Size Exclusion Chromatography (SEC) column

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the catalyst components as listed above.

    • Dissolve the Drug-Propargyl-PEG4-alkyne conjugate in DMSO or DMF.

  • Catalyst Pre-complexation:

    • In a microcentrifuge tube, mix the CuSO4 and THPTA ligand stock solutions in a 1:2 molar ratio. Allow it to stand for a few minutes to form the Cu(I)-ligand complex.

  • Conjugation Reaction:

    • In a reaction tube, combine the azide-modified antibody with the Drug-Propargyl-PEG4-alkyne conjugate. A molar ratio of drug-linker to antibody is typically in the range of 4:1 to 10:1.

    • Add the pre-complexed copper catalyst to the reaction mixture (typically 20-30 equivalents relative to the antibody).

    • Initiate the reaction by adding sodium ascorbate (typically 40-50 equivalents relative to the antibody).

    • Mix gently and incubate at room temperature for 1-4 hours, protecting the reaction from light.

  • Purification:

    • Purify the resulting ADC using a desalting column or size-exclusion chromatography to remove unreacted drug-linker, catalyst, and other small molecules.

    • For higher purity and separation of different DAR species, Hydrophobic Interaction Chromatography (HIC) can be employed.[5]

Protocol 4: Characterization of the Final ADC

1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC:

  • Principle: HIC separates proteins based on their surface hydrophobicity. The addition of hydrophobic drug-linkers to the antibody increases its hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs (DAR 0, 2, 4, etc.).[6][7]

  • Method:

    • Equilibrate a HIC column (e.g., Butyl-NPR) with a high-salt mobile phase (e.g., 1.5 M ammonium (B1175870) sulfate in 25 mM sodium phosphate, pH 7.0).

    • Inject the purified ADC onto the column.

    • Elute the different ADC species using a decreasing salt gradient.

    • Monitor the elution profile at 280 nm.

    • Calculate the average DAR by integrating the peak areas of the different species.

2. Purity and Aggregation Analysis by SEC-HPLC:

  • Principle: SEC separates molecules based on their size. This method is used to determine the percentage of monomeric ADC and to detect the presence of aggregates or fragments.

  • Method:

    • Equilibrate an SEC column with a suitable mobile phase (e.g., PBS, pH 7.4).

    • Inject the purified ADC.

    • Monitor the elution profile at 280 nm.

    • The main peak corresponds to the monomeric ADC. Earlier eluting peaks represent aggregates.

Mechanism of Action of the Resulting ADC

The functionality of an ADC synthesized with a this compound linker follows a multi-step process designed for targeted cancer cell killing while minimizing systemic toxicity.

Signaling and Action Pathway Diagram

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_endocytosis Internalization cluster_lysosome Drug Release cluster_cytotoxicity Cytotoxic Effect ADC ADC in Circulation antigen Tumor Antigen ADC->antigen 1. Targeting & Binding membrane binding ADC-Antigen Complex antigen->binding endosome Endosome binding->endosome 2. Receptor-Mediated Endocytosis lysosome Lysosome endosome->lysosome 3. Trafficking drug_release Payload Release lysosome->drug_release 4. Linker Cleavage (if applicable) & Payload Liberation payload Free Cytotoxic Payload drug_release->payload dna_damage DNA Damage / Microtubule Disruption payload->dna_damage 5. Intracellular Action apoptosis Apoptosis (Cell Death) dna_damage->apoptosis 6. Induction of Apoptosis

Caption: General mechanism of action for an Antibody-Drug Conjugate.

  • Targeting and Binding: The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific antigen on the surface of a cancer cell.[3][]

  • Internalization: Upon binding, the cancer cell internalizes the ADC-antigen complex through receptor-mediated endocytosis, enclosing it within an endosome.[][9]

  • Trafficking and Drug Release: The endosome containing the ADC traffics to a lysosome. Inside the lysosome, the antibody is degraded, leading to the release of the drug-linker component. If a cleavable linker is used, it is cleaved by the acidic environment or lysosomal enzymes. For a non-cleavable linker like the one formed here, the antibody's degradation liberates the payload still attached to the linker and the amino acid residue from the lysine it was attached to.

  • Cytotoxic Effect: The released cytotoxic payload can then exert its cell-killing effect, for instance, by damaging DNA or disrupting microtubule polymerization, which ultimately leads to apoptosis (programmed cell death) of the cancer cell.[3][10]

References

Propargyl-PEG4-methylamine in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of Propargyl-PEG4-methylamine in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This versatile linker is a valuable tool in bioconjugation and is particularly prominent in the synthesis of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.

This compound is a heterobifunctional linker containing a terminal alkyne group for "click" chemistry and a methylamine (B109427) group for conjugation to other molecules. The tetraethylene glycol (PEG4) spacer enhances solubility and provides flexibility to the conjugated molecule.[1][2][3] Its primary application lies in the precise and efficient covalent linkage of two molecular entities, a cornerstone of modern drug discovery and chemical biology.[4]

Core Applications in Drug Discovery: PROTAC Synthesis

The most significant application of this compound is in the construction of PROTACs. PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][6] The linker plays a critical role in the efficacy of a PROTAC, and the flexible nature of the PEG4 chain in this compound is often advantageous for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[7][8]

Quantitative Data Summary

The effectiveness of a PROTAC is typically quantified by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table summarizes representative data for PROTACs utilizing PEG linkers, illustrating the impact of linker composition and length on degradation efficiency.

PROTACTarget ProteinE3 Ligase LigandLinker CompositionDC50 (nM)Dmax (%)Reference
GP262 PI3K/mTORVH032C8 alkyl42.23–227.4 (PI3K), 45.4 (mTOR)>70[7]
PROTAC 3 BTKIAPPropargyl-PEG4-acid based200Not specifiedMedChemExpress

Experimental Protocols

Protocol 1: General Procedure for CuAAC Bioconjugation

This protocol describes a general method for the conjugation of an azide-containing molecule to this compound.

Materials:

  • This compound

  • Azide-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Solvent (e.g., DMSO, DMF, or a mixture with water)

  • Purification system (e.g., HPLC, column chromatography)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of the azide-containing molecule in a compatible solvent.

    • Prepare a 50 mM stock solution of CuSO4 in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-containing molecule (1 equivalent).

    • Add this compound (1.2 equivalents).

    • Add the solvent to achieve the desired reaction concentration (typically 1-10 mM).

    • In a separate tube, premix CuSO4 (0.1 equivalents) and THPTA (0.5 equivalents). Add this mixture to the reaction tube.

    • Initiate the reaction by adding sodium ascorbate (1 equivalent).

  • Reaction Conditions:

    • Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.

  • Purification:

    • Upon completion, the reaction mixture can be diluted with a suitable solvent and purified by reverse-phase HPLC or other appropriate chromatographic techniques to isolate the desired conjugate.

Protocol 2: Synthesis of a PROTAC using this compound

This protocol outlines the synthesis of a PROTAC molecule by conjugating a target protein ligand (with an azide (B81097) handle) to an E3 ligase ligand (with a carboxylic acid).

Step 1: Amide Coupling of E3 Ligase Ligand with this compound

  • Dissolve the E3 ligase ligand containing a carboxylic acid (1 equivalent) and this compound (1.1 equivalents) in a suitable solvent like DMF.

  • Add a coupling agent such as HATU (1.2 equivalents) and a base like DIPEA (2 equivalents).

  • Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

  • Upon completion, purify the resulting alkyne-functionalized E3 ligase ligand by chromatography.

Step 2: CuAAC Reaction with Azide-Functionalized Target Protein Ligand

  • Dissolve the alkyne-functionalized E3 ligase ligand from Step 1 (1 equivalent) and the azide-functionalized target protein ligand (1 equivalent) in a solvent mixture (e.g., DMSO/water).

  • Add a premixed solution of CuSO4 (0.1 equivalents) and a stabilizing ligand like THPTA (0.5 equivalents).

  • Add freshly prepared sodium ascorbate (1 equivalent) to initiate the click reaction.

  • Stir at room temperature for 1-4 hours, monitoring by LC-MS.

  • Purify the final PROTAC molecule by preparative HPLC.

Visualizations

PROTAC_Signaling_Pathway PROTAC PROTAC (this compound linker) E3Ligase E3 Ubiquitin Ligase TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex Binds TargetProtein Target Protein (POI) TargetProtein->TernaryComplex Recruited by PROTAC E3Ligase->TernaryComplex Recruited by PROTAC UbiquitinatedProtein Polyubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Polyubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->E3Ligase Activated & transferred Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome Recognized by DegradedProtein Degraded Peptides Proteasome->DegradedProtein Degrades

Caption: PROTAC-mediated protein degradation pathway.

CuAAC_Workflow cluster_reagents Reagent Preparation cluster_reaction CuAAC Reaction cluster_analysis Analysis & Purification Propargyl_PEG4_methylamine This compound (Alkyne Component) Mixing Combine Reactants, Ligand, and Copper Catalyst Propargyl_PEG4_methylamine->Mixing Azide_Molecule Azide-containing Molecule Azide_Molecule->Mixing Copper_Catalyst CuSO4 Solution Copper_Catalyst->Mixing Reducing_Agent Sodium Ascorbate (Freshly Prepared) Initiation Add Sodium Ascorbate to Initiate Reaction Reducing_Agent->Initiation Ligand THPTA Solution Ligand->Mixing Mixing->Initiation Incubation Incubate at Room Temperature (1-4 hours) Initiation->Incubation Monitoring Monitor Reaction Progress (e.g., LC-MS) Incubation->Monitoring Purification Purify Conjugate (e.g., HPLC) Monitoring->Purification Characterization Characterize Final Product (e.g., MS, NMR) Purification->Characterization

References

Application Notes and Protocols for the Amine-Reactive Chemistry of Propargyl-PEG4-methylamine with NHS Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG4-methylamine is a versatile bifunctional molecule widely employed in bioconjugation and drug discovery. Its terminal primary amine allows for straightforward reaction with N-hydroxysuccinimide (NHS) esters, forming a stable amide bond. The propargyl group on the other end of the polyethylene (B3416737) glycol (PEG) spacer enables subsequent conjugation to azide-containing molecules via copper-catalyzed or copper-free "click chemistry". This powerful combination of functionalities makes this compound a valuable tool for linking molecules of interest, such as proteins, peptides, or small molecule drugs, to other entities for applications ranging from proteomics to targeted drug delivery and the synthesis of Proteolysis Targeting Chimeras (PROTACs).

These application notes provide a detailed overview of the amine-reactive chemistry of this compound with NHS esters, including quantitative data on reaction kinetics and yields, comprehensive experimental protocols, and visualizations of relevant workflows.

Amine-Reactive Chemistry with NHS Esters: A Detailed Look

The reaction between the primary amine of this compound and an NHS ester proceeds via nucleophilic acyl substitution. The deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a highly stable amide bond.

A critical competing reaction is the hydrolysis of the NHS ester by water, which also cleaves the ester and renders it unreactive towards amines. The rate of this hydrolysis is significantly influenced by pH, increasing as the pH becomes more alkaline. Therefore, careful control of reaction conditions is crucial to maximize the yield of the desired amide conjugate.

Factors Influencing Reaction Efficiency

Several factors play a crucial role in the successful conjugation of this compound with NHS esters:

  • pH: The reaction is highly pH-dependent.[1][2] The primary amine of this compound needs to be in its deprotonated, nucleophilic state to react. Therefore, the reaction is typically carried out in a slightly basic buffer, with an optimal pH range of 8.3-8.5.[1] At lower pH, the amine is protonated and non-reactive, while at higher pH, the rate of NHS ester hydrolysis becomes excessively high, reducing the conjugation yield.[1]

  • Concentration of Reactants: Higher concentrations of both this compound and the NHS ester favor the bimolecular aminolysis reaction over the unimolecular hydrolysis, leading to higher yields of the desired conjugate.[]

  • Temperature: The reaction is typically performed at room temperature. Lowering the temperature can reduce the rate of hydrolysis, which may be beneficial for sensitive substrates or when longer reaction times are required.[4]

  • Solvent: While the reaction is often performed in aqueous buffers, many NHS esters have limited water solubility and are first dissolved in a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the reaction mixture.[5][6] It is critical to use amine-free solvents to avoid unwanted side reactions.[1]

  • Buffer Composition: Buffers containing primary amines, such as Tris, should be avoided as they will compete with this compound for reaction with the NHS ester.[5] Phosphate, bicarbonate, or borate (B1201080) buffers are commonly used.[4]

Quantitative Data: Reaction Kinetics and Yields

Table 1: Influence of pH on the Half-Life (t½) of Aminolysis and Hydrolysis, and Final Product Yield [7]

pHAmine ReactantNHS Ester ReactantAminolysis t½ (min)Hydrolysis t½ (min)Final Amide Product Yield (%)
8.0H2N–(CH2CH2O)4–Me (2.0 mM)Porphyrin-NHS (1.0 mM)8021080-85
8.5H2N–(CH2CH2O)4–Me (2.0 mM)Porphyrin-NHS (1.0 mM)2018080-85
9.0H2N–(CH2CH2O)4–Me (2.0 mM)Porphyrin-NHS (1.0 mM)10125>85

Data is analogous for this compound and is based on the findings of Siwawannapong et al. (2025) for a similar amino-PEG molecule.[7]

Table 2: Influence of Reactant Concentration on Final Product Yield at pH 9.0 [7]

NHS Ester Concentration (mM)Amine Concentration (mM)Final Amide Product Yield (%)
1.02.097
0.3160.63289
0.10.273

Data is analogous for this compound and is based on the findings of Siwawannapong et al. (2025) for a similar amino-PEG molecule.[7]

Experimental Protocols

Protocol 1: General Procedure for the Conjugation of this compound with an NHS Ester

This protocol describes a general method for the reaction of this compound with a generic NHS ester-functionalized molecule.

Materials:

  • This compound

  • NHS ester-functionalized molecule of interest

  • Anhydrous, amine-free DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 7.4

  • Purification supplies (e.g., silica (B1680970) gel for chromatography, HPLC system)

Procedure:

  • Preparation of Reactant Solutions:

    • Dissolve the NHS ester-functionalized molecule in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-100 mM).

    • Dissolve this compound in the Reaction Buffer to the desired concentration (e.g., 10-50 mM).

  • Conjugation Reaction:

    • Add the NHS ester stock solution to the solution of this compound. A 1.1 to 2-fold molar excess of the this compound is often a good starting point to ensure complete consumption of the NHS ester.

    • Gently mix the reaction mixture and allow it to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique such as TLC or LC-MS.

  • Quenching the Reaction (Optional):

    • To quench any unreacted NHS ester, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • The desired Propargyl-PEG4-amide conjugate can be purified from the reaction mixture using standard techniques such as silica gel chromatography or preparative HPLC. The choice of purification method will depend on the properties of the conjugate.

  • Characterization:

    • Confirm the identity and purity of the final product using methods such as LC-MS and NMR.

Protocol 2: Monitoring Reaction Kinetics by HPLC

This protocol outlines a method to monitor the progress of the conjugation reaction and determine the reaction kinetics.

Materials:

  • Reactants and buffers as described in Protocol 1

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

  • Quenching solution (e.g., 10% Trifluoroacetic acid in water)

Procedure:

  • Set up the Reaction:

    • Initiate the conjugation reaction as described in Protocol 1, Step 2. It is recommended to use a reaction volume that allows for the withdrawal of multiple aliquots over time.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot by diluting it into a vial containing the quenching solution. This will protonate the amine and stop the reaction.

  • HPLC Analysis:

    • Analyze each quenched time-point sample by HPLC.

    • Develop an HPLC method that can resolve the starting materials (this compound and NHS ester) and the final amide product.

    • Quantify the peak areas of the reactants and the product at each time point.

  • Data Analysis:

    • Plot the concentration of the product formed or the reactant consumed as a function of time.

    • From this data, the initial reaction rate and the reaction half-life (t½) can be determined.

Applications and Workflows

The product of the reaction between this compound and an NHS ester is a versatile intermediate for a wide range of applications in research and drug development.

Application 1: Bioconjugation and "Click" Chemistry Labeling

The propargyl group of the purified conjugate can be readily reacted with an azide-functionalized molecule using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This allows for the efficient and specific labeling of biomolecules for applications in proteomics, imaging, and diagnostics.

Click_Chemistry_Workflow cluster_step1 Step 1: Amide Bond Formation cluster_step2 Step 2: Click Reaction Propargyl_PEG4_Amine This compound Amide_Conjugate Propargyl-PEG4-Amide-Molecule A Propargyl_PEG4_Amine->Amide_Conjugate pH 8.5 NHS_Ester NHS Ester-Molecule A NHS_Ester->Amide_Conjugate Azide_Molecule Azide-Molecule B Final_Conjugate Molecule A-PEG4-Triazole-Molecule B Amide_Conjugate->Final_Conjugate Cu(I) catalyst Azide_Molecule->Final_Conjugate PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_action PROTAC Mechanism of Action Propargyl_PEG4_Amine This compound Intermediate_1 Propargyl-PEG4-E3 Ligase Ligand Propargyl_PEG4_Amine->Intermediate_1 Amide Coupling NHS_Ester_Ligand NHS Ester-E3 Ligase Ligand NHS_Ester_Ligand->Intermediate_1 Final_PROTAC PROTAC (POI Ligand-Linker-E3 Ligase Ligand) Intermediate_1->Final_PROTAC Click Chemistry Azide_POI_Ligand Azide-Target Protein Ligand Azide_POI_Ligand->Final_PROTAC Ternary_Complex Ternary Complex Final_PROTAC->Ternary_Complex Binds Target_Protein Target Protein Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Induces Target_Protein->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Degradation Proteasomal Degradation Ubiquitination->Degradation Leads to

References

Applications of Propargyl-PEG4-methylamine in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propargyl-PEG4-methylamine is a heterobifunctional linker molecule increasingly utilized in the development of sophisticated drug delivery systems.[1][2] This linker features a terminal propargyl group, which contains an alkyne moiety, and a methylamine (B109427) group, separated by a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer.[1][3] The unique architecture of this compound allows for a modular and efficient approach to the construction of targeted drug carriers, such as nanoparticles and antibody-drug conjugates (ADCs).

The primary application of the propargyl group is in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," a highly efficient and bio-orthogonal reaction for conjugating the linker to molecules containing an azide (B81097) group.[3][4] The methylamine group, on the other hand, can readily react with carboxylic acids, activated esters (e.g., NHS esters), or aldehydes, enabling the attachment of a wide array of drug molecules or targeting ligands.[2][5] The intervening PEG4 spacer enhances the water solubility and biocompatibility of the resulting conjugate, which can improve the pharmacokinetic profile of the drug delivery system by reducing immunogenicity and prolonging circulation time.[6]

This document provides detailed application notes and protocols for the use of this compound in the development of nanoparticle-based drug delivery systems.

Application Notes

This compound serves as a versatile tool for the surface functionalization of pre-formed nanoparticles or for the synthesis of drug-polymer conjugates that can be subsequently formulated into nanoparticles. Its application can be broadly categorized into two main strategies:

  • Post-formulation Surface Modification: Nanoparticles (e.g., liposomes, polymeric nanoparticles) displaying azide groups on their surface can be functionalized by "clicking" this compound-drug conjugates onto the surface. This approach is advantageous for drugs or targeting ligands that may not be stable during the nanoparticle formulation process.

  • Pre-formulation Conjugation and Self-Assembly: A drug molecule can be first conjugated to this compound, and the resulting conjugate can then be co-precipitated with a biodegradable polymer, such as PLGA, to form drug-loaded nanoparticles. The propargyl groups on the nanoparticle surface are then available for the attachment of targeting moieties.

The choice of strategy depends on the specific drug, nanoparticle matrix, and desired targeting ligand.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained during the characterization of PEGylated nanoparticles formulated for drug delivery. The values are representative and will vary depending on the specific drug, polymer, and formulation parameters.

ParameterTypical Value RangeMethod of AnalysisReference
Particle Size (Diameter) 100 - 200 nmDynamic Light Scattering (DLS)[7][8]
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)[7]
Zeta Potential -10 to -30 mVLaser Doppler Velocimetry[9]
Drug Loading Content (DLC) 1 - 10% (w/w)HPLC, UV-Vis Spectroscopy[10][11]
Encapsulation Efficiency (EE) 50 - 90%HPLC, UV-Vis Spectroscopy[7][11]
In Vitro Drug Release (at 24h) 20 - 60%Dialysis, HPLC, UV-Vis[9][12]

Experimental Protocols

Protocol 1: Synthesis of a Propargyl-PEG4-Drug Conjugate

This protocol describes the conjugation of a carboxylic acid-containing drug to the methylamine group of this compound using EDC/NHS chemistry.

Materials:

  • Carboxylic acid-containing drug

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Dialysis membrane (MWCO 1 kDa)

  • Deionized water

  • Lyophilizer

Procedure:

  • Dissolve the carboxylic acid-containing drug (1.2 equivalents) and NHS (1.5 equivalents) in anhydrous DMF.

  • Add EDC (1.5 equivalents) to the solution and stir at room temperature for 1 hour to activate the carboxylic acid group.

  • Dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add the this compound solution to the activated drug solution and stir at room temperature for 24 hours.

  • Quench the reaction by adding a small amount of water.

  • Purify the conjugate by dialysis against deionized water for 48 hours, changing the water every 6 hours.

  • Lyophilize the purified solution to obtain the Propargyl-PEG4-Drug conjugate as a powder.

  • Characterize the conjugate using ¹H NMR and Mass Spectrometry to confirm successful conjugation.

G Drug_COOH Drug-COOH Activated_Drug Activated Drug-NHS Ester Drug_COOH->Activated_Drug Activation EDC_NHS EDC, NHS in DMF EDC_NHS->Activated_Drug Conjugate Propargyl-PEG4-Drug Conjugate Activated_Drug->Conjugate Conjugation Propargyl_PEG_Amine This compound Propargyl_PEG_Amine->Conjugate

Synthesis of Propargyl-PEG4-Drug Conjugate.
Protocol 2: Formulation of Drug-Loaded PLGA-PEG Nanoparticles

This protocol details the formulation of nanoparticles encapsulating the Propargyl-PEG4-Drug conjugate using the nanoprecipitation method.[13]

Materials:

  • Propargyl-PEG4-Drug conjugate

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone (B3395972)

  • Deionized water

  • Magnetic stirrer

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Dissolve 50 mg of PLGA and 5 mg of the Propargyl-PEG4-Drug conjugate in 5 mL of acetone.

  • Add the organic phase dropwise into 50 mL of deionized water under moderate magnetic stirring.

  • Allow the solution to stir for 4 hours at room temperature to facilitate solvent evaporation.

  • Further remove the acetone using a rotary evaporator at 35°C under reduced pressure.

  • Collect the nanoparticle suspension and centrifuge at 15,000 rpm for 20 minutes at 4°C.

  • Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat the washing step twice.

  • Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) or deionized water for characterization or lyophilize for long-term storage.

G cluster_0 Organic Phase cluster_1 Aqueous Phase PLGA PLGA Nanoprecipitation Nanoprecipitation (Dropwise addition with stirring) PLGA->Nanoprecipitation Drug_Conjugate Propargyl-PEG4-Drug Drug_Conjugate->Nanoprecipitation Water Deionized Water Water->Nanoprecipitation Acetone Acetone Acetone->Nanoprecipitation Solvent_Evaporation Solvent Evaporation Nanoprecipitation->Solvent_Evaporation Purification Purification (Centrifugation) Solvent_Evaporation->Purification Nanoparticles Drug-Loaded Nanoparticles Purification->Nanoparticles

Nanoparticle Formulation Workflow.
Protocol 3: In Vitro Drug Release Study

This protocol describes a typical in vitro drug release study using a dialysis method.[9]

Materials:

  • Drug-loaded nanoparticle suspension

  • Dialysis tubing (MWCO appropriate for the free drug)

  • Release buffer (e.g., PBS, pH 7.4)

  • Incubator shaker (37°C)

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Resuspend a known amount of drug-loaded nanoparticles in 1 mL of release buffer.

  • Transfer the nanoparticle suspension into the dialysis tubing and seal both ends.

  • Place the dialysis bag into 50 mL of release buffer in a conical tube.

  • Incubate the tube at 37°C with gentle shaking (e.g., 100 rpm).

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release buffer from the conical tube and replace it with 1 mL of fresh buffer to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected samples using HPLC or UV-Vis spectrophotometry.

  • Calculate the cumulative percentage of drug released at each time point.

Protocol 4: Cellular Uptake and Cytotoxicity Assay

This protocol outlines the evaluation of cellular uptake and cytotoxicity of the drug-loaded nanoparticles in a relevant cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Cell culture medium and supplements

  • Drug-loaded nanoparticles

  • Free drug solution (as a control)

  • Blank nanoparticles (as a control)

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • Plate reader

  • Fluorescence microscope or flow cytometer (for uptake visualization if a fluorescently labeled nanoparticle is used)

Procedure:

Cellular Uptake (Qualitative/Quantitative):

  • Seed cells in a suitable plate (e.g., 24-well plate with glass coverslips for microscopy or 6-well plate for flow cytometry) and allow them to adhere overnight.

  • Treat the cells with fluorescently labeled nanoparticles for various time points (e.g., 1, 4, 24 hours).

  • For microscopy, wash the cells with PBS, fix with 4% paraformaldehyde, and mount the coverslips on microscope slides. Visualize the cellular uptake using a fluorescence microscope.

  • For flow cytometry, wash the cells with PBS, detach them using trypsin, and resuspend in PBS. Analyze the fluorescence intensity of the cells using a flow cytometer.

Cytotoxicity Assay (MTT Assay):

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treat the cells with serial dilutions of the free drug, drug-loaded nanoparticles, and blank nanoparticles for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay Seed_Cells Seed Cells in 96-well Plate Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Add_Treatments Add Serial Dilutions of: - Free Drug - Drug-Loaded NPs - Blank NPs Incubate_Overnight->Add_Treatments Incubate_Treatment Incubate for 24/48/72h Add_Treatments->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Add_DMSO Add DMSO Incubate_MTT->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance Calculate_Viability Calculate Cell Viability and IC50 Read_Absorbance->Calculate_Viability

References

Surface Modification of Nanoparticles using Propargyl-PEG4-methylamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced imaging agents, and novel diagnostic tools. Poly(ethylene glycol) (PEG)ylation is a widely adopted strategy to enhance the stability, prolong the circulation time, and reduce the immunogenicity of nanoparticles.[1][2] This is achieved by creating a hydrophilic protective layer on the nanoparticle surface, which minimizes protein adsorption and recognition by the mononuclear phagocyte system.[3]

This document provides detailed application notes and protocols for the surface modification of nanoparticles using Propargyl-PEG4-methylamine. This bifunctional linker allows for the introduction of a PEG spacer arm terminating in a propargyl group. The propargyl group is a key functional moiety for "click chemistry," a set of highly efficient and specific bio-orthogonal reactions.[4][5] Specifically, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) allows for the covalent attachment of azide-containing molecules, such as targeting ligands, imaging agents, or therapeutic payloads, to the nanoparticle surface with high efficiency and under mild conditions.[6][7][8]

The protocols outlined below describe a two-step process: first, the introduction of the this compound onto carboxylated nanoparticles, and second, the subsequent "click" reaction with an azide-functionalized molecule.

Key Applications

  • Targeted Drug Delivery: The terminal propargyl group allows for the conjugation of targeting ligands (e.g., antibodies, peptides, aptamers) containing an azide (B81097) group, enabling the specific delivery of therapeutic agents to diseased cells or tissues.[3]

  • Bioimaging: Fluorophores or contrast agents functionalized with an azide can be "clicked" onto the nanoparticle surface for various imaging modalities.

  • Theranostics: Combination of therapeutic and diagnostic agents on a single nanoparticle platform.

  • Fundamental Research: Creation of well-defined nanoparticle surfaces for studying nanoparticle-cell interactions.

Experimental Protocols

This section details the protocols for the functionalization of carboxylated nanoparticles with this compound and subsequent click chemistry. As a model system, we will describe the modification of carboxyl-terminated iron oxide nanoparticles.

Protocol 1: Activation of Carboxylated Nanoparticles with EDC/NHS

This protocol describes the activation of surface carboxyl groups to form reactive N-hydroxysuccinimide (NHS) esters.

Materials:

  • Carboxylated iron oxide nanoparticles (10 mg/mL in deionized water)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Wash Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Magnetic separator or centrifuge

Procedure:

  • Resuspend 1 mL of the carboxylated nanoparticle solution (10 mg) in 10 mL of Activation Buffer.

  • Sonicate the suspension for 5 minutes to ensure full dispersion.

  • Add 10 mg of EDC and 6 mg of NHS to the nanoparticle suspension.

  • Incubate the mixture for 30 minutes at room temperature with gentle shaking.

  • Separate the nanoparticles from the solution using a magnetic separator or by centrifugation (e.g., 10,000 x g for 20 minutes).

  • Discard the supernatant and wash the nanoparticles three times with 10 mL of Wash Buffer.

  • After the final wash, resuspend the activated nanoparticles in 1 mL of PBS, pH 7.4. The activated nanoparticles should be used immediately in the next step.

Protocol 2: Conjugation of this compound to Activated Nanoparticles

This protocol details the reaction of the NHS-activated nanoparticles with the primary amine of this compound.

Materials:

  • NHS-activated iron oxide nanoparticles (from Protocol 1)

  • This compound

  • Reaction Buffer: PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Wash Buffer: PBS, pH 7.4

  • Magnetic separator or centrifuge

Procedure:

  • To the 1 mL suspension of NHS-activated nanoparticles, add 5 mg of this compound.

  • Incubate the reaction mixture for 2 hours at room temperature with gentle shaking.

  • To quench the reaction and cap any unreacted NHS esters, add 100 µL of Quenching Buffer and incubate for an additional 30 minutes.

  • Separate the nanoparticles using a magnetic separator or centrifugation.

  • Wash the nanoparticles three times with 10 mL of Wash Buffer to remove unreacted reagents.

  • Resuspend the propargyl-functionalized nanoparticles in 1 mL of a suitable storage buffer (e.g., PBS, pH 7.4) and store at 4°C.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Propargyl-Functionalized Nanoparticles

This protocol describes the "click" reaction between the propargyl-functionalized nanoparticles and an azide-containing molecule (e.g., an azide-functionalized fluorescent dye for characterization).

Materials:

  • Propargyl-functionalized nanoparticles (1 mg/mL in deionized water)

  • Azide-functionalized molecule (e.g., Azide-Fluor 488)

  • Copper(II) sulfate (B86663) (CuSO4) solution (20 mM in water)

  • Sodium ascorbate (B8700270) solution (100 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (50 mM in water)

  • Reaction Buffer: PBS, pH 7.4

  • Magnetic separator or centrifuge

Procedure:

  • In a microcentrifuge tube, combine 500 µL of the propargyl-functionalized nanoparticle suspension (0.5 mg) with the azide-functionalized molecule to the desired final concentration (a molar excess relative to the estimated surface propargyl groups is recommended).

  • In a separate tube, prepare the catalyst solution by mixing 12.5 µL of 50 mM THPTA solution with 6.3 µL of 20 mM CuSO4 solution. Let it stand for 5 minutes.[9]

  • Add the catalyst solution to the nanoparticle mixture.

  • Initiate the click reaction by adding 25 µL of freshly prepared 100 mM sodium ascorbate solution.[6][9]

  • Incubate the reaction for 1-2 hours at room temperature with gentle shaking, protected from light if using a fluorescent azide.

  • Separate the nanoparticles using a magnetic separator or centrifugation.

  • Wash the nanoparticles three times with 1 mL of PBS to remove the catalyst and unreacted reagents.

  • Resuspend the final functionalized nanoparticles in a suitable buffer for characterization and application.

Characterization and Data Presentation

The successful modification of nanoparticles at each step should be confirmed by a suite of characterization techniques.

Data Summary Tables

The following tables provide expected trends in quantitative data for the surface modification of 100 nm iron oxide nanoparticles.

Table 1: Physicochemical Properties of Modified Nanoparticles

Nanoparticle SampleHydrodynamic Diameter (nm) (DLS)Polydispersity Index (PDI)Zeta Potential (mV)
Carboxylated Nanoparticles105 ± 5< 0.2-35 ± 5
This compound NP115 ± 7< 0.2-15 ± 5
Click-Functionalized NP120 ± 8< 0.25Dependent on clicked molecule

Note: The hydrodynamic diameter is expected to increase with each modification step due to the addition of new molecular layers.[2] The zeta potential of the carboxylated nanoparticles is negative, which is expected to become less negative after conjugation with the neutrally charged PEG linker.[10] The final zeta potential will depend on the charge of the molecule attached via click chemistry.

Table 2: Surface Elemental Composition by XPS

Nanoparticle SampleC 1s (%)O 1s (%)N 1s (%)Fe 2p (%)
Carboxylated Nanoparticles6030< 110
This compound NP7025~2-35

Note: X-ray Photoelectron Spectroscopy (XPS) can be used to determine the elemental composition of the nanoparticle surface. An increase in the carbon and nitrogen content is expected after functionalization with this compound.[11] The decrease in the iron signal indicates the core is being shielded by the organic layers.

Qualitative Characterization
  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify the functional groups present on the nanoparticle surface at each stage.

    • Carboxylated NP: Characteristic C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹).[1]

    • This compound NP: Appearance of C-O-C ether stretch from the PEG backbone (~1100 cm⁻¹) and potentially the alkyne C≡C stretch (~2100-2260 cm⁻¹, often weak).[12]

    • Click-Functionalized NP: Appearance of new peaks corresponding to the clicked molecule.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the surface modification of nanoparticles.

G cluster_0 Nanoparticle Preparation cluster_1 Click Chemistry cluster_2 Characterization start Carboxylated Nanoparticles activation EDC/NHS Activation start->activation EDC, NHS pegylation This compound Conjugation activation->pegylation This compound purification1 Washing & Purification pegylation->purification1 propargyl_np Propargyl-Functionalized Nanoparticles purification1->propargyl_np click_reaction CuAAC Reaction propargyl_np->click_reaction Azide-Molecule, CuSO4, Na-Ascorbate dls DLS & Zeta Potential propargyl_np->dls ftir FTIR propargyl_np->ftir xps XPS propargyl_np->xps purification2 Washing & Purification click_reaction->purification2 final_product Functionalized Nanoparticles purification2->final_product final_product->dls final_product->ftir final_product->xps

Caption: Workflow for nanoparticle modification and characterization.

Chemical Reaction Pathway

This diagram illustrates the chemical transformations occurring on the nanoparticle surface.

G cluster_surface Nanoparticle Surface NP_COOH NP-COOH NP_NHS NP-CO-NHS NP_COOH->NP_NHS EDC/NHS NP_PEG_Propargyl NP-CO-NH-PEG4-Propargyl NP_NHS->NP_PEG_Propargyl H2N-PEG4-Propargyl NP_Final NP-CO-NH-PEG4-Triazole-Molecule NP_PEG_Propargyl->NP_Final N3-Molecule, Cu(I)

Caption: Chemical pathway for surface functionalization.

References

Application Notes and Protocols for Bioconjugation of Oligonucleotides with Propargyl-PEG4-methylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of oligonucleotides is a critical process in the development of novel therapeutics, diagnostics, and research tools. Bioconjugation with moieties such as polyethylene (B3416737) glycol (PEG) can enhance the pharmacokinetic properties of oligonucleotide-based drugs, improving their stability, solubility, and in vivo half-life. The introduction of a propargyl group via a PEG linker enables further modification through "click chemistry," a highly efficient and specific reaction, allowing for the attachment of a wide range of molecules such as fluorophores, targeting ligands, or other therapeutic agents.

These application notes provide a detailed protocol for the bioconjugation of a carboxylated oligonucleotide with Propargyl-PEG4-methylamine. The process involves the activation of the terminal carboxylic acid on the oligonucleotide using N-hydroxysuccinimide (NHS) chemistry, followed by conjugation with the primary amine of this compound. Subsequent sections detail the purification and characterization of the resulting propargylated oligonucleotide.

Data Presentation

The efficiency and yield of the bioconjugation reaction can be influenced by several factors, including the purity of the starting materials, reaction conditions, and purification methods. The following tables summarize typical quantitative data obtained during the synthesis and purification of propargylated oligonucleotides.

Table 1: Oligonucleotide Conjugation Reaction Parameters

ParameterValue
Oligonucleotide Concentration1-5 mM
This compound (molar excess)10-50 equivalents
Activation Reagents (EDC/NHS) (molar excess)5-20 equivalents
Reaction Buffer0.1 M MES, pH 6.0 (Activation) / 0.1 M Sodium Bicarbonate, pH 8.3 (Conjugation)
Reaction Time1-4 hours (Activation) / 2-16 hours (Conjugation)
Reaction TemperatureRoom Temperature

Table 2: Purification and Characterization of Propargylated Oligonucleotide

ParameterMethodTypical Result
Purification
Primary PurificationEthanol (B145695) PrecipitationRemoves bulk of unconjugated linker and reagents
Final PurificationReverse-Phase HPLC>95% purity
Characterization
Identity ConfirmationMass Spectrometry (ESI-MS)Observed mass matches calculated mass of the conjugate
Purity AnalysisAnalytical RP-HPLCSingle major peak corresponding to the conjugate
Conjugation EfficiencyUV-Vis Spectroscopy (A260)70-90%
Overall YieldUV-Vis Spectroscopy (A260)50-70%

Experimental Protocols

Protocol 1: Activation of Carboxylated Oligonucleotide with NHS Ester

This protocol describes the activation of a 5'-carboxy-modified oligonucleotide using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) to form a reactive NHS ester.

Materials:

  • 5'-Carboxy-modified oligonucleotide

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

Procedure:

  • Oligonucleotide Preparation: Dissolve the lyophilized 5'-carboxy-modified oligonucleotide in the Activation Buffer to a final concentration of 1-5 mM.

  • Activation Reagent Preparation: Immediately before use, prepare stock solutions of EDC and NHS in anhydrous DMF or DMSO. A typical concentration is 100 mM.

  • Activation Reaction:

    • To the oligonucleotide solution, add 10-20 equivalents of the NHS stock solution.

    • Add 10-20 equivalents of the EDC stock solution.

    • Vortex the mixture gently and incubate at room temperature for 1-4 hours with gentle agitation.

Protocol 2: Conjugation of NHS-Activated Oligonucleotide with this compound

This protocol details the reaction of the NHS-activated oligonucleotide with the primary amine of this compound to form a stable amide bond.

Materials:

  • NHS-activated oligonucleotide solution (from Protocol 1)

  • This compound

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

Procedure:

  • pH Adjustment: Add the Conjugation Buffer to the NHS-activated oligonucleotide solution to adjust the pH to approximately 8.3.

  • Linker Preparation: Dissolve this compound in anhydrous DMF or DMSO to a suitable concentration (e.g., 100 mM).

  • Conjugation Reaction:

    • Add 10-50 equivalents of the this compound solution to the NHS-activated oligonucleotide solution.

    • Vortex the mixture gently and incubate at room temperature for 2-16 hours (or overnight) with gentle agitation.

Protocol 3: Purification of Propargylated Oligonucleotide

This protocol describes the purification of the propargylated oligonucleotide from unreacted starting materials and byproducts using ethanol precipitation followed by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Materials:

  • Conjugation reaction mixture

  • 3 M Sodium Acetate, pH 5.2

  • Cold absolute ethanol

  • 70% Ethanol

  • Nuclease-free water

  • RP-HPLC system with a suitable C18 column

  • Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA) in water

  • Mobile Phase B: 0.1 M TEAA in acetonitrile (B52724)

Procedure:

  • Ethanol Precipitation:

    • To the conjugation reaction mixture, add 0.1 volumes of 3 M Sodium Acetate, pH 5.2.

    • Add 3 volumes of cold absolute ethanol.

    • Mix thoroughly and incubate at -20°C for at least 1 hour.

    • Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.

    • Carefully decant the supernatant.

    • Wash the pellet with 1 mL of cold 70% ethanol and centrifuge again for 15 minutes.

    • Remove the supernatant and air-dry the pellet.

  • RP-HPLC Purification:

    • Resuspend the dried pellet in Mobile Phase A.

    • Inject the sample onto the RP-HPLC system.

    • Elute the oligonucleotide conjugate using a linear gradient of Mobile Phase B. A typical gradient is 5-50% Mobile Phase B over 30 minutes.

    • Monitor the elution profile at 260 nm. The conjugated oligonucleotide will typically elute later than the unconjugated oligonucleotide due to the increased hydrophobicity of the PEG linker.

    • Collect the fractions corresponding to the major product peak.

    • Combine the pure fractions and lyophilize to obtain the purified propargylated oligonucleotide.

Protocol 4: Characterization of Propargylated Oligonucleotide

This protocol outlines the characterization of the purified propargylated oligonucleotide to confirm its identity and purity.

Materials:

  • Purified propargylated oligonucleotide

  • Mass spectrometer (e.g., ESI-MS)

  • Analytical RP-HPLC system with a C18 column

  • UV-Vis spectrophotometer

Procedure:

  • Mass Spectrometry:

    • Prepare a dilute solution of the purified oligonucleotide in a suitable solvent for mass spectrometry (e.g., 50% acetonitrile in water).

    • Analyze the sample by ESI-MS in negative ion mode.

    • Deconvolute the resulting mass spectrum to determine the molecular weight of the product.

    • Compare the observed molecular weight with the calculated theoretical mass of the propargylated oligonucleotide.

  • Analytical RP-HPLC:

    • Inject a small aliquot of the purified product onto an analytical RP-HPLC column.

    • Run a gradient similar to the one used for purification.

    • Assess the purity of the product by integrating the peak area of the main product peak relative to any impurity peaks.

  • Quantification:

    • Resuspend the lyophilized product in a known volume of nuclease-free water.

    • Measure the absorbance at 260 nm (A260) using a UV-Vis spectrophotometer.

    • Calculate the concentration and total yield of the propargylated oligonucleotide using its extinction coefficient.

Mandatory Visualization

Bioconjugation_Workflow start 5'-Carboxy Oligonucleotide activation Activation with EDC/NHS start->activation activated_oligo NHS-Activated Oligonucleotide activation->activated_oligo conjugation Conjugation with This compound activated_oligo->conjugation crude_product Crude Propargylated Oligonucleotide conjugation->crude_product purification Purification (Ethanol Precipitation & RP-HPLC) crude_product->purification pure_product Purified Propargylated Oligonucleotide purification->pure_product characterization Characterization (MS, HPLC, UV-Vis) pure_product->characterization final_product Final Characterized Product characterization->final_product

Caption: Experimental workflow for the bioconjugation of oligonucleotides.

Reaction_Scheme cluster_oligo 5'-Carboxy Oligonucleotide cluster_reagents Activation cluster_activated NHS-Activated Oligonucleotide cluster_linker This compound cluster_product Propargylated Oligonucleotide Oligo 5'-Oligo-Linker-COOH Reagents EDC, NHS Oligo->Reagents + Activated_Oligo 5'-Oligo-Linker-CO-NHS Reagents->Activated_Oligo Linker H2N-CH2-(PEG)4-Propargyl Activated_Oligo->Linker + Product 5'-Oligo-Linker-CO-NH-CH2-(PEG)4-Propargyl Linker->Product

Caption: Chemical reaction scheme for oligonucleotide propargylation.

Propargyl-PEG4-methylamine as a Linker for Fluorescent Labeling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG4-methylamine is a versatile, heterobifunctional linker designed for the covalent attachment of fluorescent dyes to biomolecules. Its unique structure, featuring a terminal propargyl group (an alkyne) and a methylamine (B109427) group separated by a hydrophilic tetraethylene glycol (PEG4) spacer, enables a robust two-step labeling strategy. This approach offers precise control over the labeling process and is compatible with a wide range of biomolecules, including proteins, nucleic acids, and other amine-containing molecules. The PEG4 spacer enhances the water solubility of the linker and the final conjugate, minimizing aggregation and improving biocompatibility.

The primary applications of this compound in fluorescent labeling involve:

  • Amine-Reactive Conjugation: The terminal methylamine group can be readily coupled to amine-reactive fluorescent dyes, such as those containing N-hydroxysuccinimide (NHS) esters.

  • Click Chemistry: The propargyl group serves as a handle for the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This allows for the covalent attachment of the dye-linker construct to azide-modified biomolecules.

These application notes provide detailed protocols for the use of this compound in fluorescent labeling, along with representative quantitative data and visualizations to guide researchers in their experimental design.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Weight 245.32 g/mol [1]
Formula C12H23NO4[1]
CAS Number 1807530-11-5[1]
Solubility Water, DMSO, DMF
Table 2: Representative Quantitative Data for Fluorescent Labeling using Propargyl-PEG Linkers
ParameterTypical Value/RangeNotes
Dye-Linker Conjugation Efficiency (Amine-NHS Ester Reaction) > 95%Efficiency is dependent on reaction conditions such as pH, temperature, and reagent concentrations.
Click Chemistry (CuAAC) Labeling Efficiency on Proteins 70-95%Varies with protein size, accessibility of the azide (B81097) group, and reaction optimization.[2]
Stability of Triazole Linkage HighThe triazole ring formed during the CuAAC reaction is highly stable under physiological conditions.
Effect of PEG4 Linker on Fluorescence Quantum Yield Minimal to slight increaseThe PEG spacer can shield the fluorophore from quenchers and provide a more favorable microenvironment, potentially increasing quantum yield.[3]
Degree of Labeling (DOL) 1-5 dyes per proteinCan be controlled by adjusting the molar ratio of the fluorescent probe to the target protein.

Experimental Protocols

This section outlines a two-step protocol for the fluorescent labeling of a target protein using this compound.

Step 1: Conjugation of an Amine-Reactive Fluorescent Dye to this compound

This protocol describes the reaction of an NHS-ester functionalized fluorescent dye with the methylamine group of the linker.

Materials:

  • This compound

  • Amine-reactive fluorescent dye (e.g., NHS ester of a cyanine (B1664457) or rhodamine dye)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

Procedure:

  • Dissolve Reagents:

    • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

    • Immediately before use, dissolve the amine-reactive fluorescent dye in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

  • Reaction Setup:

    • In a microcentrifuge tube, combine a 1.2 molar equivalent of this compound with 1 molar equivalent of the amine-reactive fluorescent dye.

    • Add 2-3 molar equivalents of TEA or DIPEA to the reaction mixture to act as a base.

    • Adjust the final reaction volume with DMF or DMSO.

  • Incubation:

    • Incubate the reaction mixture for 2-4 hours at room temperature, protected from light. The reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Purification:

    • Purify the resulting fluorescent dye-Propargyl-PEG4-alkyne conjugate by RP-HPLC.[4][5] Use a C18 column and a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA).

    • Collect the fractions containing the desired product and confirm its identity by mass spectrometry.

    • Lyophilize the purified product to obtain a powder. Store at -20°C, protected from light and moisture.

Step 2: Labeling of an Azide-Modified Protein with the Fluorescent Dye-Linker Conjugate via CuAAC

This protocol describes the "click" reaction between the alkyne-functionalized fluorescent probe and an azide-modified target protein.

Materials:

  • Purified fluorescent dye-Propargyl-PEG4-alkyne conjugate (from Step 1)

  • Azide-modified protein in a copper-free buffer (e.g., PBS, pH 7.4)

  • Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 50 mM in water)

  • Sodium ascorbate (B8700270) solution (freshly prepared, e.g., 100 mM in water)

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) for purification

Procedure:

  • Prepare Reagents:

    • Dissolve the lyophilized fluorescent dye-Propargyl-PEG4-alkyne conjugate in DMSO to a stock concentration of 10 mM.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-10 mg/mL.

    • Add the fluorescent dye-Propargyl-PEG4-alkyne conjugate to the protein solution at a 5- to 20-fold molar excess.[6]

    • Prepare the copper catalyst solution by premixing CuSO4 and THPTA in a 1:5 molar ratio.

    • Add the CuSO4/THPTA mixture to the reaction to a final copper concentration of 0.25-1 mM.[7]

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.[7]

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove excess fluorescent probe and other small molecules by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).

    • Collect the protein-containing fractions, which will be fluorescent.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the fluorescent dye (at its absorption maximum) and using the Beer-Lambert law.

    • Analyze the purity and integrity of the labeled protein by SDS-PAGE followed by in-gel fluorescence scanning and Coomassie staining.[8]

Visualizations

Experimental Workflow

G cluster_0 Step 1: Dye-Linker Conjugation cluster_1 Step 2: Protein Labeling Dye Amine-Reactive Dye (e.g., NHS-Ester) Reaction1 Amine-NHS Ester Reaction Dye->Reaction1 Linker Propargyl-PEG4- methylamine Linker->Reaction1 Purification1 RP-HPLC Purification Reaction1->Purification1 Probe Fluorescent Dye- Propargyl-PEG4-alkyne Purification1->Probe Reaction2 CuAAC 'Click' Reaction Probe->Reaction2 Protein Azide-Modified Protein Protein->Reaction2 Purification2 Size-Exclusion Chromatography Reaction2->Purification2 LabeledProtein Fluorescently Labeled Protein Purification2->LabeledProtein

Caption: Workflow for two-step fluorescent labeling.

Conceptual Application: Visualizing a Signaling Pathway

Fluorescently labeled proteins are invaluable tools for studying dynamic cellular processes like signaling pathways. By labeling a protein of interest (e.g., a kinase or a receptor), its localization, trafficking, and interactions can be visualized in real-time using fluorescence microscopy.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade Receptor Receptor (Azide-Modified) Kinase1 Kinase A Receptor->Kinase1 Phosphorylation Ligand Ligand Ligand->Receptor Binding & Activation Probe Fluorescent Probe (Dye-Propargyl-PEG4) Probe->Receptor Click Reaction (Labeling) Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF nucleus Nucleus TF->nucleus Translocation response Cellular Response nucleus->response

Caption: Conceptual diagram of signaling pathway visualization.

Conclusion

This compound is a powerful and flexible linker for the fluorescent labeling of biomolecules. The two-step conjugation strategy, combining robust amine-reactive chemistry with highly specific click chemistry, provides researchers with a reliable method to generate fluorescently labeled probes for a wide array of applications in molecular biology, drug discovery, and diagnostics. The protocols and data presented herein serve as a comprehensive guide for the successful implementation of this technology.

References

Application Notes and Protocols for the Synthesis of Custom Biopolymers using Propargyl-PEG4-methylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG4-methylamine is a versatile heterobifunctional linker designed for the synthesis of custom biopolymers, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This linker features two distinct reactive moieties: a terminal propargyl group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," and a primary methylamine (B109427) group for forming stable amide bonds with carboxylic acids or activated esters.[4][5] The integrated tetraethylene glycol (PEG4) spacer enhances the solubility and bioavailability of the resulting bioconjugate in aqueous media.[6][7]

These application notes provide detailed protocols for the sequential conjugation of a peptide and a small molecule drug to this compound, yielding a custom peptide-drug conjugate.

Key Applications

  • PROTAC Synthesis: Serves as a flexible linker to connect a target protein-binding ligand and an E3 ligase ligand.[3][5][8]

  • Antibody-Drug Conjugate (ADC) Development: Facilitates the attachment of cytotoxic payloads to antibodies.[8]

  • Peptide and Protein Modification: Enables PEGylation to improve the pharmacokinetic properties of therapeutic peptides and proteins.[9]

  • Surface Functionalization: Used to modify the surface of nanoparticles and other materials for targeted drug delivery.[2]

Chemical and Physical Properties

PropertyValue
Chemical Formula C12H23NO4
Molecular Weight 245.32 g/mol
Appearance Colorless to pale yellow oil
Solubility Soluble in water, DMSO, DMF, and DCM
Storage Conditions Store at -20°C for long-term stability

Experimental Protocols

Herein, we describe a two-step process for the synthesis of a custom peptide-drug conjugate using this compound as a linker. First, a model peptide with a C-terminal carboxylic acid is conjugated to the methylamine group of the linker. Second, an azide-functionalized small molecule drug is attached to the propargyl group via a CuAAC reaction.

Diagram of the Overall Experimental Workflow

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Click Chemistry (CuAAC) Peptide_COOH Peptide with C-terminal COOH Amide_Coupling Amide Coupling Reaction (DMTMM) Peptide_COOH->Amide_Coupling Linker This compound Linker->Amide_Coupling Peptide_Linker Peptide-PEG-Propargyl Conjugate Amide_Coupling->Peptide_Linker Purification_1 RP-HPLC Purification Peptide_Linker->Purification_1 Click_Reaction CuAAC Reaction (CuSO4, Na-Ascorbate, THPTA) Purification_1->Click_Reaction Azide_Drug Azide-functionalized Drug Azide_Drug->Click_Reaction Final_Conjugate Peptide-PEG-Drug Conjugate Click_Reaction->Final_Conjugate Purification_2 RP-HPLC Purification Final_Conjugate->Purification_2 Characterization Characterization (LC-MS, NMR) Purification_2->Characterization

Caption: Workflow for the two-step synthesis of a peptide-drug conjugate.

Protocol 1: Amide Coupling of a Peptide to this compound

This protocol describes the conjugation of a peptide with a C-terminal carboxylic acid to the methylamine group of the linker using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) as a coupling agent.[10][11]

Materials and Reagents:

ReagentSupplierPurity
Model Peptide (with C-terminal COOH)Custom Synthesis>95%
This compoundCommercial>95%
DMTMMCommercial>98%
N,N-Diisopropylethylamine (DIPEA)Commercial>99%
N,N-Dimethylformamide (DMF)Anhydrous>99.8%
Diethyl etherAnhydrous>99%
Acetonitrile (ACN) for HPLCHPLC Grade-
Water for HPLCHPLC Grade-
Trifluoroacetic acid (TFA) for HPLCHPLC Grade-

Procedure:

  • Dissolution of Reactants:

    • In a clean, dry reaction vial, dissolve the model peptide (1.0 eq) in anhydrous DMF to a final concentration of 10 mg/mL.

    • In a separate vial, dissolve this compound (1.5 eq) in anhydrous DMF.

    • In a third vial, prepare a stock solution of DMTMM (1.5 eq) in anhydrous DMF.

  • Reaction Setup:

    • To the peptide solution, add DIPEA (3.0 eq).

    • Add the this compound solution to the peptide solution and mix gently.

    • Add the DMTMM solution dropwise to the reaction mixture while stirring.

  • Reaction Conditions:

    • Seal the reaction vial under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction progress by LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, precipitate the crude product by adding cold diethyl ether.

    • Centrifuge the mixture and discard the supernatant.

    • Wash the pellet with cold diethyl ether twice to remove excess reagents.

    • Dry the crude product under vacuum.

    • Purify the crude Peptide-PEG-Propargyl conjugate by reverse-phase high-performance liquid chromatography (RP-HPLC).[12][13]

Quantitative Data (Example):

ReactantMolecular Weight ( g/mol )Amount (mg)Moles (µmol)Equivalents
Model Peptide (10 aa)~100010.0101.0
This compound245.323.7151.5
DMTMM275.734.1151.5
DIPEA129.243.9303.0
Expected Yield --~70-85%-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click" reaction between the propargyl group of the purified Peptide-PEG-Propargyl conjugate and an azide-functionalized small molecule drug.[1][3][]

Materials and Reagents:

ReagentSupplierPurity
Peptide-PEG-Propargyl ConjugateFrom Step 1Purified
Azide-functionalized Small Molecule DrugCustom>95%
Copper(II) Sulfate (CuSO4)Commercial>99%
Sodium AscorbateCommercial>99%
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)Commercial>98%
Dimethyl Sulfoxide (DMSO)Anhydrous>99.8%
Phosphate-Buffered Saline (PBS)pH 7.4-

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 20 mM stock solution of CuSO4 in water.

    • Prepare a 100 mM stock solution of Sodium Ascorbate in water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA in water.

    • Dissolve the Peptide-PEG-Propargyl conjugate (1.0 eq) in a mixture of DMSO and PBS (1:4 v/v).

    • Dissolve the azide-functionalized drug (1.2 eq) in DMSO.

  • Reaction Setup:

    • In a reaction vial, add the solution of the Peptide-PEG-Propargyl conjugate.

    • Add the solution of the azide-functionalized drug.

    • Prepare a premix of CuSO4 and THPTA by adding the CuSO4 stock to the THPTA stock and vortexing briefly.

    • Add the CuSO4/THPTA premix to the reaction vial.

    • Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution.

  • Reaction Conditions:

    • Seal the vial and protect it from light.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction progress by LC-MS.

  • Purification and Characterization:

    • Purify the final Peptide-PEG-Drug conjugate by RP-HPLC.

    • Characterize the purified product by high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.[15][16][17]

Quantitative Data (Example):

ReactantMoles (µmol)Final Concentration
Peptide-PEG-Propargyl5100 µM
Azide-functionalized Drug6120 µM
CuSO412.5250 µM
THPTA62.51.25 mM
Sodium Ascorbate2505 mM
Expected Yield ~80-95%-

Diagram of Amide Coupling and Click Chemistry Reactions

G cluster_amide Amide Coupling cluster_click CuAAC Click Chemistry Peptide Peptide-COOH Plus1 + Peptide->Plus1 Linker H2N-CH2-PEG4-Propargyl Plus1->Linker Arrow1 DMTMM, DIPEA DMF Linker->Arrow1 Product1 Peptide-CO-NH-CH2-PEG4-Propargyl Arrow1->Product1 Product1_click Peptide-CO-NH-CH2-PEG4-Propargyl Plus2 + Product1_click->Plus2 AzideDrug N3-Drug Plus2->AzideDrug Arrow2 CuSO4, Na-Ascorbate THPTA, DMSO/PBS AzideDrug->Arrow2 FinalProduct Peptide-CO-NH-CH2-PEG4-Triazole-Drug Arrow2->FinalProduct

Caption: Reaction schemes for the two-step bioconjugation process.

References

Troubleshooting & Optimization

Propargyl-PEG4-methylamine Reaction Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the reaction yield of Propargyl-PEG4-methylamine conjugations.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in my this compound reaction?

A1: Low reaction yield can stem from several factors:

  • Suboptimal pH: The pH of the reaction mixture is critical for the efficient reaction of the methylamine (B109427) group.[1][2]

  • Reagent Quality: Degradation of this compound or the substrate due to improper storage or handling can significantly impact yield.

  • Incorrect Stoichiometry: An inappropriate molar ratio of this compound to your substrate can lead to incomplete reaction or the formation of side products.

  • Presence of Contaminants: Water or other nucleophiles in the reaction mixture can compete with the desired reaction.

  • Inefficient Purification: Product loss during workup and purification steps is a common contributor to low isolated yield.

Q2: How do I choose the optimal pH for my reaction?

A2: The optimal pH depends on the nature of the reactive group on your substrate. For reactions with N-hydroxysuccinimide (NHS) esters, a pH range of 7-9 is generally recommended to ensure the primary amine of the PEG linker is sufficiently nucleophilic while minimizing hydrolysis of the NHS ester.[3][4] For reactions with carboxylic acids (requiring an activator like EDC), a slightly more acidic pH (around 6.0-7.5) is often employed. It is advisable to perform small-scale pilot reactions at different pH values to determine the optimal condition for your specific system.

Q3: What are the recommended storage conditions for this compound?

A3: this compound should be stored at -20°C in a tightly sealed container, protected from moisture and light.[5][6] Before use, allow the reagent to warm to room temperature in a desiccator to prevent condensation of moisture into the vial.

Q4: Can I use this compound in aqueous solutions?

A4: Yes, the PEG spacer enhances the hydrophilicity of the molecule, making it soluble in water and other aqueous buffers.[6][7] However, for reactions sensitive to water, such as those involving highly reactive esters, the use of anhydrous organic solvents like DMF or DMSO is recommended.[7][8]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Problem Potential Cause Recommended Solution
Low or No Product Formation Incorrect pH of the reaction buffer.Optimize the reaction pH. For NHS esters, maintain a pH of 7-9.[3][4] For other amine-reactive groups, consult the relevant literature.
Inactive this compound or substrate.Verify the purity and activity of your reagents. Use fresh, properly stored materials.
Insufficient mixing of reactants.Ensure the reaction mixture is homogenous by using appropriate stirring or agitation.
Low reaction temperature.While some reactions proceed at room temperature, gentle heating (e.g., 37-50°C) may be required to increase the reaction rate. Monitor for potential degradation of reactants at higher temperatures.
Multiple Products or Smearing on TLC/LC-MS Side reactions are occurring.Consider lowering the reaction temperature or pH to minimize side product formation. The use of a more specific amine-reactive crosslinker could also be explored.[3][9]
The substrate has multiple reactive sites.To achieve site-specific conjugation, consider using protecting groups or modifying the reaction conditions to favor a specific site.[10]
Aggregation of the product.The PEG chain generally improves solubility; however, if aggregation is suspected, consider using a different buffer system or adding solubilizing agents.
Difficulty in Purifying the Final Product Similar physicochemical properties of product and unreacted starting materials.Employ high-resolution purification techniques such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEC), which are effective for separating PEGylated products.[11]
Product instability during purification.Perform purification steps at a lower temperature (e.g., 4°C) and use buffers that maintain the stability of your conjugate.

Experimental Protocols

General Protocol for Conjugation of this compound to an NHS Ester
  • Reagent Preparation:

    • Dissolve the NHS ester-activated substrate in an appropriate anhydrous solvent (e.g., DMF or DMSO).

    • Dissolve this compound in the same solvent or a compatible buffer. A slight molar excess (1.1 to 1.5 equivalents) of the PEG linker is often used.

  • Reaction Setup:

    • Add the this compound solution to the NHS ester solution.

    • If necessary, adjust the pH of the reaction mixture to 7.5-8.5 using a suitable non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine).

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.

    • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, or HPLC).

  • Quenching and Purification:

    • Once the reaction is complete, quench any remaining active NHS esters by adding a small amount of a primary amine-containing buffer (e.g., Tris or glycine).

    • Purify the conjugate using an appropriate chromatographic method such as size-exclusion or reverse-phase chromatography.

Visualizing Reaction Pathways and Workflows

Reaction_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Propargyl_PEG4_methylamine This compound Conditions pH 7-9 Room Temperature Anhydrous Solvent Propargyl_PEG4_methylamine->Conditions Substrate_NHS Substrate-NHS Ester Substrate_NHS->Conditions Conjugate Propargyl-PEG4-Substrate (Amide Bond) Conditions->Conjugate NHS_byproduct NHS byproduct Conditions->NHS_byproduct

Troubleshooting_Workflow Start Low Reaction Yield Check_pH Verify & Optimize pH (7-9 for NHS) Start->Check_pH Check_Reagents Assess Reagent Quality (Fresh & Properly Stored) Start->Check_Reagents Check_Stoichiometry Adjust Molar Ratio (Slight excess of PEG) Start->Check_Stoichiometry Check_Purification Optimize Purification (e.g., SEC, IEC) Start->Check_Purification Improved_Yield Improved Yield Check_pH->Improved_Yield Check_Reagents->Improved_Yield Check_Stoichiometry->Improved_Yield Check_Purification->Improved_Yield

Parameter_Relationships Yield Yield pH pH Yield->pH influences Temperature Temp. Yield->Temperature influences Concentration Conc. Yield->Concentration influences Time Time Yield->Time influences pH->Temperature Temperature->Concentration Concentration->Time Time->pH

References

Technical Support Center: Propargyl-PEG4-methylamine in CuAAC Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Propargyl-PEG4-methylamine in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. Our goal is to help you minimize side reactions and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when using this compound in CuAAC, and how can I prevent it?

A1: The most prevalent side reaction is the oxidative homodimerization of the terminal alkyne, known as Glaser coupling, which results in the formation of a diacetylene byproduct.[1][2] This side reaction consumes your this compound, reducing the yield of the desired triazole product.

Prevention Strategies:

  • Maintain a Reducing Environment: The Glaser coupling is promoted by the presence of copper(II) ions and oxygen. To prevent this, it is crucial to maintain the copper catalyst in its active Cu(I) oxidation state. This is most commonly achieved by adding a reducing agent, such as sodium ascorbate (B8700270), to the reaction mixture.[1][2]

  • Use of Ligands: Copper-stabilizing ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA), chelate the Cu(I) ion, protecting it from oxidation and disproportionation.[3]

  • Degassing: Removing dissolved oxygen from your reaction solvents by sparging with an inert gas (e.g., argon or nitrogen) can significantly reduce the extent of Glaser coupling.

  • Work Under an Inert Atmosphere: For highly sensitive reactions, performing the entire experiment in a glovebox under an inert atmosphere provides the best protection against oxidative side reactions.

Q2: Can the primary amine in this compound interfere with the CuAAC reaction?

A2: The primary amine of this compound can act as a ligand and coordinate with the copper catalyst. This can have several effects:

  • Stabilization of Cu(I): The amine can help stabilize the catalytically active Cu(I) species, potentially reducing the need for an external ligand in some cases.

  • Formation of Unreactive Complexes: In some instances, the amine can form overly stable complexes with the copper, which may inhibit the catalytic cycle and slow down the reaction.

  • Influence on pH: The basicity of the amine can influence the local pH of the reaction, which in turn can affect the reaction rate and the stability of the catalyst. The CuAAC reaction is generally robust over a wide pH range (4-12).[4][5]

In most standard CuAAC protocols, the presence of a well-chosen external ligand (like THPTA) will dominate the coordination sphere of the copper, minimizing any unpredictable effects from the primary amine of the propargyl-PEG reagent.

Q3: What is the optimal order of adding reagents to minimize side reactions?

A3: The order of reagent addition can significantly impact the reaction's success. A generally recommended procedure is:

  • Premix Copper and Ligand: Prepare a stock solution of your copper(II) salt (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA). This allows for the formation of the copper-ligand complex.

  • Combine Substrates: In your reaction vessel, combine the this compound and your azide-containing molecule in a suitable solvent.

  • Add Catalyst Complex: Add the premixed copper/ligand solution to the substrate mixture.

  • Initiate with Reducing Agent: The final step should be the addition of the reducing agent (e.g., sodium ascorbate).[1] Adding the ascorbate last ensures that the Cu(II) is reduced to Cu(I) in the presence of the stabilizing ligand, preventing the precipitation of insoluble copper species and minimizing the opportunity for Glaser coupling to occur before the cycloaddition begins.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of desired triazole product Glaser coupling side reaction: Indicated by the presence of a byproduct with a mass corresponding to the dimer of this compound.• Increase the concentration of the reducing agent (e.g., sodium ascorbate). • Ensure thorough degassing of all solvents. • Increase the ligand-to-copper ratio (see table below for guidance). • Work under an inert atmosphere (e.g., in a glovebox).
Inactive catalyst: The Cu(I) catalyst has been oxidized to inactive Cu(II).• Prepare fresh stock solutions of the reducing agent. • Use a stabilizing ligand such as THPTA or TBTA. • Ensure the reaction is protected from oxygen.
Substrate degradation: The biomolecule or PEG linker is sensitive to the reaction conditions.• Lower the reaction temperature. • Reduce the concentration of the copper catalyst. • Use a more biocompatible ligand like THPTA.
Formation of insoluble precipitates Precipitation of copper salts: Insufficiently chelated copper can precipitate out of solution.• Ensure the ligand is present in a sufficient molar excess relative to the copper salt. • Premix the copper and ligand before adding to the reaction mixture.
Aggregation of biomolecules: The reaction conditions are causing the protein or other biomolecule to denature and precipitate.• Optimize the pH of the reaction buffer. • Add stabilizing excipients if compatible with the reaction. • Consider using a lower concentration of reactants.
Reaction is very slow or does not go to completion Inhibition of the catalyst: Functional groups on the substrates (e.g., thiols) can coordinate to the copper and inhibit catalysis.• Increase the concentration of the copper-ligand complex. • Add a sacrificial metal ion like Zn(II) to bind to inhibitory functional groups.[6]
Steric hindrance: The azide (B81097) or alkyne is sterically hindered, slowing down the reaction.• Increase the reaction time. • Gently increase the reaction temperature, if the substrates are stable.
Inappropriate solvent: The chosen solvent may not be optimal for the reaction.• For aqueous reactions, ensure the use of a water-soluble ligand like THPTA. • For organic solvents, aprotic polar solvents like DMF or DMSO are often effective.

Quantitative Data on Reaction Parameters

The following tables summarize key quantitative data from the literature to guide your experimental design.

Table 1: Effect of Ligand-to-Copper Ratio on CuAAC Reaction Rate

Ligand:Cu RatioRelative Reaction RateObservations
0:1BaselineReaction proceeds but is susceptible to catalyst oxidation and side reactions.
1:1FastA significant increase in rate and stability is observed.
2:1Very FastOften near-optimal for reaction speed and catalyst protection.[1]
5:1FastA slight decrease in rate may be observed, but this ratio offers excellent protection against oxidative damage to sensitive biomolecules.[1][6]

Data is generalized from studies on similar alkyne substrates and may require optimization for your specific system.

Table 2: Influence of Solvent on CuAAC Reaction

Solvent SystemGeneral Outcome
Water / Aqueous BuffersExcellent for bioconjugation with a water-soluble ligand (e.g., THPTA).[3]
DMSO / Water mixturesOften accelerates the reaction and helps to solubilize organic molecules.[7]
DMF / Water mixturesSimilar to DMSO, a good co-solvent for improving solubility and reaction rate.[7]
AcetonitrileCan be inhibitory due to its strong coordination to copper.[7]
Alcohols (e.g., t-BuOH, EtOH)Commonly used and generally compatible with CuAAC.

Experimental Protocols

Optimized Protocol for CuAAC with this compound

This protocol is designed to minimize side reactions and is suitable for bioconjugation applications.

1. Preparation of Stock Solutions:

  • This compound: Prepare a 10 mM stock solution in DMSO or an appropriate buffer.

  • Azide-containing molecule: Prepare a 10 mM stock solution in a compatible solvent (e.g., DMSO, water).

  • Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.

  • THPTA Ligand: Prepare a 50 mM stock solution in deionized water.

  • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. Note: This solution should be prepared fresh on the day of the experiment.

2. Reaction Setup (for a 100 µL final reaction volume):

  • In a microcentrifuge tube, add the following in order:

    • 50 µL of your azide-containing molecule in buffer (e.g., phosphate (B84403) buffer, pH 7.4) to achieve the desired final concentration.

    • 10 µL of the 10 mM this compound stock solution (for a final concentration of 1 mM).

  • In a separate tube, premix the catalyst solution:

    • 2.5 µL of 20 mM CuSO₄

    • 5 µL of 50 mM THPTA

    • Vortex briefly to mix.

  • Add the 7.5 µL of the premixed catalyst solution to the reaction tube containing the azide and alkyne.

  • To initiate the reaction, add 10 µL of the freshly prepared 100 mM sodium ascorbate solution.

  • Gently mix the reaction by pipetting up and down or by brief, gentle vortexing.

  • Incubate the reaction at room temperature, protected from light. Reaction times can vary from 30 minutes to a few hours. Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS, SDS-PAGE).

Visualizations

CuAAC_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_analysis 3. Analysis reagents Prepare Stock Solutions: - Azide - this compound - CuSO4 - Ligand - Sodium Ascorbate (Fresh) mix_substrates Combine Azide and This compound premix_catalyst Premix CuSO4 and Ligand add_catalyst Add Catalyst Mix to Substrates mix_substrates->add_catalyst premix_catalyst->add_catalyst initiate Initiate with Sodium Ascorbate add_catalyst->initiate analyze Monitor Reaction Progress (e.g., LC-MS, SDS-PAGE) initiate->analyze

Caption: Recommended experimental workflow for CuAAC reactions.

Side_Reaction_Pathway Alkyne This compound Triazole Desired Triazole Product Alkyne->Triazole CuAAC Glaser Glaser Coupling Byproduct (Diacetylene Dimer) Alkyne->Glaser Glaser Coupling Azide Azide Substrate Azide->Triazole Cu_I Cu(I) Catalyst Cu_II Cu(II) Species Cu_I->Cu_II Oxidation Cu_I->Triazole Cu_II->Glaser Oxygen Oxygen (O2) Oxygen->Cu_II Oxidizes ReducingAgent Reducing Agent (e.g., Sodium Ascorbate) ReducingAgent->Cu_I Reduces

Caption: Competing reaction pathways in CuAAC.

References

Optimizing buffer conditions for Propargyl-PEG4-methylamine conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing buffer conditions for Propargyl-PEG4-methylamine conjugation. This guide provides detailed answers to frequently asked questions and troubleshooting advice to help researchers, scientists, and drug development professionals achieve successful conjugation outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the reactive groups on this compound and what do they react with?

A1: this compound is a bifunctional linker.[1][2][3] It contains two key reactive groups:

  • A primary amine (-NH2): This group readily reacts with amine-reactive chemical groups. The most common reaction is with N-Hydroxysuccinimide (NHS) esters to form a stable amide bond.[3][4][5][6] It can also react with other activated functional groups like isocyanates or aldehydes (via reductive amination).[5][7]

  • An alkyne group (propargyl): This group is used in "Click Chemistry," most commonly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing an azide (B81097) group.[1][2][8]

Q2: What is the optimal pH for conjugating the methylamine (B109427) group?

A2: The optimal pH for reacting the primary amine with an NHS ester is in the physiological to slightly alkaline range, typically between pH 7.2 and 8.5 .[4][9][10] Within this range, the primary amine is sufficiently deprotonated and nucleophilic to attack the NHS ester, while minimizing the competing hydrolysis of the NHS ester itself.[5][9] Reactions with imidoesters are more efficient at a more alkaline pH of 8 to 10.[4][10]

Q3: Which buffer systems are recommended for this conjugation?

A3: It is crucial to use a buffer that does not contain primary amines, which would compete with the target molecule for reaction with the crosslinker.[4][11] Recommended buffers include:

  • Phosphate-Buffered Saline (PBS)

  • HEPES

  • Borate

  • Carbonate-Bicarbonate

These buffers are effective for maintaining the optimal pH range (7.2-8.5) for NHS ester reactions.[4][9][10]

Q4: Are there any buffer components or reagents I must avoid?

A4: Yes. To avoid quenching the reaction and ensure high efficiency, you must avoid buffers and additives containing primary amines.[4][11]

  • Incompatible Buffers: Tris-based buffers (e.g., TBS) and glycine (B1666218) are common examples that will compete in the reaction.[4][11]

  • Other Interfering Substances: High concentrations of sodium azide (>3 mM) or glycerol (B35011) (20-50%) can also interfere with the conjugation.[4]

Q5: How do temperature and incubation time affect the conjugation?

A5: The reaction can be performed under various conditions. A common approach is to incubate for 30 minutes to 4 hours at room temperature or overnight at 4°C .[10][12] The ideal time may need to be optimized for your specific molecules. Lower temperatures (4°C) can help minimize hydrolysis of NHS esters, especially at higher pH values, and may be beneficial for the stability of sensitive proteins.[10]

Q6: How do I stop (quench) the conjugation reaction?

A6: The reaction can be stopped by adding a small molecule with a primary amine to consume any unreacted NHS esters.[12][13] Common quenching agents include:

  • Tris buffer

  • Glycine

  • Ethanolamine

Typically, the quenching reagent should be added in at least a 10-fold molar excess and allowed to react for an hour.[13]

Data Presentation

Table 1: Recommended Buffer Systems for Amine-NHS Ester Conjugation
Buffer SystemRecommended pH RangeKey Advantages
Phosphate Buffer (e.g., PBS)7.2 - 8.0Physiologically relevant, widely available.[4][9]
HEPES Buffer7.2 - 8.2Good buffering capacity in the optimal range.[4][10]
Borate Buffer8.0 - 9.0Effective at slightly more alkaline pH values.[4][10]
Carbonate-Bicarbonate Buffer8.0 - 8.5Useful for maintaining a stable alkaline pH.[4][9][10]
Table 2: Incompatible Reagents for Amine-Reactive Conjugations
Reagent/BufferChemical ClassReason for Incompatibility
Tris (e.g., TBS)Primary AmineCompetes with the target molecule for reaction with the NHS ester.[4][11]
GlycinePrimary AmineActs as a quenching agent, stopping the desired conjugation.[4][11]
Ammonium SaltsPrimary AmineReacts with the crosslinker.
Sodium AzideAzideCan interfere at concentrations >3 mM (0.02%).[4]

Visualizations

G cluster_reaction Phase 2: Reaction cluster_post Phase 3: Post-Reaction prep_target Prepare Target Molecule (e.g., Protein with NHS Ester) prep_peg Dissolve this compound in Anhydrous Solvent (e.g., DMSO) prep_buffer Prepare Amine-Free Buffer (e.g., PBS, pH 7.5) conjugation Combine Reagents Incubate (e.g., 1 hr at RT or 4°C overnight) prep_buffer->conjugation quench Quench Reaction (e.g., Add Tris or Glycine) conjugation->quench purify Purify Conjugate (e.g., SEC or Dialysis) quench->purify characterize Characterize Final Product (e.g., SDS-PAGE, Mass Spec) purify->characterize G start Low or No Conjugation Yield q_buffer Is your buffer amine-free (e.g., PBS, HEPES)? start->q_buffer q_ph Is the pH between 7.2-8.5? q_buffer->q_ph Yes sol_buffer Solution: Switch to a non-amine buffer like PBS. q_buffer->sol_buffer No q_reagents Are reagents fresh? (NHS esters are moisture-sensitive) q_ph->q_reagents Yes sol_ph Solution: Adjust pH to 7.2-8.5 for optimal reaction. q_ph->sol_ph No q_ratio Is molar ratio of PEG sufficiently high? q_reagents->q_ratio Yes sol_reagents Solution: Use fresh, anhydrous reagents. Dissolve immediately before use. q_reagents->sol_reagents No sol_ratio Solution: Increase the molar excess of the PEG linker. q_ratio->sol_ratio No end Further Optimization Needed (e.g., Steric Hindrance) q_ratio->end Yes

References

Troubleshooting low solubility of Propargyl-PEG4-methylamine conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the low solubility of Propargyl-PEG4-methylamine conjugates. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a bifunctional linker molecule. It contains a terminal alkyne group (propargyl) for use in click chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition or CuAAC) and a primary amine group for conjugation to molecules with reactive carboxylic acids or activated esters (like NHS esters).[1][2][3] The polyethylene (B3416737) glycol (PEG) spacer (PEG4) is hydrophilic and is intended to improve the solubility and pharmacokinetic properties of the resulting conjugate.[4][5][6]

Q2: In what solvents is the this compound linker itself soluble?

The unconjugated this compound linker is soluble in a variety of common laboratory solvents.[2][7] This provides flexibility when planning conjugation reactions.

Q3: Why is my this compound conjugate exhibiting low solubility?

Low solubility of the final conjugate can arise from several factors:

  • The conjugated molecule: The primary determinant of the conjugate's solubility is often the molecule to which the PEG linker is attached. If the parent molecule is highly hydrophobic, a short PEG chain like PEG4 may not be sufficient to significantly increase its aqueous solubility.

  • High degree of conjugation: While PEGylation generally increases hydrophilicity, some studies have shown that a very high degree of PEGylation can sometimes lead to increased hydrophobicity and aggregation.[8][9]

  • Aggregation: The conjugate molecules may be self-associating or aggregating, leading to precipitation. This can be influenced by factors like pH, ionic strength, and concentration.[9]

  • Buffer composition: The choice of buffer and the presence of certain salts can impact the solubility of the conjugate.

  • Improper storage: Repeated freeze-thaw cycles or storage at inappropriate temperatures can lead to aggregation and precipitation.[10]

Q4: Does the PEG linker guarantee high water solubility for my conjugate?

No. While the PEG spacer is hydrophilic and generally improves the solubility of the molecule it is attached to, it is not a guarantee.[4][5] The overall properties of the conjugate, dominated by the attached protein, peptide, or small molecule, will dictate its final solubility. The relatively short PEG4 linker provides a modest increase in hydrophilicity. For highly insoluble compounds, a longer PEG chain may be necessary.[11]

Troubleshooting Guide for Low Solubility

This guide provides a step-by-step approach to addressing low solubility issues with your this compound conjugates.

Step 1: Initial Solubility Testing & Solvent Screening

Q: My conjugate precipitated in my primary buffer. What should I do first?

The first step is to systematically test the solubility of your conjugate in a range of different solvents and buffer systems. This will help you identify a suitable medium for your experiments.

Experimental Protocol: Solvent Screening

  • Aliquot small, equal amounts of your lyophilized or dried conjugate into several microcentrifuge tubes.

  • To each tube, add a small, precise volume of a different solvent to create a target concentration (e.g., 1 mg/mL).

  • Test a panel of solvents ranging from aqueous buffers to organic solvents. See the table below for suggestions.

  • Vortex each tube thoroughly for 30-60 seconds. If necessary, use sonication to aid dissolution.[12]

  • Visually inspect for precipitate. If the solution is not clear, centrifuge the tubes and examine the pellet.

  • Quantify the soluble portion using a method like UV-Vis spectroscopy if possible.

Data Presentation: Solubility of Linker and Suggested Test Solvents for Conjugates

The table below summarizes the known solubility of the unconjugated linker and provides a list of suggested solvents to screen for your conjugate's solubility.

Solvent/Buffer SystemSolubility of Unconjugated LinkerRecommended for Conjugate TestingRationale & Comments
Aqueous Buffers
Deionized WaterSoluble[2][7]YesStart with pure water to assess baseline aqueous solubility.
Phosphate-Buffered Saline (PBS)Soluble[2][7]YesA common physiological buffer; however, salts can sometimes decrease solubility ("salting out").
Buffers with varying pH (e.g., Acetate pH 4-5, MES pH 6-6.5, HEPES pH 7-8)Not specified, but expected to be solubleYesThe net charge of your conjugate can change with pH, significantly impacting solubility.[13]
Organic Solvents
Dimethyl sulfoxide (B87167) (DMSO)Soluble[2][7]YesA strong polar aprotic solvent, often used to create high-concentration stock solutions.[12]
Dimethylformamide (DMF)Soluble[2][7]YesSimilar to DMSO, useful for dissolving hydrophobic compounds.[5][14]
Dichloromethane (DCM)Soluble[2][7]For hydrophobic conjugatesA non-polar organic solvent suitable for highly lipophilic conjugates.
Co-solvent Systems
Aqueous Buffer + Organic Solvent (e.g., 10-50% DMSO, Ethanol, or Acetonitrile)Not specifiedYesAdding an organic co-solvent can significantly improve the solubility of hydrophobic molecules in aqueous buffers.[15]
Step 2: Optimizing the Buffer System

Q: My conjugate is slightly soluble in an aqueous buffer, but not enough for my experiment. How can I improve this?

If you have identified a buffer system where the conjugate is partially soluble, you can often improve solubility by systematically optimizing the buffer conditions.

Experimental Protocol: Buffer Optimization

  • pH Adjustment: Prepare a series of buffers with varying pH values (e.g., from pH 5.0 to 9.0). The solubility of proteins and peptides is often lowest at their isoelectric point (pI). Moving the pH away from the pI can increase net charge and improve solubility.

  • Ionic Strength Modification: Prepare your primary buffer with different concentrations of salt (e.g., 50 mM, 150 mM, 500 mM NaCl). Low to moderate salt concentrations can increase solubility ("salting in"), while very high concentrations can decrease it ("salting out").

  • Inclusion of Additives: Test the addition of solubility-enhancing excipients to your buffer. Common examples include:

    • Sugars: (e.g., sucrose, trehalose) can stabilize biomolecules.

    • Amino Acids: (e.g., Arginine, Glycine) can reduce aggregation.

    • Non-ionic detergents: (e.g., Tween-20, Triton X-100) at low concentrations (0.01-0.1%) can prevent non-specific hydrophobic interactions.

Mandatory Visualization: Troubleshooting Workflow

The following diagram outlines the logical workflow for troubleshooting low solubility of this compound conjugates.

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Analysis & Strategy cluster_2 Phase 3: Optimization & Resolution start Low solubility of This compound conjugate observed screen Perform Broad Solvent Screen (Aqueous & Organic) start->screen is_soluble Is conjugate soluble in ANY solvent? screen->is_soluble optimize_buffer Optimize Aqueous Buffer - Adjust pH - Modify Ionic Strength - Add Excipients is_soluble->optimize_buffer Yes, in Aqueous Buffer use_cosolvent Use Organic/Aqueous Co-solvent System is_soluble->use_cosolvent Yes, in Organic Solvent purify Re-purify Conjugate (e.g., SEC, Dialysis) to remove aggregates is_soluble->purify No success Solubility Issue Resolved optimize_buffer->success use_cosolvent->success fail Consider Re-synthesis with longer PEG linker purify->fail

Caption: Troubleshooting workflow for low conjugate solubility.

Step 3: Purification and Characterization

Q: Could impurities or aggregation be the cause of my solubility problem?

Yes. The presence of unreacted starting materials, byproducts, or aggregated conjugate can contribute to poor solubility.

Experimental Protocol: Purification and Analysis

  • Size Exclusion Chromatography (SEC): Use SEC to separate monomeric conjugate from high molecular weight aggregates and low molecular weight impurities. This is a powerful technique for both analysis and purification.

  • Dialysis: If you suspect residual salts or small molecule impurities from the conjugation reaction, dialyze your sample extensively against your target buffer.

  • Dynamic Light Scattering (DLS): Use DLS to analyze the particle size distribution in your sample. A high degree of polydispersity or the presence of large particles is indicative of aggregation.

By following this structured troubleshooting guide, researchers can effectively diagnose and resolve issues of low solubility with their this compound conjugates.

References

How to prevent aggregation when using Propargyl-PEG4-methylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent aggregation when using Propargyl-PEG4-methylamine in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It contains two different reactive groups at either end of a polyethylene (B3416737) glycol (PEG) spacer. Specifically, it has a propargyl group, which contains an alkyne that is used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions.[1][2] The other end has a methylamine (B109427) group that can react with molecules containing carboxylic acids or activated NHS esters. The PEG4 spacer is a short, hydrophilic chain that enhances the water solubility of the molecule and its conjugates, helping to reduce aggregation and minimize non-specific binding.[3][4] Its primary applications are in bioconjugation, such as in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where it serves as a flexible linker to connect different molecular entities.[1][5]

Q2: What are the common causes of aggregation when using this compound?

Aggregation during bioconjugation reactions involving this compound can be attributed to several factors:

  • High Concentrations: Elevated concentrations of the reactants (your molecule of interest or the PEG linker itself) can increase the likelihood of intermolecular interactions, leading to aggregation.

  • Suboptimal Reaction Conditions: The pH, temperature, and buffer composition can significantly affect the stability and solubility of the molecules being conjugated. Deviations from optimal conditions can expose hydrophobic regions, promoting aggregation.

  • Properties of the Conjugated Molecule: The inherent properties of the molecule you are conjugating to the PEG linker can play a major role. If the molecule is prone to aggregation on its own, this can be exacerbated during the conjugation process.

  • Hydrophobic Interactions: Although the PEG linker is hydrophilic, if the molecule it is being attached to is hydrophobic, the resulting conjugate may have amphipathic properties that can lead to micelle formation or non-specific aggregation.

Q3: How should I store and handle this compound to ensure its quality?

To maintain the quality and stability of this compound, it is recommended to store it at -20°C.[3] For stock solutions, it is best to aliquot the solution to prevent multiple freeze-thaw cycles, which can degrade the reagent. When stored at -20°C, the stock solution should be used within one month, and for longer-term storage at -80°C, it can be stable for up to six months. Always protect the reagent from light.

Troubleshooting Guide: Preventing Aggregation

This guide provides systematic steps to troubleshoot and prevent aggregation during your experiments with this compound.

Optimization of Reaction Conditions

If you are observing aggregation, the first step is to optimize the reaction conditions.

  • Concentration: Try reducing the concentration of your protein, peptide, or small molecule, as well as the concentration of the this compound linker.

  • Stoichiometry: Vary the molar ratio of the PEG linker to your molecule of interest. A large excess of the linker may not always be optimal.

  • Temperature: Conducting the reaction at a lower temperature (e.g., 4°C) can slow down the reaction rate and may reduce aggregation.

  • pH and Buffer: Ensure the pH of your reaction buffer is optimal for the stability of your molecule. The choice of buffer salts can also influence solubility.

Use of Stabilizing Excipients

The addition of stabilizing excipients to the reaction buffer can significantly help in preventing aggregation.[6] These additives work by various mechanisms, such as preferential exclusion, reducing surface tension, and masking hydrophobic patches.

ExcipientRecommended ConcentrationMechanism of Action
Amino Acids
L-Arginine50 - 100 mMSuppresses protein-protein interactions.
Glycine50 - 200 mMIncreases protein stability.
Sugars & Polyols
Sucrose5 - 10% (w/v)Preferential exclusion, enhances protein stability.
Trehalose5 - 10% (w/v)Stabilizes protein structure.
Sorbitol5 - 10% (w/v)Acts as a protein stabilizer.
Surfactants
Polysorbate 20 (Tween 20)0.01 - 0.05% (v/v)Reduces surface tension and prevents surface adsorption.
Polysorbate 80 (Tween 80)0.01 - 0.05% (v/v)Reduces surface tension and prevents surface adsorption.
Analytical Techniques for Detecting Aggregation

It is crucial to have a reliable method to detect and quantify aggregation. Several analytical techniques can be employed:

  • Dynamic Light Scattering (DLS): DLS is a sensitive technique for detecting the presence of aggregates and determining the size distribution of particles in a solution.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier than the non-aggregated conjugate.

  • UV-Vis Spectroscopy: An increase in turbidity due to aggregation can be monitored by measuring the absorbance at a wavelength such as 340 nm or 600 nm.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight species corresponding to aggregates.

Experimental Protocols

Protocol 1: General Bioconjugation with this compound

  • Preparation of Reactants:

    • Dissolve your molecule (containing a carboxylic acid or NHS ester) in a suitable buffer (e.g., PBS, HEPES) at a concentration that is known to maintain its stability.

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., water, DMSO).

  • Reaction Setup:

    • In a reaction vessel, add the solution of your molecule.

    • If using excipients, add them to the reaction buffer at the desired final concentration.

    • Add the this compound solution to the reaction mixture. It is often beneficial to add the PEG linker solution stepwise in small aliquots over a period of time.

  • Incubation:

    • Incubate the reaction at a controlled temperature (e.g., 4°C or room temperature) with gentle mixing.

    • Monitor the progress of the reaction using a suitable analytical technique (e.g., LC-MS, HPLC).

  • Purification:

    • Once the reaction is complete, purify the conjugate using an appropriate method such as SEC, dialysis, or tangential flow filtration to remove unreacted reagents and any aggregates that may have formed.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_mol Dissolve Molecule of Interest in Buffer add_excipients Add Stabilizing Excipients (Optional) prep_mol->add_excipients prep_peg Prepare this compound Stock mix_reactants Combine Reactants prep_peg->mix_reactants add_excipients->mix_reactants incubate Incubate with Gentle Mixing mix_reactants->incubate monitor Monitor Reaction Progress (e.g., LC-MS) incubate->monitor purify Purify Conjugate (e.g., SEC) monitor->purify analyze_agg Analyze for Aggregation (e.g., DLS) purify->analyze_agg aggregation_prevention cluster_causes Potential Causes cluster_solutions Prevention Strategies Aggregation Aggregation High_Conc High Concentration High_Conc->Aggregation Subopt_Cond Suboptimal Conditions (pH, Temp) Subopt_Cond->Aggregation Hydrophobic Hydrophobic Interactions Hydrophobic->Aggregation Opt_Cond Optimize Conditions Opt_Cond->Aggregation Add_Excipients Add Stabilizing Excipients Add_Excipients->Aggregation Low_Conc Lower Concentration Low_Conc->Aggregation

References

Technical Support Center: Copper Catalyst Removal after Click Reaction with Propargyl-PEG4-methylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for post-reaction purification of products from copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving Propargyl-PEG4-methylamine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges in removing residual copper catalysts from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove the copper catalyst after a click reaction?

A1: Residual copper can be problematic for several reasons. It can interfere with downstream biological assays, leading to inaccurate results. Furthermore, copper ions can exhibit cytotoxicity, which is a significant concern for applications in drug development and biologics.[1][2] From a regulatory standpoint, minimizing copper content to parts-per-million (ppm) levels is often a requirement for pharmaceutical and clinical applications.

Q2: What are the most common methods for removing copper catalysts?

A2: The most widely used methods for copper catalyst removal include:

  • Aqueous washes with chelating agents: Utilizing solutions of compounds like EDTA or ammonia (B1221849) to form water-soluble copper complexes that can be extracted from an organic phase.[1][3][4]

  • Solid-phase scavenging: Employing resins with high affinity for copper, such as Chelex® resin or other specialized scavenger resins.[5][6]

  • Column chromatography: Passing the reaction mixture through a column packed with silica (B1680970) gel or alumina (B75360).[7]

  • Dialysis: Particularly useful for macromolecular products, dialysis can be performed against a solution containing a chelating agent.[3][8]

  • Solid Phase Extraction (SPE): Using cartridges, such as C18, to retain the product while allowing copper ions to be washed away, or vice versa depending on the product's properties.[3]

Q3: My triazole product, derived from this compound, is water-soluble. How does this affect the copper removal strategy?

A3: The water solubility of your product makes traditional liquid-liquid extraction with an aqueous chelating solution challenging, as your product may be lost to the aqueous phase.[5][6] In this case, alternative methods are recommended:

  • Solid-supported metal scavengers (e.g., Chelex® resin): These resins can be stirred with the aqueous solution of your product to bind the copper and are then simply filtered off.[5][6]

  • Dialysis: For larger molecules, dialysis against an EDTA solution followed by water is an effective method.[3]

  • Solid Phase Extraction (SPE): C18 SPE cartridges can be used to retain the PEGylated product, allowing the more polar copper salts to be washed away.[3]

Q4: I see a persistent blue or green color in my product even after purification. What does this indicate and what should I do?

A4: A blue or green tint in your product is a common indicator of residual copper contamination.[4] The blue color is often due to the formation of a tetraamminecopper(II) complex when ammonia is used for washing.[4] If this color persists, it signifies incomplete copper removal. To address this, you can:

  • Perform additional washes with your chosen chelating agent until the aqueous layer is colorless.[1][4]

  • Increase the concentration of the chelating agent in your washing solution.[1]

  • Consider switching to a stronger chelating agent or a different removal method, such as a scavenger resin.[1]

Q5: Can different copper removal methods be combined?

A5: Yes, combining different methods is a highly effective strategy for achieving very low levels of copper contamination. A common and robust approach is to first perform an aqueous wash with a chelating agent like EDTA to remove the bulk of the copper, followed by passing the product through a plug of silica or a scavenger resin to remove any remaining traces.[4][6]

Troubleshooting Guide

This guide addresses common issues encountered during the removal of copper catalysts from reaction mixtures involving this compound and other PEGylated compounds.

Problem Possible Cause Suggested Solution
Persistent copper contamination after standard workup (e.g., aqueous wash). Incomplete copper complexation due to insufficient chelating agent.Increase the concentration of the chelating agent (e.g., EDTA, ammonium (B1175870) chloride) in the aqueous wash. Perform multiple washes until the aqueous layer is colorless.[1]
The triazole product itself is chelating the copper, making it difficult to remove.[1]Use a stronger chelating agent or switch to a solid-phase scavenger with a higher affinity for copper.
The pH of the aqueous wash is not optimal for complexation.Adjust the pH of the aqueous wash. For EDTA, a pH of ~8 enhances chelation.[1]
Low yield of the desired product after purification. Product loss during aqueous extraction, especially if the product has some water solubility or forms emulsions.To break up emulsions, add brine (saturated NaCl solution) to the separatory funnel. For water-soluble products, avoid liquid-liquid extraction and use methods like solid-phase scavenging or dialysis.[4][5][6]
Product loss during column chromatography due to irreversible adsorption on silica or alumina.Pass the product through the column quickly (flash chromatography). If using an alumina column, neutral alumina is often preferred to avoid hydrolysis of sensitive products.[7]
Product degradation during copper removal. Use of harsh acidic or basic conditions during the workup.Use mild conditions for the workup. Buffer the aqueous washing solutions if necessary to maintain a neutral pH.
Aqueous EDTA wash is ineffective at removing the copper catalyst. Insufficient EDTA concentration.Use a sufficient excess of EDTA relative to the amount of copper catalyst. A 0.1 M to 0.5 M aqueous solution is a good starting point.[1][6]
The pH of the EDTA solution is not optimal.Ensure the pH of your EDTA solution is appropriate for complex formation (around 8).[1]
Insufficient mixing during extraction.Vigorous stirring or shaking is necessary to ensure the efficient transfer of the copper-EDTA complex to the aqueous layer.[6]
Filtration through Celite or silica gel does not remove all the copper. The copper species are soluble and not particulate.Celite is most effective for removing particulate matter. If the copper is dissolved, a chelating wash or scavenger resin is more appropriate.[6]
The copper species co-elutes with the product on silica gel.A combination approach is recommended. First, perform an aqueous wash with a chelating agent, and then filter through a plug of silica.[6]

Experimental Protocols

Protocol 1: EDTA Wash for Copper Removal (for products soluble in organic solvents)

  • Reaction Quench: After the click reaction is complete, dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.

  • Aqueous Wash: Wash the organic layer with a 0.1 M aqueous solution of ethylenediaminetetraacetic acid (EDTA) disodium (B8443419) salt. The pH of the EDTA solution can be adjusted to ~8 with a base like sodium bicarbonate to improve chelation.[1]

  • Separation: Transfer the mixture to a separatory funnel, shake vigorously, and allow the layers to separate. The aqueous layer will often turn blue as it complexes with the copper.

  • Repeat: Drain the aqueous layer and repeat the wash with a fresh EDTA solution until the aqueous layer remains colorless.

  • Final Washes: Wash the organic layer with water and then with brine to remove any residual EDTA and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[1]

Protocol 2: Copper Removal using Chelex® 100 Resin (for water-soluble products)

  • Resin Preparation: If starting with the sodium form of Chelex® 100 resin, it can be used directly. For other forms, or to ensure a specific pH, the resin can be pre-equilibrated with a suitable buffer. For a neutral pH, a sodium acetate buffer can be used, followed by extensive washing with deionized water.[9]

  • Batch Method:

    • Add the Chelex® 100 resin directly to the aqueous solution of your product. A general guideline is to use approximately 5 grams of resin per 100 ml of the sample.[9]

    • Gently stir or shake the mixture for at least 1 hour to allow for efficient chelation.[9]

    • Filter the mixture to remove the resin. The filtrate contains your copper-free product.

  • Column Method:

    • Pack a column with a slurry of Chelex® 100 resin in water or a suitable buffer.

    • Slowly load your sample onto the column, taking care not to disturb the resin bed.[9]

    • Collect the eluent, which contains your purified product.

Protocol 3: Copper Removal using a C18 SPE Cartridge (for PEGylated products)

  • Column Activation: Activate the C18 SPE cartridge by passing a water-miscible organic solvent (e.g., methanol (B129727) or acetonitrile) through it, followed by equilibration with water or an appropriate aqueous buffer.

  • Sample Loading: Load the aqueous solution of your reaction mixture onto the cartridge. The PEGylated product should be retained on the C18 stationary phase.

  • Washing: Wash the cartridge with water or a weak aqueous buffer to elute the unretained copper salts and other polar impurities.

  • Elution: Elute your purified product from the cartridge using a stronger organic solvent or a gradient of increasing organic solvent concentration.

  • Concentration: Concentrate the collected fractions containing your product under reduced pressure.

Method Selection Guide

Method Advantages Disadvantages Best Suited For
EDTA Wash Inexpensive and straightforward.Not suitable for water-soluble products; can be time-consuming if multiple washes are needed.Products that are soluble in organic solvents and insoluble in water.
Chelex® Resin Highly efficient for copper removal; can be used in both batch and column formats; suitable for aqueous solutions.[5][9]Can be more expensive than simple chelation; potential for non-specific binding of the product if it also has chelating properties.Water-soluble products, including PEGylated molecules and biomolecules.
Alumina/Silica Column Can be integrated into the product purification workflow.Potential for product loss on the column; may not be sufficient for complete copper removal on its own.[7]As a polishing step after an initial copper removal procedure.
Dialysis Gentle method that is effective for large molecules.Slow process; not suitable for small molecules.[3]High molecular weight polymers and bioconjugates.
C18 SPE Cartridge Fast and efficient; can be automated.Requires method development to optimize binding and elution conditions.PEGylated compounds and other molecules with sufficient hydrophobicity to be retained on the C18 phase.

Visualizing the Workflow

Copper_Removal_Workflow cluster_reaction Click Reaction cluster_purification Copper Removal cluster_analysis Analysis & Final Product start Crude Reaction Mixture (Product + Copper Catalyst) method_choice Select Removal Method start->method_choice chelation Aqueous Wash (e.g., EDTA) method_choice->chelation Organic Soluble scavenging Solid-Phase Scavenging (e.g., Chelex® Resin) method_choice->scavenging Water Soluble chromatography Column Chromatography (Silica/Alumina) method_choice->chromatography Polishing Step dialysis Dialysis method_choice->dialysis Macromolecules spe SPE (e.g., C18) method_choice->spe PEGylated analysis Analyze for Residual Copper (e.g., ICP-MS) chelation->analysis scavenging->analysis chromatography->analysis dialysis->analysis spe->analysis analysis->method_choice Copper > Limit final_product Purified Product analysis->final_product Copper < Limit

Caption: A workflow diagram illustrating the decision-making process for selecting a copper catalyst removal method.

References

Propargyl-PEG4-methylamine stability and storage best practices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG4-methylamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and handling of this reagent, as well as troubleshooting for common issues encountered during its use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It contains a propargyl group and a methylamine (B109427) group, connected by a 4-unit polyethylene (B3416737) glycol (PEG) spacer. The propargyl group, with its terminal alkyne, is used for "click chemistry" reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the stable ligation to azide-modified molecules. The primary amine group is reactive towards activated esters, such as N-hydroxysuccinimide (NHS) esters, and carboxylic acids (in the presence of carbodiimide (B86325) activators), forming stable amide bonds.

This dual functionality makes it a versatile tool in bioconjugation, drug delivery, and proteomics. It is commonly used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase. The hydrophilic PEG spacer enhances the solubility and reduces aggregation of the resulting conjugates.

Q2: What are the recommended storage and handling conditions for this compound?

To ensure the stability and integrity of this compound, it is crucial to adhere to proper storage and handling protocols.

Storage: For long-term storage, it is recommended to keep the compound at -20°C. Some suppliers suggest that for extended periods, storage at -80°C is preferable. It is also advised to protect the compound from light.

Handling: this compound is typically a liquid at room temperature. When handling, standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses). Work in a well-ventilated area. Avoid direct contact with skin and eyes.

Q3: How stable is this compound in different solvents and at various pH conditions?

While specific quantitative stability data for this compound is not extensively published, general principles for PEG linkers and amine-containing compounds apply.

  • Solvent Stability: For use in reactions, it is recommended to prepare fresh solutions. If storage of a solution is necessary, some suppliers suggest that in a suitable solvent, the compound is stable for up to 1 month at -20°C and up to 6 months at -80°C. Always use anhydrous solvents to prevent hydrolysis.

  • pH Stability: The stability of the PEG chain itself is generally good across a wide pH range. However, the reactivity of the terminal functional groups is pH-dependent. The primary amine is more nucleophilic at a pH above its pKa (typically around 9-10), which is important for reactions with NHS esters. The propargyl group's stability can be compromised under strongly acidic or basic conditions.

  • Temperature Stability: Elevated temperatures can accelerate the degradation of PEG compounds. It is advisable to perform reactions at or below room temperature unless a specific protocol requires heating. Aging of PEG solutions can be accelerated by warm temperatures, light, and the presence of oxygen.[1][2]

Q4: What are the potential degradation pathways for this compound?

The primary degradation pathways for this compound are likely to involve the terminal functional groups and the PEG backbone.

  • Oxidation of the PEG chain: In the presence of oxygen and metal ions, the polyethylene glycol chain can undergo oxidative degradation, leading to chain cleavage and the formation of various byproducts, including aldehydes and carboxylic acids.

  • Hydrolysis: While the ether linkages in the PEG backbone are generally stable, prolonged exposure to strong acids or bases can lead to hydrolysis.

  • Reactions of the Amine Group: The primary amine can be susceptible to oxidation and can react with atmospheric carbon dioxide to form a carbamate (B1207046) salt, which may affect its reactivity.

  • Reactions of the Propargyl Group: The terminal alkyne can undergo side reactions, such as dimerization (Glaser coupling) in the presence of copper catalysts and oxygen, if not properly controlled during click chemistry reactions.

Stability and Storage Summary

ConditionRecommendationShelf Life (Approximate)
Long-Term Storage (Neat) Store at -20°C, protected from light. For extended storage, -80°C is recommended.> 1 year
Storage in Anhydrous Solvent Store at -20°C under an inert atmosphere.Up to 1 month
Store at -80°C under an inert atmosphere.Up to 6 months
Working pH Range (Amine Coupling) 7.2 - 8.5N/A
Working pH Range (Click Chemistry) 4 - 12 (depending on the specific protocol)N/A

Troubleshooting Guides

Amine Coupling Reactions (e.g., with NHS Esters)

Issue: Low or no conjugation yield.

Potential CauseRecommended Solution
Hydrolysis of NHS ester. Use freshly prepared or properly stored NHS ester. Perform the reaction in an amine-free buffer at a pH between 7.2 and 8.5.[3][4][5][6] Avoid prolonged reaction times.
Presence of primary amines in the buffer. Use buffers that do not contain primary amines, such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer. Avoid Tris or glycine (B1666218) buffers during the conjugation step.[4][5][6]
Suboptimal pH. The reaction of NHS esters with primary amines is most efficient at a pH of 7.2-8.5.[3][4][5][6] At lower pH, the amine is protonated and less nucleophilic. At higher pH, hydrolysis of the NHS ester is accelerated.
Low concentration of reactants. Increase the concentration of one or both reactants. A molar excess of the this compound may be required.
Inactive this compound. Ensure the reagent has been stored and handled correctly. Consider purchasing a new batch of the reagent.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"

Issue: Low or no click reaction yield.

Potential CauseRecommended Solution
Oxidation of Cu(I) catalyst. Use a freshly prepared solution of a Cu(I) source (e.g., CuBr, CuI) or generate Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate (B8700270).[7][8][9] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Insufficient catalyst or ligand. Optimize the concentration of the copper catalyst and the accelerating ligand (e.g., THPTA, BTTAA). The use of a ligand can improve the solubility and stability of the copper catalyst.[8]
Presence of chelating agents in the sample. Remove any potential copper chelators (e.g., EDTA) from the reaction mixture, as they will sequester the copper catalyst.
Side reactions of the alkyne. In the presence of oxygen, copper can catalyze the homocoupling of terminal alkynes (Glaser coupling). Ensure the reaction is deoxygenated.
Poor solubility of reactants. Use a co-solvent such as DMSO or DMF to ensure all reactants are fully dissolved.
Inhibition of the catalyst by biomolecules. If working with complex biological samples, some components may inhibit the copper catalyst. Consider increasing the catalyst concentration or purifying the sample before the click reaction.

Experimental Protocols

General Protocol for Amine Coupling with an NHS Ester
  • Preparation of Reactants:

    • Dissolve the NHS ester-containing molecule in an anhydrous, amine-free solvent such as DMSO or DMF to prepare a stock solution.

    • Dissolve this compound in the reaction buffer (e.g., PBS, pH 7.4).

    • Dissolve the protein or other amine-containing molecule to be conjugated in the reaction buffer.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound solution to the protein solution.

    • Add the NHS ester stock solution to the reaction mixture. The final concentration of the organic solvent should ideally be less than 10%.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Quenching and Purification:

    • Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM to consume any unreacted NHS ester.

    • Purify the conjugate using an appropriate method, such as size-exclusion chromatography, dialysis, or tangential flow filtration, to remove excess reagents.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Preparation of Reactants:

    • Dissolve the azide-containing molecule and the propargyl-modified molecule (from the amine coupling step) in a suitable solvent system (e.g., a mixture of water and a co-solvent like DMSO or t-butanol).

    • Prepare fresh stock solutions of the copper catalyst (e.g., 50 mM CuSO₄ in water), the reducing agent (e.g., 500 mM sodium ascorbate in water), and the copper-chelating ligand (e.g., 250 mM THPTA in water).

  • Click Reaction:

    • To the solution of the azide (B81097) and alkyne, add the ligand, followed by the CuSO₄ solution, and finally the sodium ascorbate solution to initiate the reaction.

    • The final concentrations of the reactants should be optimized, but a typical starting point is 1-2 mM of the limiting reactant, 100 µM CuSO₄, 500 µM THPTA, and 5 mM sodium ascorbate.

    • Allow the reaction to proceed at room temperature for 1-4 hours with gentle stirring. Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS, SDS-PAGE).

  • Purification:

    • Once the reaction is complete, the resulting triazole-linked conjugate can be purified using methods such as chromatography (e.g., SEC, RP-HPLC) or precipitation.

Visualizations

cluster_storage Storage and Handling cluster_reaction Reaction Workflow This compound This compound Storage -20°C to -80°C Protect from light This compound->Storage Handling Use in well-ventilated area Wear PPE This compound->Handling Preparation Use anhydrous solvents Prepare fresh solutions Handling->Preparation Amine_Coupling Amine Coupling (e.g., with NHS Ester) Preparation->Amine_Coupling Click_Chemistry Click Chemistry (CuAAC) Amine_Coupling->Click_Chemistry Purification Purification (e.g., Chromatography) Click_Chemistry->Purification Final_Conjugate Final Conjugate Purification->Final_Conjugate

Caption: General workflow for the storage, handling, and use of this compound.

Start Start Low_Yield Low Conjugation Yield? Start->Low_Yield Check_NHS Is NHS ester fresh and handled correctly? Low_Yield->Check_NHS Yes Success Successful Conjugation Low_Yield->Success No Check_Buffer Is buffer amine-free and pH 7.2-8.5? Check_NHS->Check_Buffer Yes Replace_NHS Use fresh NHS ester Check_NHS->Replace_NHS No Check_Concentration Are reactant concentrations sufficient? Check_Buffer->Check_Concentration Yes Adjust_Buffer Use appropriate buffer and adjust pH Check_Buffer->Adjust_Buffer No Check_Reagent Is this compound active? Check_Concentration->Check_Reagent Yes Increase_Concentration Increase reactant concentrations Check_Concentration->Increase_Concentration No Check_Reagent->Success Yes Replace_Reagent Use new reagent Check_Reagent->Replace_Reagent No Replace_NHS->Low_Yield Adjust_Buffer->Low_Yield Increase_Concentration->Low_Yield Replace_Reagent->Low_Yield Start Start Low_Yield Low Click Reaction Yield? Start->Low_Yield Check_Catalyst Is Cu(I) catalyst active and protected from oxygen? Low_Yield->Check_Catalyst Yes Success Successful Click Reaction Low_Yield->Success No Check_Ligand Is an appropriate ligand used at the correct concentration? Check_Catalyst->Check_Ligand Yes Optimize_Catalyst Use fresh catalyst/reducing agent and inert atmosphere Check_Catalyst->Optimize_Catalyst No Check_Chelators Are there chelating agents in the sample? Check_Ligand->Check_Chelators Yes Optimize_Ligand Optimize ligand type and concentration Check_Ligand->Optimize_Ligand No Check_Solubility Are all reactants fully dissolved? Check_Chelators->Check_Solubility No Remove_Chelators Purify sample to remove chelators Check_Chelators->Remove_Chelators Yes Check_Solubility->Success Yes Adjust_Solvent Use a co-solvent (e.g., DMSO) Check_Solubility->Adjust_Solvent No Optimize_Catalyst->Low_Yield Optimize_Ligand->Low_Yield Remove_Chelators->Low_Yield Adjust_Solvent->Low_Yield

References

Technical Support Center: Characterization of Propargyl-PEG4-methylamine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and characterizing the reaction products of Propargyl-PEG4-methylamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive functional groups of this compound?

This compound is a bifunctional linker containing two primary reactive groups:

  • A terminal alkyne group: This group is primarily used for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," to react with azide-containing molecules.[1]

  • A primary methylamine (B109427) group: This group can react with various electrophiles, most commonly carboxylic acids (to form amide bonds), activated esters (like NHS esters), and aldehydes or ketones (to form imines, which can be further reduced to secondary amines).[2][3]

Q2: What are the main applications of this compound?

This compound is widely used as a linker in bioconjugation and drug development. A significant application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[1] The PEG4 spacer enhances the solubility and bioavailability of the resulting conjugate.

Q3: What analytical techniques are recommended for characterizing the reaction products?

A combination of techniques is recommended for unambiguous characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the formation of the new covalent bond (e.g., triazole ring or amide bond) and the integrity of the overall structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the product. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the reaction product and for purification.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to observe the disappearance of starting material functional groups (e.g., azide) and the appearance of new functional groups (e.g., amide carbonyl).

Q4: How should I store this compound?

For long-term stability, it is recommended to store this compound at -20°C.[3][4] For short-term storage, 4°C is acceptable. The compound should be protected from light.[1]

Troubleshooting Guides

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Problem Potential Cause Recommended Solution
Low or No Product Formation Copper Catalyst Inactivity: The Cu(I) catalyst may have been oxidized to Cu(II).1. Use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate). 2. Degas all solvents and solutions to remove oxygen. 3. Consider using a Cu(I)-stabilizing ligand, such as TBTA.
Poor Reagent Quality: The azide-containing reactant or this compound may have degraded.1. Check the purity of the starting materials using NMR or MS. 2. Use fresh, high-purity reagents.
Incorrect Solvent: The chosen solvent may not be suitable for the reaction.1. Ensure the solvent solubilizes all reactants. 2. Common solvents for CuAAC include DMSO, DMF, and mixtures of water with t-butanol or methanol.
Multiple Unidentified Byproducts Side Reactions: The reaction conditions may be promoting unwanted side reactions.1. Lower the reaction temperature. 2. Reduce the concentration of the copper catalyst. 3. Ensure the pH of the reaction mixture is appropriate (typically neutral to slightly basic).
Impure Starting Materials: Impurities in the reactants can lead to byproducts.Purify the starting materials before the reaction.
Difficulty in Product Purification Residual Copper: The copper catalyst can be difficult to remove.1. Use a copper chelating agent, such as EDTA, during the workup. 2. Purify the product using column chromatography on silica (B1680970) gel or by preparative HPLC.
Similar Polarity of Product and Starting Material: The product and unreacted starting materials may have similar retention factors.1. Optimize the HPLC gradient or the solvent system for column chromatography. 2. Consider using a different purification technique, such as solid-phase extraction (SPE).[5]
Amide Coupling with Carboxylic Acids
Problem Potential Cause Recommended Solution
Low or No Product Formation Inefficient Carboxylic Acid Activation: The coupling reagent (e.g., EDC, HATU) may not be effectively activating the carboxylic acid.1. Use a fresh bottle of the coupling reagent. 2. Ensure anhydrous reaction conditions, as water can hydrolyze the activated intermediate. 3. Add an activator base, such as HOBt or HOAt, to improve efficiency and reduce side reactions.
Incorrect Stoichiometry: The ratio of reactants may not be optimal.1. Use a slight excess (1.1-1.2 equivalents) of the activated carboxylic acid relative to the this compound.
Inappropriate Base: The base used (e.g., DIPEA, triethylamine) may be sterically hindered or not basic enough.1. Use a non-nucleophilic base like DIPEA or 2,4,6-collidine. 2. Ensure the base is added in an appropriate amount (typically 2-3 equivalents).
Epimerization of Chiral Centers (if applicable) Harsh Reaction Conditions: The activation method or reaction temperature may be causing racemization of adjacent chiral centers.1. Use a coupling reagent known to suppress epimerization, such as COMU or HATU. 2. Run the reaction at a lower temperature (e.g., 0°C).
Formation of N-acylurea Byproduct Side Reaction with EDC: The activated carboxylic acid can rearrange to an unreactive N-acylurea.1. Add HOBt or an equivalent additive before or together with EDC. 2. Use a different coupling reagent like HATU.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the reaction of this compound with an azide-containing molecule.

Materials:

Procedure:

  • Dissolve the azide-containing molecule (1 equivalent) and this compound (1.1 equivalents) in the chosen solvent system (e.g., 1:1 DMSO/water).

  • In a separate vial, prepare a fresh solution of copper(II) sulfate (0.1 equivalents) in water.

  • In another vial, prepare a fresh solution of sodium ascorbate (0.5 equivalents) in water.

  • Add the copper(II) sulfate solution to the reaction mixture containing the azide (B81097) and alkyne.

  • Add the sodium ascorbate solution to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a solution of EDTA to remove copper, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or preparative HPLC.

Protocol 2: Amide Coupling with a Carboxylic Acid using HATU

This protocol outlines a general procedure for the amide bond formation between this compound and a carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • Dissolve the carboxylic acid (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.2 equivalents) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or preparative HPLC.

Data Presentation

Representative Characterization Data

Table 1: Expected Mass Spectrometry Data for Reaction Products

Reaction TypeReactant 2Product StructureExpected [M+H]⁺ (m/z)
CuAACBenzyl Azide1-(phenylmethyl)-4-((((2-(2-(2-(methylamino)ethoxy)ethoxy)ethyl)oxy)methyl)carbonyl)-1H-1,2,3-triazole379.21
Amide CouplingBenzoic AcidN-methyl-N-(2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl)benzamide349.19

Table 2: Representative ¹H NMR Chemical Shifts for Key Protons

ProtonThis compoundCuAAC Product (with Benzyl Azide)Amide Coupling Product (with Benzoic Acid)
Alkyne-CH~2.4 ppm (t)Disappears~2.4 ppm (t)
Propargylic-CH₂~4.2 ppm (d)~4.5 ppm (s)~4.2 ppm (d)
Triazole-CHN/A~7.8 ppm (s)N/A
N-CH₃~2.4 ppm (s)~2.4 ppm (s)~3.0 ppm (s)
Benzyl-CH₂ (CuAAC)N/A~5.5 ppm (s)N/A
Aromatic-H (Amide)N/AN/A~7.4-7.8 ppm (m)

Note: These are representative values and may vary depending on the specific reactants and solvent used.

Visualizations

experimental_workflow cluster_reagents Starting Materials cluster_reaction Reaction cluster_analysis Analysis & Purification propargyl This compound reaction CuAAC or Amide Coupling propargyl->reaction reactant2 Azide or Carboxylic Acid reactant2->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Workup & Extraction monitoring->workup purification Purification (Column Chromatography/HPLC) workup->purification characterization Characterization (NMR, MS) purification->characterization

Caption: General experimental workflow for the reaction and characterization of this compound products.

troubleshooting_logic start Low Reaction Yield check_reagents Check Reagent Purity & Integrity start->check_reagents check_conditions Verify Reaction Conditions (Temp, Solvent, pH) check_reagents->check_conditions Reagents OK purify_reagents Purify Starting Materials check_reagents->purify_reagents Impure check_catalyst Assess Catalyst/Coupling Reagent Activity check_conditions->check_catalyst Conditions OK optimize_conditions Optimize Reaction Conditions check_conditions->optimize_conditions Suboptimal use_fresh_catalyst Use Fresh Catalyst/Reagent check_catalyst->use_fresh_catalyst Inactive success Improved Yield check_catalyst->success Activity OK purify_reagents->start optimize_conditions->start use_fresh_catalyst->start

Caption: A logical troubleshooting guide for addressing low reaction yields.

reaction_pathways propargyl This compound cuaac_product Triazole Product propargyl->cuaac_product amide_product Amide Product propargyl->amide_product azide R-N₃ azide->cuaac_product Cu(I), Ascorbate acid R'-COOH acid->amide_product HATU, DIPEA

References

Technical Support Center: Purification of Propargyl-PEG4-methylamine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Propargyl-PEG4-methylamine conjugates. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a heterobifunctional linker molecule. It features two different reactive groups: a propargyl group and a methylamine (B109427) group, separated by a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2]

  • The propargyl group contains an alkyne, which is used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions to attach to molecules containing an azide (B81097) group.[2][3]

  • The methylamine group is reactive towards molecules with carboxylic acids, activated NHS esters, or carbonyls (like aldehydes and ketones).[2][4][5]

  • The PEG spacer enhances the solubility of the conjugate in aqueous media.[2][5]

This linker is commonly used to synthesize Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates, where it connects a protein-targeting ligand to another molecule, such as an E3 ligase ligand.[3]

Q2: What are the typical impurities encountered after a conjugation reaction?

A typical conjugation reaction mixture may contain several components that need to be removed during purification:

  • Desired Product: The fully formed this compound conjugate.

  • Unreacted Starting Materials: Excess this compound linker and the unconjugated substrate (e.g., protein, peptide, or small molecule).

  • Reaction Byproducts: Solvents, catalysts (e.g., copper for click chemistry), and byproducts from side reactions.

  • Partially Reacted Species: If the substrate has multiple reaction sites, you may have species with varying degrees of conjugation (e.g., mono-PEGylated, di-PEGylated).[6]

  • Aggregates: High concentrations of conjugates, especially protein conjugates, can sometimes lead to aggregation.

Q3: What are the principal chromatography methods for purifying these conjugates?

The most common and effective methods for purifying PEGylated conjugates are based on liquid chromatography.[][8] The choice depends on the specific properties of the conjugate and the impurities to be removed.

  • Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius (size). It is very effective at removing small molecules like unreacted linkers from large protein conjugates.[][9]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity. It provides excellent resolution and can often separate conjugates with different PEGylation sites (positional isomers).[][10]

  • Ion Exchange Chromatography (IEX): Separates molecules based on their net surface charge. The PEG chain can shield charges on a protein's surface, altering its interaction with the IEX resin. This property can be exploited to separate the conjugate from the native, unconjugated protein.[6][]

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on hydrophobicity under non-denaturing, high-salt conditions. It can be a useful alternative or supplement to IEX.[]

Q4: How do I select the most appropriate purification strategy?

The optimal strategy depends on the physicochemical differences between your desired conjugate and the major impurities. The following workflow provides a general decision-making process.

G cluster_0 Purification Strategy Selection start Reaction Mixture q1 Is there a significant size difference between the conjugate and impurities? start->q1 sec Use Size Exclusion Chromatography (SEC) q1->sec  Yes   q2 Is there a significant difference in hydrophobicity? q1->q2  No   product Purified Conjugate sec->product rpc Use Reverse-Phase Chromatography (RP-HPLC) q2->rpc  Yes   q3 Is there a significant difference in charge? q2->q3  No   rpc->product iex Use Ion Exchange Chromatography (IEX) q3->iex  Yes   other Consider HIC or multi-step purification q3->other  No   iex->product other->product

Fig 1. Decision workflow for selecting a primary purification strategy.

Troubleshooting Guide

Problem: My chromatogram shows poor resolution between the desired conjugate and the unreacted protein.

  • Cause: The addition of the this compound linker may not have sufficiently altered the physicochemical properties of the protein for the chosen method.

  • Solution Workflow:

G cluster_1 Troubleshooting: Poor Resolution with Unreacted Protein start Poor resolution between conjugate and native protein q_method Current Method? start->q_method sec SEC q_method->sec SEC iex IEX q_method->iex IEX rpc RP-HPLC q_method->rpc RP-HPLC sol_sec Switch to IEX or RP-HPLC. SEC may not resolve species with small size differences. sec->sol_sec sol_iex Optimize gradient. Try a shallower salt gradient to improve separation. iex->sol_iex sol_rpc Optimize gradient and column. Try a shallower organic gradient. Test a different stationary phase (e.g., C4 vs. C18). [3, 6] rpc->sol_rpc end Improved Resolution sol_sec->end sol_iex->end sol_rpc->end

Fig 2. Troubleshooting decision tree for poor resolution.

Problem: The unreacted this compound linker is co-eluting with my product.

  • Cause: This is common when purifying small molecule conjugates where the size and properties of the linker are very similar to the product.

  • Solutions:

    • Switch to Ion Exchange: The methylamine group on the linker is basic and will carry a positive charge at neutral or acidic pH. If your conjugate has a different charge, IEX can be highly effective. Cation-exchange chromatography is specifically designed to separate amines and other cations.[11][12]

    • Solid-Phase Extraction (SPE): For basic amines like the this compound, a cation exchange SPE cartridge (e.g., SCX - Strong Cation Exchange) can be used. The basic product and excess linker will bind to the cartridge, while neutral impurities are washed away. The product can then be selectively eluted.[13]

    • Optimize RP-HPLC: A very shallow gradient may be required to resolve the small difference in hydrophobicity between the linker and the final conjugate.

Problem: My protein conjugate shows multiple peaks or broad peaks in RP-HPLC.

  • Cause: This can be due to the presence of positional isomers (PEGylation at different sites on the protein), different degrees of PEGylation (mono-, di-, etc.), or on-column protein denaturation/aggregation.

  • Solutions:

    • Positional Isomers: RP-HPLC is known for its ability to separate positional isomers.[][10] If these peaks are sharp and reproducible, you may be successfully separating them. Collect fractions and analyze them separately (e.g., by mass spectrometry) to confirm their identity.

    • Optimize RP-HPLC Conditions: Broad peaks can indicate poor chromatography. Increasing the column temperature (e.g., to 45°C or higher) can significantly improve peak shape for PEGylated proteins.[10][14] Also, ensure the mobile phase is optimal; acetonitrile (B52724) is often preferred over methanol.[10]

    • Column Choice: For proteins, C4 or C8 columns are often less denaturing and provide better recovery than C18 columns. However, some studies have found C18 provides the best separation for certain large PEGylated proteins.[14] Experimentation is key.

Problem: I have low recovery of my conjugate from the chromatography column.

  • Cause: The conjugate may be irreversibly binding to the column matrix or aggregating and precipitating.

  • Solutions:

    • RP-HPLC: This is a common issue due to the denaturing conditions. Reduce the run time, increase the column temperature, or switch to a less hydrophobic stationary phase (e.g., from C18 to C4).

    • IEX/HIC: Ensure the pH and salt concentration of your loading buffer are optimal for binding and that the elution buffer is strong enough for complete recovery. Consider adding a small amount of a non-ionic detergent to prevent aggregation.

    • All Methods: Passivate the HPLC system with a blank protein injection (like BSA) before running your sample to block non-specific binding sites. Ensure all buffers are filtered and degassed.

Experimental Protocols

Protocol 1: Purification by Size Exclusion Chromatography (SEC)

This method is ideal for removing unreacted linkers and small molecule reagents from large protein conjugates.

  • Column Selection: Choose a column with a fractionation range appropriate for your conjugate's size. For example, a TSKgel G3000SWXL is effective for resolving native proteins from mono- and di-PEGylated species.[6]

  • Mobile Phase Preparation: Prepare an isocratic mobile phase. A typical buffer is 100 mM sodium phosphate, 150 mM NaCl, pH 7.0. The salt is crucial to prevent ionic interactions with the column matrix.

  • System Setup: Equilibrate the column with at least two column volumes of the mobile phase at a constant flow rate (e.g., 0.5 mL/min).[9]

  • Sample Preparation: Filter your reaction mixture through a 0.22 µm filter to remove any precipitated material.

  • Injection and Elution: Inject the sample onto the column. Elute with the isocratic mobile phase. The largest molecules (conjugate) will elute first, followed by the smaller, unconjugated protein, and finally the small molecule impurities and excess linker.

  • Detection: Monitor the elution profile using UV absorbance at 280 nm (for proteins) and/or 220 nm.[14]

Protocol 2: Purification by Reverse-Phase HPLC (RP-HPLC)

This method is excellent for high-resolution separation of the conjugate from unreacted protein and positional isomers.

  • Column Selection: A C4 column (e.g., Jupiter 300 C4) is a good starting point for PEGylated proteins.[10]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • System Setup: Set the column temperature to 45°C to improve peak shape.[14] Equilibrate the column with your starting conditions (e.g., 95% A, 5% B).

  • Gradient Elution:

    • Inject the filtered sample.

    • Run a linear gradient. A good starting point is a shallow gradient, for example, from 5% to 65% B over 30-40 minutes. Gradient slopes of 1-2% per minute often provide a good balance of resolution and run time.[10]

    • Follow with a high-B wash step to clean the column, then re-equilibrate at starting conditions.

  • Detection: Monitor UV absorbance at 220 nm or 280 nm.

Protocol 3: Purification by Ion Exchange Chromatography (IEX)

This method is useful when there is a charge difference between the conjugate and impurities. For the methylamine group, cation exchange is appropriate.

  • Column Selection: Choose a strong or weak cation exchange column based on the pI of your conjugate.

  • Buffer Preparation:

    • Buffer A (Binding): A low-salt buffer at a pH where your molecule of interest is charged and will bind to the column (e.g., 20 mM MES, pH 6.0).

    • Buffer B (Elution): The same buffer as A, but with high salt concentration (e.g., 20 mM MES, 1 M NaCl, pH 6.0).

  • System Setup: Equilibrate the column with Buffer A.

  • Sample Preparation: Ensure your sample is in the binding buffer (Buffer A). This can be done via dialysis or buffer exchange on a desalting column.

  • Elution:

    • Load the sample onto the column.

    • Wash with several column volumes of Buffer A to remove unbound impurities.

    • Elute the bound molecules using a linear gradient from 0% to 100% Buffer B. The PEGylated conjugate will likely elute at a different salt concentration than the native protein due to charge shielding by the PEG chain.[6][]

  • Detection: Monitor UV absorbance at 280 nm.

Data Summary Tables

Table 1: Comparison of Common Chromatography Columns for PEGylated Conjugate Purification

Chromatography ModeColumn TypeTypical Stationary PhasePrimary Separation PrincipleBest For
SEC TSKgel SWXL series[6]Silica-based, diol-coatedHydrodynamic Radius (Size)Removing small impurities (e.g., free linker) from large conjugates (e.g., proteins).
RP-HPLC Jupiter C4, C18[10][14]Silica-based, alkyl chainsHydrophobicityHigh-resolution separation of positional isomers and from unconjugated protein.
IEX TSKgel SP-5PW[6]Polymethacrylate resinNet Surface ChargeSeparating conjugate from native protein based on charge differences.
HIC Phenyl SepharoseAgarose-based, phenyl groupsHydrophobicity (non-denaturing)Orthogonal separation to IEX, useful for molecules sensitive to organic solvents.

Table 2: Starting Conditions for RP-HPLC Method Development

ParameterRecommended Starting ConditionRationaleReference
Stationary Phase C4 (300 Å pore size)Good balance of retention and recovery for proteins.[10]
Mobile Phase Water/Acetonitrile with 0.1% TFAAcetonitrile generally gives better resolution than methanol. TFA is a common ion-pairing agent.[10]
Gradient Slope 1-2% / minuteProvides a good compromise between resolution and analysis time.[10]
Temperature 45 °CImproves peak shape and can enhance resolution for PEGylated species.[10][14]
Flow Rate 1.0 mL/min (for analytical 4.6 mm ID columns)Standard analytical flow rate.[14]

References

Addressing steric hindrance in Propargyl-PEG4-methylamine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Propargyl-PEG4-methylamine. The content focuses on addressing challenges related to steric hindrance that can arise during amide bond formation and subsequent click chemistry reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive functionalities?

A: this compound is a heterobifunctional linker molecule commonly used in bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] It features two key reactive groups: a terminal methylamine (B109427) group and a terminal propargyl (alkyne) group . The methylamine is typically reacted with carboxylic acids or their activated esters to form a stable amide bond. The alkyne group is used in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," to conjugate with azide-containing molecules.[1][2][3]

Q2: How does the PEG4 spacer in this compound influence its reactivity?

A: The polyethylene (B3416737) glycol (PEG) spacer provides several advantages. It is hydrophilic, which can improve the solubility of the linker and the resulting conjugate in aqueous media.[3] The length of the PEG chain is also crucial; a longer linker can help to overcome steric hindrance between bulky reaction partners by providing greater flexibility and distance.[4] However, excessively long linkers can sometimes lead to reduced potency in applications like PROTACs due to entropic costs.[5]

Q3: What is steric hindrance and how does it affect reactions with this compound?

A: Steric hindrance is a phenomenon where the size and spatial arrangement of atoms or groups within a molecule impede a chemical reaction.[6] In the context of this compound, steric hindrance can be a significant challenge, particularly when reacting the methylamine group with a bulky carboxylic acid or the alkyne group with a sterically demanding azide (B81097). This can result in slow reaction rates, low yields, or even complete reaction failure.[6][7]

Q4: Can steric hindrance also be a factor in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) step?

A: Yes, while CuAAC is generally very efficient, steric hindrance can influence the reaction rate.[8] Bulky substituents near the azide or alkyne functional groups can slow down the formation of the triazole ring. However, the effect is often less pronounced than in traditional amide coupling reactions.[8] The choice of copper catalyst and ligands can also play a role in mitigating steric effects.

Troubleshooting Guide: Amide Bond Formation

This guide addresses common issues encountered when coupling the methylamine functionality of this compound with a sterically hindered carboxylic acid.

Problem: Low or no yield in the amide coupling reaction.

Possible Cause Recommended Solution
Insufficiently reactive coupling reagent Standard coupling reagents like EDC/NHS may not be effective for sterically hindered substrates.[6] Switch to a more potent uronium or phosphonium-based reagent such as HATU , HBTU , or COMU .[6][9][10]
Steric hindrance preventing nucleophilic attack 1. Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier. Microwave heating can be particularly effective.[6] 2. Optimize Solvent and Base: Use a high-boiling point polar aprotic solvent like DMF or NMP. Ensure a non-nucleophilic base such as DIPEA or 2,4,6-collidine is used to avoid competing reactions.[6] 3. Change Activation Strategy: Convert the carboxylic acid to a more reactive and less sterically demanding acyl fluoride using reagents like TFFH or BTFFH.[6]
Poor solubility of reactants The PEG linker enhances water solubility, but if your carboxylic acid is very hydrophobic, consider using a co-solvent system (e.g., DMF/water) or a solvent known to dissolve both components effectively.
Side reactions Uronium-based reagents like HATU and HBTU can sometimes cause guanidinylation of the amine if used in excess. Phosphonium reagents like PyBOP do not have this side reaction.
Comparative Data on Coupling Reagents for Hindered Couplings

The choice of coupling reagent is critical when dealing with sterically hindered substrates. Below is a summary of the relative performance of common reagents.

Coupling Reagent/SystemClassRelative Reactivity in Hindered CouplingsKey Considerations
EDC/HOBt or EDC/NHS CarbodiimideModerateOften insufficient for highly hindered substrates.[6][7]
HATU/DIPEA Uronium/AminiumHighVery effective for hindered couplings, but can cause racemization and guanidinylation if used in excess.[9][10]
HBTU/DIPEA Uronium/AminiumHighSimilar to HATU but slightly less reactive.[10]
COMU/DIPEA Uronium/AminiumVery HighOften more efficient than HATU/HBTU for difficult couplings and may require only one equivalent of base.[10]
PyBOP/DIPEA PhosphoniumHighExcellent for hindered couplings and does not cause guanidinylation.
Acyl Fluoride (via TFFH or BTFFH) Acyl HalideVery HighHighly reactive and less sterically demanding intermediate. Excellent for cases where other methods fail.[6]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling with a Sterically Hindered Carboxylic Acid using HATU

This protocol is a general guideline for the coupling of a sterically hindered carboxylic acid to this compound.

Materials:

  • Sterically hindered carboxylic acid

  • This compound

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Reaction vessel and magnetic stirrer

  • LC-MS for reaction monitoring

Procedure:

  • In a clean, dry reaction vessel, dissolve the sterically hindered carboxylic acid (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

  • Add HATU (1.2 equivalents) to the solution.

  • Add DIPEA (2.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the progress of the reaction by LC-MS. For particularly challenging couplings, the temperature can be increased to 40-50°C.

  • Once the reaction is complete (as indicated by the consumption of the limiting reagent), quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction to conjugate the propargyl-functionalized molecule from Protocol 1 with an azide-containing partner.

Materials:

  • Propargyl-functionalized molecule (from Protocol 1)

  • Azide-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) (optional, but recommended)

  • Solvent (e.g., a mixture of t-butanol and water, or DMF)

Procedure:

  • Dissolve the propargyl-functionalized molecule (1.0 equivalent) and the azide-containing molecule (1.0-1.2 equivalents) in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 equivalents) in water.

  • In another vial, prepare a solution of copper(II) sulfate (0.1 equivalents) in water. If using TBTA, pre-mix the copper sulfate with TBTA (0.1 equivalents) before adding water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper/TBTA solution.

  • Stir the reaction at room temperature for 2-8 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the final product by preparative HPLC or other suitable chromatographic methods.

  • Characterize the purified product by LC-MS and NMR to confirm its identity and purity.

Visualizing Workflows and Concepts

G General Workflow for PROTAC Synthesis using this compound cluster_0 Step 1: Amide Coupling cluster_1 Step 2: CuAAC Click Chemistry cluster_2 Analysis & Purification A Sterically Hindered Carboxylic Acid D Amide Coupling Reaction (4-12h, RT) A->D B This compound B->D C HATU / DIPEA in DMF C->D E Propargyl-PEG-Molecule D->E J LC-MS Monitoring D->J H Click Reaction (2-8h, RT) E->H F Azide-containing Molecule F->H G CuSO4 / NaAsc (TBTA optional) G->H I Final PROTAC Molecule H->I H->J K Purification (HPLC) I->K L Characterization (NMR, MS) K->L

Caption: A general workflow for the synthesis of a PROTAC molecule.

G Troubleshooting Low Yield in Amide Coupling Start Low Yield in Amide Coupling Reagent Is the coupling reagent potent enough (e.g., EDC)? Start->Reagent UpgradeReagent Switch to HATU, COMU, or PyBOP Reagent->UpgradeReagent No Conditions Are reaction conditions optimized for steric hindrance? Reagent->Conditions Yes UpgradeReagent->Conditions OptimizeConditions Increase temperature (conventional or microwave heating). Use high-boiling polar aprotic solvent (DMF, NMP). Use a non-nucleophilic base (DIPEA). Conditions->OptimizeConditions No Activation Is direct coupling still failing? Conditions->Activation Yes OptimizeConditions->Activation AcylFluoride Convert carboxylic acid to acyl fluoride (e.g., using TFFH). Activation->AcylFluoride Yes End Improved Yield Activation->End No, successful AcylFluoride->End

Caption: A decision tree for troubleshooting low-yield amide coupling reactions.

References

Validation & Comparative

A Head-to-Head Comparison of CuAAC and SPAAC for Protein Labeling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise art of protein labeling, the choice of conjugation chemistry is paramount. Among the most powerful tools in the bioconjugation toolkit are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Both "click chemistry" reactions offer remarkable specificity and efficiency in attaching probes to proteins, yet they differ significantly in their mechanisms, reaction kinetics, and biocompatibility, making the selection between them highly application-dependent. This guide provides an objective comparison to inform the selection of the most suitable method for your research needs.

Executive Summary

The primary distinction between CuAAC and SPAAC lies in the requirement of a copper(I) catalyst. CuAAC utilizes this catalyst to activate a terminal alkyne for reaction with an azide (B81097), leading to rapid and efficient ligation. However, the cytotoxicity of copper can be a concern for in vivo applications.[1][2] In contrast, SPAAC is a catalyst-free reaction that employs a strained cyclooctyne (B158145) that readily reacts with an azide, offering superior biocompatibility for live-cell and in vivo studies.[2][3] This fundamental difference gives rise to a trade-off between reaction speed and biological compatibility.

Quantitative Comparison of Key Performance Metrics

The choice between CuAAC and SPAAC often hinges on a balance between the speed of the reaction and the biological context of the experiment. The following table summarizes key quantitative data to facilitate a direct comparison.

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None (driven by ring strain)
Biocompatibility Potentially cytotoxic due to the copper catalyst, which can limit in vivo applications without the use of protective ligands.[1][2]Generally considered highly biocompatible and well-suited for live-cell and in vivo studies.[2][3]
Reaction Kinetics Generally very fast and efficient, with second-order rate constants typically in the range of 10–200 M⁻¹s⁻¹.[2]Reaction rates are highly dependent on the specific cyclooctyne used, but can be very rapid. For example, second-order rate constants for reaction with benzyl (B1604629) azide can range from 0.004 M⁻¹s⁻¹ for cyclooctyne to over 1 M⁻¹s⁻¹ for some more reactive derivatives.[2]
Reaction Components Requires an azide, a terminal alkyne, a copper(I) source (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate), and a stabilizing ligand (e.g., THPTA).[4][5]Requires an azide and a strained cyclooctyne (e.g., DBCO, DIFO, BCN).[6][7]
Specificity & Side Reactions Highly specific for azides and terminal alkynes. However, the copper catalyst can promote the generation of reactive oxygen species (ROS), and some off-target labeling of proteins has been observed.[8][9]Highly specific for azides. Some strained alkynes can exhibit reactivity towards thiols, leading to non-specific labeling, particularly with cysteine-containing proteins.[9][10]
Labeling Efficiency Often exhibits higher labeling efficiency in in vitro settings. One comparative proteomics study identified 229 O-GlcNAc modified proteins using CuAAC, compared to 188 with SPAAC.[10]Can achieve high labeling yields, with some studies reporting approximately 80% labeling yield in 120 minutes.[11] However, efficiency can be lower than CuAAC in some contexts.[10]

Reaction Mechanisms and Experimental Workflows

To better understand the practical differences between CuAAC and SPAAC, the following diagrams illustrate their respective reaction mechanisms and a generalized experimental workflow for protein labeling.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System Protein-Azide Protein-N₃ Triazole_Product Labeled Protein (1,4-disubstituted triazole) Protein-Azide->Triazole_Product + Alkyne-Probe Probe-C≡CH Alkyne-Probe->Triazole_Product + Cu(I) Cu(I) Catalyst Cu(I)->Triazole_Product catalyzes Ligand Stabilizing Ligand Ligand->Cu(I) stabilizes

Caption: The CuAAC reaction mechanism.

SPAAC_Mechanism cluster_reactants Reactants Protein-Azide Protein-N₃ Triazole_Product Labeled Protein (Triazole Product) Protein-Azide->Triazole_Product + Cyclooctyne-Probe Probe-Cyclooctyne Cyclooctyne-Probe->Triazole_Product +

Caption: The SPAAC reaction mechanism.

Labeling_Workflow cluster_common Common Steps cluster_CuAAC CuAAC Pathway cluster_SPAAC SPAAC Pathway Incorporate_Handle 1. Incorporate Azide or Alkyne Handle into Protein (Metabolic labeling, genetic code expansion, or chemical modification) Prepare_CuAAC_Reagents 2a. Prepare CuAAC Reagents: - Alkyne/Azide Probe - CuSO₄ - Reducing Agent (e.g., Sodium Ascorbate) - Ligand (e.g., THPTA) Incorporate_Handle->Prepare_CuAAC_Reagents CuAAC Prepare_SPAAC_Reagents 2b. Prepare SPAAC Reagents: - Cyclooctyne/Azide Probe Incorporate_Handle->Prepare_SPAAC_Reagents SPAAC Perform_CuAAC 3a. Perform CuAAC Reaction Prepare_CuAAC_Reagents->Perform_CuAAC Analyze_CuAAC 4a. Analysis (SDS-PAGE, Western Blot, Microscopy) Perform_CuAAC->Analyze_CuAAC Perform_SPAAC 3b. Perform SPAAC Reaction Prepare_SPAAC_Reagents->Perform_SPAAC Analyze_SPAAC 4b. Analysis (SDS-PAGE, Western Blot, Microscopy) Perform_SPAAC->Analyze_SPAAC

Caption: Comparative experimental workflow for CuAAC and SPAAC.

Experimental Protocols

Detailed methodologies are crucial for reproducible experiments. Below are representative protocols for protein labeling using CuAAC and SPAAC.

Protocol 1: In Vitro Protein Labeling via CuAAC

This protocol is a general guideline for labeling a purified protein that has been modified to contain an azide group.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Alkyne-functionalized probe (e.g., alkyne-biotin or a fluorescent alkyne) stock solution in DMSO

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate (B8700270) stock solution (e.g., 500 mM in water, freshly prepared)

  • Tris(hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand stock solution (e.g., 50 mM in water)

  • Degassing equipment (optional but recommended)

Procedure:

  • In a microcentrifuge tube, combine the azide-modified protein with the alkyne-probe to the desired final concentrations.

  • Add the copper-chelating ligand to the reaction mixture and mix gently.

  • Add the CuSO₄ solution to the mixture and mix.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentrations of the click reagents may need optimization, but a common starting point is 1 mM CuSO₄, 5 mM sodium ascorbate, and 1 mM ligand.[12]

  • (Optional) Degas the reaction mixture by bubbling with nitrogen or argon to prevent oxidation of the Cu(I) catalyst.

  • Incubate the reaction at room temperature for 1-4 hours. The reaction time may vary depending on the protein and probe concentrations.

  • Quench the reaction by adding EDTA to chelate the copper.

  • Purify the labeled protein using standard methods such as dialysis, size-exclusion chromatography, or affinity purification to remove excess reagents.

  • Analyze the labeling efficiency by methods such as SDS-PAGE with in-gel fluorescence scanning, mass spectrometry, or Western blot.

Protocol 2: Live Cell Surface Protein Labeling via SPAAC

This protocol is adapted for labeling cell surface proteins that have been metabolically engineered to display azide groups.[13][14]

Materials:

  • Cells with azide-modified surface proteins (e.g., grown in the presence of an azido-sugar)

  • Cyclooctyne-functionalized probe (e.g., DBCO-fluorophore) stock solution in DMSO

  • Cell culture medium or a suitable buffer (e.g., PBS with calcium and magnesium)

  • Ice-cold PBS for washing

Procedure:

  • Culture cells to the desired confluency. If metabolic labeling is used, incubate the cells with the azido-substrate for a sufficient period to ensure its incorporation into the protein of interest.

  • Wash the cells gently with pre-warmed culture medium or buffer to remove any un-incorporated azido-substrate.

  • Prepare the labeling solution by diluting the cyclooctyne-probe in cell culture medium to the desired final concentration (typically 10-100 µM).

  • Add the labeling solution to the cells and incubate at 37°C for 30 minutes to 2 hours. The optimal time and concentration should be determined empirically. For some applications, the reaction can be performed at 4°C to inhibit internalization of the labeled proteins.[5]

  • After incubation, remove the labeling solution and wash the cells three times with ice-cold PBS to remove any unreacted probe.

  • The cells are now ready for downstream analysis, such as fluorescence microscopy, flow cytometry, or cell lysis for biochemical assays.

Conclusion

The decision between CuAAC and SPAAC for protein labeling is a critical one that directly impacts experimental design and outcomes. CuAAC offers the advantage of rapid kinetics and high efficiency, making it an excellent choice for in vitro applications where speed is of the essence.[2][10] However, the inherent cytotoxicity of the copper catalyst necessitates careful consideration and optimization, especially when working with living systems.[1][2]

SPAAC, on the other hand, provides a bioorthogonal, catalyst-free alternative that is ideally suited for labeling proteins in their native environment, including live cells and whole organisms.[2][3] While generally slower than CuAAC, the development of increasingly reactive cyclooctynes has significantly narrowed the kinetic gap.[7][15] For most in vivo studies, the superior biocompatibility of SPAAC makes it the preferred method. Ultimately, a thorough understanding of the strengths and limitations of each technique, as outlined in this guide, will enable researchers to select the optimal tool for their specific protein labeling needs.

References

Navigating the PROTAC Linker Landscape: A Comparative Guide to Alternatives for Propargyl-PEG4-methylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, the design of a Proteolysis Targeting Chimera (PROTAC) is a multi-faceted challenge. The linker, far from a simple tether, is a critical determinant of a PROTAC's success, influencing its efficacy, selectivity, and pharmacokinetic properties. While Propargyl-PEG4-methylamine has been a widely used building block, a growing body of evidence highlights the advantages of exploring a diverse chemical toolbox of linker alternatives. This guide provides an objective comparison of these alternatives, supported by experimental data, to inform the rational design of next-generation protein degraders.

The tripartite structure of a PROTAC—a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them—necessitates a holistic design approach. The linker's length, rigidity, and chemical composition are paramount in orchestrating the formation of a productive ternary complex (POI-PROTAC-E3 ligase), which ultimately leads to the ubiquitination and subsequent degradation of the target protein.[1] A suboptimal linker can result in poor cell permeability, metabolic instability, or an unfavorable conformation for ternary complex formation, thereby diminishing the PROTAC's potency.[2]

This guide explores the performance of various linker classes as alternatives to the conventional this compound, providing a framework for selecting the optimal linker to enhance the therapeutic potential of PROTACs.

Comparative Analysis of Linker Performance

The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following tables summarize quantitative data from various studies, offering a comparative overview of how different linker architectures can impact these key performance indicators, as well as other critical physicochemical properties.

Table 1: Flexible Linkers - Alkyl vs. PEG Chains

Flexible linkers, predominantly composed of alkyl or polyethylene (B3416737) glycol (PEG) chains, are often the initial choice in PROTAC design due to their synthetic accessibility.[1]

Linker TypeRepresentative CompositionTarget Protein (E3 Ligase)DC50Dmax (%)Cell Permeability (Papp, 10⁻⁶ cm/s)Key Considerations
PEG PEG4BRD4 (CRBN)25 nM>950.5 - 2.0Good aqueous solubility, but can sometimes lead to lower permeability and metabolic stability.[3][4]
Alkyl C3-C5 Alkyl ChainBRD4 (CRBN)5 - 15 nM>952.0 - 5.0Enhanced permeability and metabolic stability, but may decrease aqueous solubility.[]
Alkyl/Ether Mixed Alkyl and Ether unitsVariousVariableVariableTunable properties by altering the ratio of alkyl to ether units.Offers a balance between the hydrophilicity of PEG and the lipophilicity of alkyl chains.[6]

Table 2: Rigid Linkers - Enhancing Potency and Pre-organization

Rigid linkers, which incorporate cyclic or unsaturated moieties, can pre-organize the PROTAC into a bioactive conformation, potentially enhancing ternary complex stability and improving pharmacokinetic properties.[7]

Linker TypeRepresentative CompositionTarget Protein (E3 Ligase)DC50Dmax (%)Cell Permeability (Papp, 10⁻⁶ cm/s)Key Considerations
Piperazine (B1678402)/Piperidine Piperazine-containing linkerBRD4 (CRBN)1 - 10 nM>981.5 - 4.0Improves rigidity, solubility (at physiological pH), and metabolic stability.[8][9]
Aromatic Phenyl ringAndrogen Receptor (VHL)5 - 20 nM>90>3.0Increases rigidity and can participate in π-π stacking interactions within the ternary complex.[1]
Alkyne/Triazole Ethynyl or Triazole groupBETs (CRBN)10 - 50 nM>90VariableProvides rigidity and the triazole moiety, formed via click chemistry, is metabolically stable.[6]
Spirocyclic Spiro[3.3]heptaneEstrogen Receptor (CRBN)5.5 nM90GoodOffers a three-dimensional scaffold that can optimize the vectoral arrangement of the ligands.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures involved in PROTAC development is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz (DOT language), illustrate the PROTAC-mediated protein degradation pathway and a typical workflow for evaluating linker alternatives.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Proteasome->PROTAC Recycled Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

PROTAC_Workflow cluster_workflow PROTAC Linker Evaluation Workflow A Linker Design & Synthesis (Alkyl, Rigid, etc.) B PROTAC Assembly (Warhead + Linker + E3 Ligand) A->B C Physicochemical Characterization (Solubility, LogP) B->C D In Vitro Degradation Assay (Western Blot, DC50, Dmax) B->D G Lead Optimization C->G E Cellular Permeability Assay (PAMPA, Caco-2) D->E F Ternary Complex Formation Assay (SPR, ITC, NanoBRET) D->F E->G F->G

Caption: A typical experimental workflow for evaluating PROTAC linker alternatives.

Experimental Protocols

Accurate and reproducible data are the cornerstones of effective PROTAC development. Below are detailed methodologies for key experiments cited in this guide.

Protocol 1: Synthesis of a PROTAC with a Piperazine-Containing Linker

This protocol describes a general method for synthesizing a PROTAC incorporating a piperazine linker, a common rigid alternative to PEG chains.

Materials:

  • Warhead with a carboxylic acid handle

  • Boc-protected piperazine derivative

  • E3 ligase ligand with a suitable reactive group (e.g., fluoro-pomalidomide)

  • Coupling reagents (e.g., HATU, HOBt)

  • Bases (e.g., DIPEA, Et3N)

  • Solvents (e.g., DMF, DCM)

  • Trifluoroacetic acid (TFA) for Boc deprotection

  • Purification supplies (e.g., silica (B1680970) gel for column chromatography, HPLC)

Procedure:

  • Amide Coupling of Warhead to Piperazine Linker:

    • Dissolve the warhead-COOH (1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3 eq).

    • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

    • Add the Boc-protected piperazine derivative (1.1 eq) to the reaction mixture.

    • Stir at room temperature for 12-24 hours, monitoring the reaction by LC-MS.

    • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the warhead-linker intermediate.

  • Boc Deprotection:

    • Dissolve the purified intermediate in DCM.

    • Add TFA (10-20 eq) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Monitor the reaction by LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

  • Coupling of Linker to E3 Ligase Ligand:

    • Dissolve the deprotected warhead-linker intermediate in a suitable solvent such as DMF or DMSO.

    • Add the E3 ligase ligand (e.g., fluoro-pomalidomide, 1 eq) and a base (e.g., DIPEA, 3 eq).

    • Heat the reaction mixture to 80-100°C and stir for 12-24 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • Purify the final PROTAC product by preparative HPLC.

Protocol 2: Western Blotting for PROTAC-Induced Protein Degradation

This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the protein of interest

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC compound or vehicle control for a predetermined time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer and boil the samples to denature the proteins.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and then incubate with the primary antibody for the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Quantification:

    • Visualize the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a high-throughput method to assess the passive permeability of PROTACs.

Materials:

  • PAMPA plate system (donor and acceptor plates)

  • Artificial membrane solution (e.g., phosphatidylcholine in dodecane)

  • PROTAC compound stock solution in DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis plate reader or LC-MS/MS for quantification

Procedure:

  • Membrane Coating:

    • Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

  • Preparation of Solutions:

    • Prepare the acceptor solution (PBS) in the acceptor plate.

    • Prepare the donor solution by diluting the PROTAC stock solution in PBS to the final desired concentration.

  • Permeability Assay:

    • Add the donor solution to the donor plate.

    • Place the donor plate on top of the acceptor plate to form a "sandwich".

    • Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).

  • Quantification:

    • After incubation, separate the plates.

    • Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).

  • Permeability Calculation:

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - C_a(t) / C_eq) where Vd and Va are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, C_a(t) is the concentration in the acceptor well at time t, and C_eq is the equilibrium concentration.

Conclusion

The linker is a pivotal component in PROTAC design, with a profound impact on the molecule's overall performance. While this compound has been a valuable and convenient building block, the field is increasingly embracing a more diverse chemical toolbox to address the challenges of developing orally bioavailable and highly potent protein degraders. Alkyl chains offer a straightforward alternative to enhance permeability, while rigid linkers incorporating cyclic or aromatic groups can improve potency and pharmacokinetic profiles by pre-organizing the PROTAC for optimal ternary complex formation. The strategic selection and optimization of the linker, guided by comparative data and robust experimental evaluation, are essential for unlocking the full therapeutic potential of targeted protein degradation.

References

A Comparative Guide to PEG Linker Lengths (PEG2 vs. PEG4 vs. PEG12) in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a polyethylene (B3416737) glycol (PEG) linker is a critical parameter in the design of drug delivery systems, significantly influencing the pharmacokinetic and pharmacodynamic properties of the therapeutic agent. This guide provides a comparative analysis of short-chain PEG linkers—specifically PEG2, PEG4, and PEG12—in the context of drug delivery, with a focus on antibody-drug conjugates (ADCs). The information herein is synthesized from preclinical studies to aid in the rational design of next-generation drug conjugates.

The inclusion of PEG linkers in drug conjugates, a strategy known as PEGylation, offers several advantages. These include enhanced hydrophilicity, which can mitigate aggregation, particularly with hydrophobic payloads.[1] PEGylation also increases the hydrodynamic radius of the conjugate, leading to reduced renal clearance and a prolonged plasma half-life.[1][] Furthermore, the PEG chain can shield the drug from the immune system, potentially reducing its immunogenicity.[1] The length of the PEG chain is a key determinant of these effects, and even subtle changes in length can have a profound impact on the overall efficacy and safety profile of the drug.

Quantitative Data Summary

The following table summarizes quantitative data from preclinical studies, comparing the performance of drug conjugates with different PEG linker lengths. It is important to note that the data is compiled from studies using different antibodies, payloads, and experimental models, which may influence the results.

ParameterPEG2PEG4PEG12Source(s)
In Vitro Cytotoxicity Generally high potency.Potency may be slightly reduced compared to PEG2.May exhibit a more pronounced decrease in potency compared to shorter linkers.Synthesized from[3]
Pharmacokinetics (PK) Shorter half-life, faster clearance.Improved half-life and clearance compared to PEG2.Significantly longer half-life and slower clearance, approaching that of the unconjugated antibody.[3][4]
In Vivo Efficacy Efficacious, but may require more frequent dosing.Enhanced efficacy due to improved PK.Superior efficacy and tolerability in some models, correlated with improved PK.[3][4]
Tolerability May have a narrower therapeutic window due to faster clearance of unconjugated payload.Improved tolerability over PEG2.Often demonstrates the best tolerability profile.[3]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of PEGylated drug conjugates are provided below.

1. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).

  • Cell Seeding and ADC Treatment:

    • Target cancer cells are seeded in a 96-well plate at a density of 1,000-10,000 cells/well in 50 µL of complete growth medium (e.g., RPMI-1640 with 10% FBS).[5][6]

    • The plate is incubated overnight at 37°C with 5% CO₂ to allow for cell attachment.[5]

    • A serial dilution of the ADC is prepared, and 50 µL of each concentration is added to the respective wells.[5]

    • The plate is incubated for 48-144 hours at 37°C.[5][7]

  • MTT Addition and Formazan (B1609692) Solubilization:

    • 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[5][7]

    • The plate is incubated for 1-4 hours at 37°C, allowing viable cells to reduce the MTT to insoluble formazan crystals.[1][5][7]

    • The medium is carefully removed, and 150 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement and Data Analysis:

    • The absorbance is read at 570 nm using a microplate reader.[7]

    • Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined by plotting the percent viability against the ADC concentration using a sigmoidal dose-response curve.[5]

2. In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol evaluates the anti-tumor activity of an ADC in a living organism.

  • Tumor Implantation and Growth:

    • Human cancer cells are implanted subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).[8] A pilot study is recommended to determine the optimal cell concentration for tumor growth.[9]

    • Tumors are allowed to grow to a mean volume of 100-200 mm³ before the initiation of treatment.[8]

  • ADC Administration and Monitoring:

    • Mice are randomized into treatment and control groups (typically 5-10 mice per group).[8]

    • The ADC is administered intravenously at a specified dose and schedule.[10]

    • Tumor volume and body weight are measured two to three times per week.[11] Tumor volume is calculated using the formula: (length × width²)/2.[12]

  • Data Analysis:

    • Tumor growth inhibition is determined by comparing the tumor volumes in the treated groups to the control group.

    • Statistical analysis (e.g., t-test, ANOVA) is used to determine the significance of the observed differences.[8]

    • Kaplan-Meier survival curves can also be generated to assess the impact of the treatment on animal survival.[8]

3. Pharmacokinetic Analysis

This protocol is for determining the pharmacokinetic profile of an ADC in vivo.

  • ADC Administration and Sample Collection:

    • A single intravenous dose of the ADC is administered to rodents (e.g., rats or mice).

    • Blood samples are collected at various time points post-injection.

  • Sample Processing and Analysis:

    • The ADC is isolated from plasma samples, often using immunoaffinity capture.

    • The concentration of the ADC in the plasma is quantified using methods such as liquid chromatography-mass spectrometry (LC-MS).[][13]

  • Data Analysis:

    • The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including clearance rate, plasma half-life, and area under the curve (AUC).

Visualizations

Mechanism of Action for an Antibody-Drug Conjugate (ADC)

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_intracellular Intracellular ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell 1. Targeting & Binding Antigen Tumor-Specific Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: General mechanism of action for an antibody-drug conjugate.

Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow Start Start: Tumor Cell Culture Implantation Subcutaneous Implantation into Immunocompromised Mice Start->Implantation TumorGrowth Tumor Growth Monitoring (to 100-200 mm³) Implantation->TumorGrowth Randomization Randomization of Mice into Treatment Groups TumorGrowth->Randomization Treatment Intravenous Administration of ADC or Vehicle Control Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Reached (e.g., tumor size, time) Monitoring->Endpoint Analysis Data Analysis: Tumor Growth Inhibition, Survival Curves Endpoint->Analysis

Caption: Workflow for an in vivo ADC xenograft study.

References

Linear vs. Branched PEG Linkers: A Comparative Guide to Optimizing ADC Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of an antibody-drug conjugate (ADC) is a critical quality attribute that directly influences its therapeutic efficacy, safety, and pharmacokinetic profile. The linker, which connects the monoclonal antibody to the cytotoxic payload, plays a pivotal role in maintaining ADC integrity in circulation and ensuring targeted drug release. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers are widely employed to enhance the hydrophilicity and stability of ADCs. The architecture of the PEG linker, specifically whether it is linear or branched, can have profound effects on the overall stability of the conjugate. This guide provides an objective comparison of linear and branched PEG linkers, supported by experimental data, to inform the rational design of more stable and effective ADCs.

Impact of Linker Architecture on ADC Stability: A Head-to-Head Comparison

The choice between a linear and a branched PEG linker involves a trade-off between simplicity and multifunctionality. Linear PEGs offer a straightforward approach to increasing the hydrophilicity and hydrodynamic radius of an ADC. In contrast, branched PEGs can provide a more significant "shielding" effect for the hydrophobic payload, potentially leading to improved stability and pharmacokinetic properties.[1][2]

A key study by Tedeschini et al. (2021) provides a direct comparison of ADCs constructed with a linear 24-unit PEG linker versus a branched linker composed of two pendant 12-unit PEG chains.[2] The findings from this and other studies are summarized below.

Aggregation Propensity

ADC aggregation is a major concern as it can lead to immunogenicity and altered pharmacokinetic profiles. The architecture of the PEG linker can significantly influence the propensity of an ADC to aggregate, particularly under stress conditions.

Key Findings:

  • Branched PEGs demonstrate superior aggregation prevention: In a study comparing a linear 24-unit PEG linker with a branched linker composed of two 12-unit PEG chains, the ADC with the branched linker showed a lower tendency to aggregate under thermal stress.[2]

  • Pharmacokinetics parallel aggregation trends: The in vivo pharmacokinetic profiles of the ADCs mirrored their aggregation tendencies, with the more stable, branched-linker ADC exhibiting slower clearance rates.[2]

Table 1: Comparison of Aggregation Propensity for ADCs with Linear vs. Branched PEG Linkers under Thermal Stress

Linker ArchitectureADC ConstructStress ConditionObservationReference
Linear ADC with linear 24-unit PEGThermal StressHigher aggregation tendency[2]
Branched ADC with two pendant 12-unit PEG chainsThermal StressLower aggregation tendency, better performing conjugate[2]
Drug-to-Antibody Ratio (DAR) Stability

Maintaining a stable drug-to-antibody ratio (DAR) is crucial for ensuring consistent efficacy and safety of an ADC. Premature deconjugation of the payload in circulation can lead to off-target toxicity and reduced therapeutic effect.

Key Findings:

  • Linker design is critical for DAR stability: The design of the drug-linker, including the positioning of the PEG moiety (linear vs. pendant/branched), is of great importance for the chemical stability of the ADC.[2]

  • Branched linkers can support higher DARs: Branched or multi-arm PEG linkers may enable the conjugation of a higher number of drug molecules (higher DAR) without inducing aggregation, which can be a challenge with linear linkers, especially for hydrophobic payloads.

Table 2: DAR Stability Comparison for ADCs with Linear vs. Branched PEG Linkers

Linker ArchitectureKey Advantages/Disadvantages for DAR StabilityReference
Linear Simple design, but may be limited in supporting high DARs with hydrophobic payloads without increasing aggregation risk.
Branched Can effectively shield hydrophobic payloads, potentially allowing for higher DARs with maintained stability.[1][1]

Visualizing the Impact of Linker Architecture

The following diagrams illustrate the conceptual differences between linear and branched PEG linkers and their impact on ADC stability.

cluster_0 Linear PEG Linker cluster_1 Branched PEG Linker Antibody_L Antibody Linker_L Linear PEG Antibody_L->Linker_L Payload_L Hydrophobic Payload Linker_L->Payload_L Antibody_B Antibody Linker_B Branched PEG Core Antibody_B->Linker_B Payload_B1 Hydrophobic Payload Linker_B->Payload_B1 Payload_B2 Hydrophobic Payload Linker_B->Payload_B2

Caption: Structural comparison of ADCs with linear and branched PEG linkers.

Start ADC Formulation Linear Linear PEG Linker Start->Linear Branched Branched PEG Linker Start->Branched Aggregation_L Higher Aggregation Propensity Linear->Aggregation_L Aggregation_B Lower Aggregation Propensity Branched->Aggregation_B Stability_L Lower Stability Aggregation_L->Stability_L Outcome Optimized ADC Performance Stability_L->Outcome Stability_B Higher Stability Aggregation_B->Stability_B Stability_B->Outcome

Caption: Logical flow of linker choice impacting ADC stability and performance.

Experimental Protocols for ADC Stability Assessment

The following are detailed methodologies for key experiments used to evaluate the stability of ADCs with different linker architectures.

Assessment of Aggregation by Size Exclusion Chromatography (SEC)

Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC sample over time and under stress conditions.

Methodology:

  • Sample Preparation: Prepare ADC samples with linear and branched PEG linkers at a concentration of 1 mg/mL in a formulation buffer (e.g., 20 mM histidine, 240 mM sucrose, pH 6.0).

  • Stress Conditions: Incubate the ADC samples at an elevated temperature (e.g., 40°C) for a defined period (e.g., 0, 1, 2, and 4 weeks).

  • Chromatographic System: Utilize a high-performance liquid chromatography (HPLC) system equipped with a UV detector.

  • SEC Column: Employ a size exclusion column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl).

  • Mobile Phase: Use a phosphate-buffered saline (PBS) solution, pH 7.4, as the mobile phase.

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Detection: Monitor the eluent at 280 nm.

  • Data Analysis: Integrate the peak areas corresponding to the monomer and high molecular weight species. Calculate the percentage of aggregate as the ratio of the aggregate peak area to the total peak area.

Determination of DAR Stability by Hydrophobic Interaction Chromatography (HIC)

Objective: To assess the stability of the drug-linker conjugate and monitor changes in the drug-to-antibody ratio (DAR) over time.

Methodology:

  • Sample Preparation: Prepare ADC samples as described for the SEC analysis.

  • Stress Conditions: Incubate the ADC samples under the same stress conditions as the SEC analysis.

  • Chromatographic System: Use an HPLC system with a UV detector.

  • HIC Column: Employ a hydrophobic interaction column (e.g., TSKgel Butyl-NPR).

  • Mobile Phase:

  • Gradient: Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

  • Flow Rate: Set the flow rate to 0.8 mL/min.

  • Detection: Monitor the eluent at 280 nm.

  • Data Analysis: The different DAR species (e.g., DAR0, DAR2, DAR4) will be separated based on hydrophobicity. Calculate the average DAR by determining the weighted average of the peak areas for each DAR species.

Confirmation of DAR and Fragmentation by Mass Spectrometry (MS)

Objective: To confirm the DAR and identify any fragmentation of the ADC under stress conditions.

Methodology:

  • Sample Preparation: Desalt the ADC samples using a suitable method (e.g., spin columns).

  • Mass Spectrometer: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of intact protein analysis.

  • Ionization Source: Use an electrospray ionization (ESI) source under native conditions to preserve the non-covalent interactions of the ADC.

  • Data Acquisition: Acquire mass spectra over a mass-to-charge (m/z) range appropriate for the intact ADC (e.g., m/z 2000-8000).

  • Data Analysis: Deconvolute the raw mass spectra to obtain the zero-charge mass of the different ADC species. The mass difference between peaks will correspond to the mass of the drug-linker, allowing for the determination of the DAR. Fragmentation can be assessed by the appearance of lower molecular weight species.

cluster_0 ADC Sample Preparation cluster_1 Stress Incubation cluster_2 Stability Analysis cluster_3 Data Interpretation ADC_Linear ADC with Linear PEG Stress Thermal Stress (e.g., 40°C for 0, 1, 2, 4 weeks) ADC_Linear->Stress ADC_Branched ADC with Branched PEG ADC_Branched->Stress SEC SEC Analysis (Aggregation) Stress->SEC HIC HIC Analysis (DAR Stability) Stress->HIC MS Mass Spectrometry (DAR Confirmation & Fragmentation) Stress->MS Compare_Agg Compare % Aggregation SEC->Compare_Agg Compare_DAR Compare DAR Evolution HIC->Compare_DAR Compare_Frag Assess Fragmentation MS->Compare_Frag

Caption: Experimental workflow for comparing the stability of ADCs.

Conclusion

The architecture of PEG linkers has a significant impact on the stability of antibody-drug conjugates. Experimental evidence suggests that branched PEG linkers can offer superior performance in terms of reducing aggregation and potentially supporting higher drug loading without compromising stability, as compared to linear PEG linkers.[2] The enhanced shielding of the hydrophobic payload by the branched structure likely contributes to these improved properties. The choice between a linear and branched PEG linker should be made based on the specific properties of the payload and the desired stability and pharmacokinetic profile of the ADC. The detailed experimental protocols provided in this guide offer a framework for the systematic evaluation of different linker designs to optimize the stability and overall performance of novel ADC candidates.

References

Validating Propargyl-PEG4-methylamine: A Comparative Guide to Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable conjugation of molecules is a critical step in the development of novel therapeutics and research tools. Propargyl-PEG4-methylamine is a versatile heterobifunctional linker, featuring a terminal alkyne for click chemistry and a primary amine for reaction with activated esters or carboxylic acids. This guide provides an objective comparison of the conjugation efficiency of this compound with alternative amine and thiol-reactive linkers, supported by experimental data and detailed protocols.

Performance Comparison of Bifunctional Linkers

The choice of a bifunctional linker significantly impacts the yield, purity, and stability of the resulting bioconjugate. This section compares this compound, activated as an N-hydroxysuccinimide (NHS) ester for amine reactivity, with two common alternatives: a commercially available NHS-ester-alkyne linker and a maleimide-alkyne linker for thiol-specific conjugation. The data presented below is a synthesis of typical results obtained under optimized conditions for the conjugation of these linkers to Bovine Serum Albumin (BSA), a standard model protein.

ReagentTarget ResidueMolar Ratio (Linker:Protein)Reaction Time (hours)Conjugation Efficiency (Yield %)Purity of Conjugate (%)Analytical Method
Propargyl-PEG4-NHS Ester Lysine (B10760008)20:12~85%>90%HIC-HPLC, SEC-HPLC
NHS-PEG4-AlkyneLysine20:12~80-90%>90%HIC-HPLC, SEC-HPLC
Maleimide-PEG4-AlkyneCysteine10:14>95%>95%RP-HPLC, Mass Spec

Note: Conjugation efficiency and purity are highly dependent on the specific protein, buffer conditions, and purification methods. The data above represents typical outcomes for the model protein BSA.

Experimental Protocols

Detailed and reproducible protocols are essential for achieving optimal conjugation results. The following sections provide step-by-step methodologies for the conjugation of this compound and its alternatives to a model protein, as well as the analytical procedures for validating the conjugation efficiency.

Protocol 1: Amine-Reactive Conjugation using Propargyl-PEG4-NHS Ester

This protocol describes the conjugation of an in-situ activated this compound to the lysine residues of Bovine Serum Albumin (BSA).

Materials:

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC) or similar NHS-ester activation reagent

  • Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS), pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Hydroxylamine-HCl (quenching solution)

  • Size-Exclusion Chromatography (SEC) column for purification

Procedure:

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 100 mM.

    • Add 1.2 equivalents of DSC to the linker solution.

    • Let the reaction proceed for 1 hour at room temperature with gentle stirring to form the Propargyl-PEG4-NHS ester.

  • Protein Preparation:

    • Dissolve BSA in PBS (pH 8.0) to a final concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add the activated Propargyl-PEG4-NHS ester solution to the BSA solution at a 20:1 molar ratio of linker to protein.

    • Incubate the reaction for 2 hours at room temperature with gentle mixing.

  • Quenching:

    • Add hydroxylamine-HCl to a final concentration of 10 mM to quench any unreacted NHS-ester.

  • Purification:

    • Purify the conjugate using a size-exclusion chromatography column to remove excess linker and byproducts.

Protocol 2: Thiol-Reactive Conjugation using Maleimide-PEG4-Alkyne

This protocol details the site-specific conjugation of a maleimide-functionalized linker to a cysteine residue in a model protein.

Materials:

  • Maleimide-PEG4-Alkyne

  • Cysteine-containing model protein (e.g., engineered BSA with a free cysteine)

  • Phosphate-Buffered Saline (PBS), pH 7.2, containing 1 mM EDTA

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • N-ethylmaleimide (NEM) for quenching

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification

Procedure:

  • Protein Reduction:

    • Dissolve the cysteine-containing protein in PBS (pH 7.2) to a concentration of 5 mg/mL.

    • Add a 10-fold molar excess of TCEP to reduce any disulfide bonds.

    • Incubate for 30 minutes at room temperature.

  • Conjugation Reaction:

    • Dissolve Maleimide-PEG4-Alkyne in DMSO to a 10 mM stock solution.

    • Add the maleimide (B117702) linker to the reduced protein solution at a 10:1 molar ratio.

    • Incubate for 4 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Add N-ethylmaleimide to a final concentration of 1 mM to cap any unreacted thiol groups.

  • Purification:

    • Purify the conjugate using RP-HPLC to separate the labeled protein from unreacted linker and protein.

Protocol 3: Analysis of Conjugation Efficiency by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a powerful technique to separate proteins based on their hydrophobicity. Since the addition of a PEG linker alters the hydrophobicity of the protein, HIC-HPLC can be used to quantify the extent of conjugation.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • HIC column (e.g., Butyl-NPR)

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0

Procedure:

  • Sample Preparation: Dilute the purified conjugate and unconjugated protein to 1 mg/mL in Mobile Phase A.

  • Chromatography:

    • Equilibrate the column with 100% Mobile Phase A.

    • Inject the sample.

    • Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

    • Monitor the absorbance at 280 nm.

  • Data Analysis:

    • The unconjugated protein will elute at a specific retention time. The conjugated protein species will elute earlier due to the hydrophilic nature of the PEG linker.

    • Calculate the conjugation efficiency by integrating the peak areas of the conjugated and unconjugated protein species.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams were generated using the DOT language.

experimental_workflow cluster_amine Amine-Reactive Conjugation cluster_thiol Thiol-Reactive Conjugation A1 This compound A2 Activate with DSC/NHS A1->A2 A3 Propargyl-PEG4-NHS Ester A2->A3 A5 Conjugation (pH 8.0) A3->A5 A4 Protein (BSA) A4->A5 A6 Purification (SEC) A5->A6 A7 Alkyne-PEG-Protein A6->A7 T1 Maleimide-PEG4-Alkyne T5 Conjugation (pH 7.2) T1->T5 T2 Cys-Protein T3 Reduce with TCEP T2->T3 T4 Reduced Protein T3->T4 T4->T5 T6 Purification (RP-HPLC) T5->T6 T7 Alkyne-PEG-Protein T6->T7 analysis_workflow P1 Purified Conjugate A1 HIC-HPLC Analysis P1->A1 MS1 Mass Spectrometry P1->MS1 A2 Separation by Hydrophobicity A1->A2 A3 Quantify Peak Areas A2->A3 A4 Determine Conjugation Efficiency A3->A4 MS2 Confirm Conjugate Mass MS1->MS2

A Researcher's Guide to Spectroscopic Confirmation of Propargyl-PEG4-methylamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise confirmation of chemical reactions is paramount. This guide provides a comparative analysis of spectroscopic methods used to verify reactions involving Propargyl-PEG4-methylamine, a versatile bifunctional linker. We will explore the utility of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) in confirming product formation and compare this compound with alternative linkers, supported by experimental data and detailed protocols.

This compound is a valuable tool in bioconjugation and drug delivery, featuring a terminal alkyne group for "click chemistry" and a primary amine for conjugation to various functional groups like carboxylic acids or NHS esters.[1][2][3] Verifying the successful reaction of both the alkyne and the amine is critical for the synthesis of well-defined bioconjugates.

Spectroscopic Analysis: Confirming the Reaction

The transformation of this compound through reactions at its terminal alkyne and amine functionalities can be effectively monitored and confirmed using a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the structural changes that occur during a reaction. Both ¹H and ¹³C NMR provide distinct signatures for the key functional groups in this compound.

¹H NMR:

  • Propargyl Group: The terminal alkyne proton typically appears as a triplet around 2.4 ppm. The methylene (B1212753) protons adjacent to the alkyne show a corresponding doublet.

  • PEG Chain: The repeating ethylene (B1197577) glycol units of the PEG chain produce a characteristic complex multiplet signal, typically between 3.5 and 3.7 ppm.[4][5]

  • Methylamine Group: The methylene protons adjacent to the amine group are also observable in the spectrum.

Upon successful reaction, key changes in the ¹H NMR spectrum are expected. For instance, in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction, the disappearance of the alkyne proton signal and the appearance of a new signal for the triazole proton (typically between 7.5 and 8.5 ppm) confirms the formation of the triazole ring.

¹³C NMR:

  • Propargyl Group: The sp-hybridized carbons of the alkyne typically resonate around 80 ppm (C≡CH) and 70 ppm (C≡CH).

  • PEG Chain: The carbons of the PEG backbone appear in the region of 60-70 ppm.[5]

  • Methylamine Group: The carbon adjacent to the amine will have a characteristic chemical shift.

Following a reaction, the disappearance of the alkyne carbon signals and the appearance of new signals corresponding to the triazole ring carbons (around 120-150 ppm) in the ¹³C NMR spectrum provide definitive evidence of the reaction's success.

Fourier-Transform Infrared (FTIR) Spectroscopy provides valuable information about the functional groups present in a molecule.

  • Alkyne Group: A sharp, weak absorption band around 3300 cm⁻¹ corresponds to the ≡C-H stretch of the terminal alkyne. A band of medium intensity around 2100-2140 cm⁻¹ is characteristic of the C≡C triple bond stretch.

  • Amine Group: The N-H stretching of the primary amine appears as two bands in the region of 3300-3500 cm⁻¹. The N-H bending vibration can be observed around 1600 cm⁻¹.

  • PEG Chain: A strong, broad C-O-C stretching band is characteristic of the PEG linker, typically appearing around 1100 cm⁻¹.

Confirmation of a reaction is achieved by observing the disappearance of the characteristic alkyne and/or amine absorption bands and the appearance of new bands corresponding to the newly formed functional groups, such as the triazole ring.

Mass Spectrometry (MS) is an essential tool for confirming the molecular weight of the final product. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used techniques for analyzing PEGylated molecules. The mass spectrum of the reaction product should show a molecular ion peak corresponding to the expected molecular weight of the conjugate. Fragmentation analysis can further confirm the structure of the product.

Comparison with Alternative Linkers

While this compound is a widely used linker, several alternatives exist, primarily for copper-free click chemistry applications. These alternatives are particularly important for in vivo studies where the cytotoxicity of copper is a concern.[6]

Linker TypeReactive GroupReaction TypeKey AdvantagesKey Disadvantages
Propargyl-PEG Terminal AlkyneCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)High reaction efficiency, stable triazole linkage.Requires copper catalyst, which can be cytotoxic.
DBCO-PEG DibenzocyclooctyneStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Copper-free, biocompatible, good reaction kinetics.[6]Larger and more sterically hindered than propargyl group.
BCN-PEG BicyclononyneStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Copper-free, excellent reactivity and hydrophilicity.[7][8]Can be less stable than DBCO under certain conditions.

The choice of linker depends on the specific application. For in vitro synthesis where biocompatibility is not a primary concern, the high efficiency of the copper-catalyzed click reaction with Propargyl-PEG linkers is advantageous. For live-cell imaging or in vivo applications, copper-free alternatives like DBCO-PEG and BCN-PEG are preferred.[6]

Experimental Protocols

General Protocol for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
  • Dissolve Reagents: Dissolve the azide-containing molecule and this compound in a suitable solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol).

  • Prepare Catalyst Solution: Prepare a fresh solution of a copper(I) source, such as copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate, or a copper(I) salt like CuBr. A copper-chelating ligand like THPTA can be used to improve catalyst stability and efficiency.

  • Initiate Reaction: Add the copper catalyst solution to the solution of the azide (B81097) and alkyne.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Purification: Once the reaction is complete, quench the reaction and purify the product using an appropriate method, such as column chromatography or preparative HPLC.

General Protocol for Spectroscopic Analysis

NMR Spectroscopy:

  • Sample Preparation: Dissolve a small amount of the starting material and the purified product in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. For quantitative NMR (qNMR) to determine reaction yield, a known amount of an internal standard is added to the sample.[9][10][11][12][13]

  • Data Analysis: Process the spectra and compare the chemical shifts and integration of key signals before and after the reaction to confirm product formation and determine purity and yield.

FTIR Spectroscopy:

  • Sample Preparation: Prepare a sample of the starting material and the purified product for FTIR analysis (e.g., as a thin film on a salt plate or as a KBr pellet).

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Compare the spectra of the starting material and the product, looking for the disappearance of reactant-specific peaks and the appearance of product-specific peaks.

Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent for ESI-MS or mix with a matrix for MALDI-MS.

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis: Identify the molecular ion peak and compare its m/z value with the calculated molecular weight of the expected product. Analyze the fragmentation pattern if necessary to further confirm the structure.

Visualizing the Workflow

The following diagrams illustrate the reaction and analysis workflow for a typical bioconjugation using this compound.

Reaction_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Propargyl_PEG This compound Click_Reaction CuAAC Click Reaction (CuSO4, NaAsc) Propargyl_PEG->Click_Reaction Molecule_X Molecule with Azide Molecule_X->Click_Reaction Conjugate Triazole-linked Conjugate Click_Reaction->Conjugate

Reaction workflow for CuAAC.

Analysis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis Reaction_Mixture Reaction Mixture Purification Purification (e.g., HPLC) Reaction_Mixture->Purification NMR NMR (1H, 13C) - Structural Confirmation - Purity/Yield (qNMR) Purification->NMR FTIR FTIR - Functional Group Analysis Purification->FTIR MS Mass Spectrometry - Molecular Weight Verification Purification->MS

Analysis workflow for reaction confirmation.

By employing these spectroscopic techniques and following robust experimental protocols, researchers can confidently confirm the successful synthesis of their desired bioconjugates using this compound and make informed decisions when choosing alternative linkers for their specific research needs.

References

A Comparative Guide to Amine-Reactive Groups for Bioconjugation: NHS Esters vs. Isothiocyanates

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation, the covalent linkage of molecules to proteins, peptides, and other biomolecules is a fundamental technique for the development of therapeutics, diagnostics, and research tools. Among the various functional groups targeted for such modifications, primary amines, present on lysine (B10760008) residues and the N-terminus of proteins, are the most common due to their accessibility and nucleophilicity.[1][2] This guide provides an objective comparison of two of the most widely used classes of amine-reactive reagents: N-hydroxysuccinimide (NHS) esters and isothiocyanates.

This comparison will delve into their reaction mechanisms, kinetics, stability, and the practical considerations for their use in a research and drug development setting. The information is supported by experimental data and detailed protocols to aid researchers in selecting the optimal chemistry for their specific application.

Chemical Reactivity and Mechanism

N-Hydroxysuccinimide (NHS) Esters react with primary amines via nucleophilic acyl substitution.[][4] The reaction proceeds in a physiological to slightly alkaline pH range (typically 7.2-8.5) where the primary amine is deprotonated and thus more nucleophilic.[2][] This reaction results in the formation of a stable and effectively irreversible amide bond, with the release of N-hydroxysuccinimide as a byproduct.[][4]

Isothiocyanates react with primary amines through a nucleophilic addition mechanism to form a thiourea (B124793) linkage.[5][6] This reaction is also pH-dependent and is generally favored at a more alkaline pH (around 9.0-9.5) to ensure the amine is sufficiently nucleophilic.[6]

Performance Comparison: A Quantitative Overview

The choice between NHS esters and isothiocyanates often depends on the desired reaction speed, the stability of the final conjugate, and the specific conditions of the bioconjugation reaction. The following tables summarize the key quantitative performance characteristics of these two chemistries.

ParameterN-Hydroxysuccinimide (NHS) EstersIsothiocyanatesReferences
Reaction pH 7.2 - 8.59.0 - 9.5[],[6],[2]
Reaction Time 30 - 120 minutes at room temperature or 4°C2 hours or longer at room temperature[],[6]
Competing Reaction Hydrolysis of the ester groupMinimal competing reactions with water[],[7]
Resulting Bond AmideThiourea[],[6]
ParameterN-Hydroxysuccinimide (NHS) EstersIsothiocyanatesReferences
Reaction Rate Generally faster than isothiocyanates.Slower reaction kinetics.[8]
Hydrolysis Half-life ~4-5 hours at pH 7 (0°C), ~10 minutes at pH 8.6 (4°C)More stable to hydrolysis in aqueous solutions.[2]
Conjugate Stability Amide bond is highly stable and generally considered irreversible under physiological conditions.Thiourea bond is less stable than an amide bond and can be susceptible to degradation over time, especially at elevated temperatures.[8],[1],[9]

Experimental Protocols for Comparative Analysis

To objectively evaluate the performance of NHS esters and isothiocyanates for a specific biomolecule, a head-to-head comparison is recommended. The following protocol outlines a general procedure for labeling a model protein, such as an IgG antibody, with fluorescent dyes functionalized with either an NHS ester or an isothiocyanate.

Materials
  • Protein: Purified IgG antibody at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS).

  • Amine-Reactive Dyes:

    • An NHS ester of a fluorescent dye (e.g., CFSE - Carboxyfluorescein succinimidyl ester).

    • An isothiocyanate derivative of a comparable fluorescent dye (e.g., FITC - Fluorescein isothiocyanate).

  • Reaction Buffers:

    • 0.1 M Sodium Bicarbonate buffer, pH 8.3.

    • 0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.2.

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5.

  • Purification: Size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

  • Instrumentation: Spectrophotometer, Fluorometer.

Procedure
  • Protein Preparation:

    • Dialyze the IgG antibody against 1X PBS to remove any amine-containing stabilizers.

    • Adjust the protein concentration to 2.5 mg/mL in the appropriate reaction buffer (pH 8.3 for NHS ester, pH 9.2 for isothiocyanate).

  • Dye Preparation:

    • Dissolve the NHS ester and isothiocyanate dyes in anhydrous DMSO to a stock concentration of 10 mg/mL immediately before use.

  • Labeling Reaction:

    • Divide the protein solution into two separate reaction tubes.

    • To one tube, add a 10- to 20-fold molar excess of the NHS ester dye solution.

    • To the second tube, add a 10- to 20-fold molar excess of the isothiocyanate dye solution.

    • Incubate both reactions for 1-2 hours at room temperature, protected from light, with gentle stirring.

  • Reaction Quenching:

    • Stop the reactions by adding the quenching solution to a final concentration of 100 mM.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification:

    • Separate the labeled antibody from unreacted dye and byproducts using a size-exclusion chromatography column.

    • Collect the fractions containing the protein-dye conjugate.

  • Characterization and Comparison:

    • Degree of Labeling (DOL): Determine the molar ratio of dye to protein by measuring the absorbance of the conjugate at 280 nm (for protein) and the maximum absorbance wavelength of the dye.

    • Conjugate Stability: Incubate aliquots of each conjugate at 4°C and 37°C in PBS. Analyze the stability over time by monitoring changes in fluorescence and potential degradation using SDS-PAGE.

    • Functionality Assay: Perform a relevant functional assay (e.g., ELISA for an antibody) to assess if the labeling process has affected the biomolecule's activity.

Visualizing the Chemistry and Workflow

To further clarify the processes involved, the following diagrams illustrate the reaction mechanisms and the experimental workflow for this comparative study.

reaction_mechanisms cluster_nhs NHS Ester Reaction cluster_itc Isothiocyanate Reaction Protein_NH2_NHS Protein-NH₂ Intermediate_NHS Tetrahedral Intermediate Protein_NH2_NHS->Intermediate_NHS + NHS_Ester R-NHS Ester NHS_Ester->Intermediate_NHS Amide_Bond Protein-NH-CO-R (Stable Amide Bond) Intermediate_NHS->Amide_Bond NHS_Leaving_Group N-Hydroxysuccinimide Intermediate_NHS->NHS_Leaving_Group releases Protein_NH2_ITC Protein-NH₂ Thiourea_Bond Protein-NH-CS-NH-R (Thiourea Bond) Protein_NH2_ITC->Thiourea_Bond + Isothiocyanate R-N=C=S Isothiocyanate->Thiourea_Bond

Caption: Reaction mechanisms of NHS esters and isothiocyanates with primary amines.

experimental_workflow start Start: Purified Protein prep Protein Preparation (Buffer Exchange) start->prep reaction_nhs Labeling with NHS Ester (pH 8.3) prep->reaction_nhs reaction_itc Labeling with Isothiocyanate (pH 9.2) prep->reaction_itc quench_nhs Quench Reaction reaction_nhs->quench_nhs quench_itc Quench Reaction reaction_itc->quench_itc purify_nhs Purification (Size-Exclusion Chromatography) quench_nhs->purify_nhs purify_itc Purification (Size-Exclusion Chromatography) quench_itc->purify_itc char_nhs Characterization: - Degree of Labeling - Stability - Functionality purify_nhs->char_nhs char_itc Characterization: - Degree of Labeling - Stability - Functionality purify_itc->char_itc compare Comparative Analysis char_nhs->compare char_itc->compare

Caption: Experimental workflow for comparing amine-reactive labeling reagents.

Conclusion and Recommendations

Both NHS esters and isothiocyanates are effective reagents for labeling primary amines in biomolecules. However, their distinct characteristics make them suitable for different applications.

NHS esters are generally the preferred choice due to:

  • Faster reaction rates: Leading to shorter and more efficient labeling procedures.[8]

  • Formation of highly stable amide bonds: Ensuring the integrity of the conjugate for long-term applications and in vivo studies.[1][]

  • Milder reaction pH: Which can be beneficial for sensitive proteins that may be compromised at higher pH values.[]

The primary drawback of NHS esters is their susceptibility to hydrolysis, which competes with the aminolysis reaction.[][7] This can be mitigated by using a higher concentration of the protein and performing the reaction promptly after preparing the reagent solutions.

Isothiocyanates may be considered when:

  • Slower, more controlled conjugation is desired: The slower reaction kinetics can be an advantage in specific applications where precise control over the degree of labeling is critical.[8]

  • Hydrolysis of the labeling reagent is a major concern: Their greater stability in aqueous solutions can be advantageous in certain experimental setups.

Ultimately, the selection of the appropriate amine-reactive group should be based on a careful consideration of the specific biomolecule, the intended application of the conjugate, and the experimental conditions. For critical applications, a direct comparative study as outlined in this guide is highly recommended to ensure the selection of the optimal bioconjugation chemistry.

References

A Comparative Guide to Terminal and Strained Alkynes in Bioconjugation and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical biology, drug development, and materials science, the ability to efficiently and specifically connect molecular building blocks is paramount. Among the most powerful tools for this purpose are the "click" reactions, particularly the azide-alkyne cycloadditions. This guide provides a detailed comparison of two key players in this field: terminal alkynes and strained alkynes. We will explore their respective advantages in specific applications, supported by experimental data and detailed protocols, to assist researchers in selecting the optimal tool for their synthetic challenges.

At a Glance: Terminal vs. Strained Alkynes

The primary distinction between the applications of terminal and strained alkynes lies in the nature of their cycloaddition reactions with azides. Terminal alkynes typically undergo the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and versatile reaction.[1][2] In contrast, strained alkynes, most notably cyclooctynes, participate in the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which is driven by the release of ring strain and crucially, does not require a metal catalyst.[3][4][5] This fundamental difference dictates the suitability of each alkyne type for various applications.

FeatureTerminal Alkynes (via CuAAC)Strained Alkynes (via SPAAC)
Reaction Name Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Key Advantage Fast kinetics, high yields, simple reagents[6][7][8]Biocompatible (copper-free), suitable for living systems[9][10]
Primary Limitation Requires a cytotoxic copper catalyst[10][11]Generally slower kinetics, more complex synthesis of alkyne[12][13]
Typical Applications Bioconjugation (in vitro), materials science, drug discovery[2][14][15]Live-cell imaging, in vivo studies, bioconjugation in complex biological media[10][11][]
Selectivity High regioselectivity (forms 1,4-disubstituted triazole)[6][8]Lack of regioselectivity (forms a mixture of regioisomers)[13]
Reaction Conditions Mild, often aqueous conditions, room temperature[8][17]Physiological conditions (pH, temperature)[10][]

Delving Deeper: Performance and Applications

The Speed and Simplicity of Terminal Alkynes (CuAAC)

The CuAAC reaction is renowned for its exceptional reliability and efficiency, exhibiting a significant rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed reaction.[8] This makes it an ideal choice for applications where speed and high yield are critical, and the presence of a copper catalyst is not a concern.

Applications:

  • Drug Discovery: The robustness of CuAAC allows for the rapid synthesis of large compound libraries for high-throughput screening.[2]

  • Bioconjugation: It is widely used for labeling and modifying biomolecules such as proteins and nucleic acids in vitro.[7][17] For instance, in proteomics, CuAAC with a biotin-alkyne has been shown to identify a greater number of O-GlcNAcylated proteins compared to a SPAAC-based approach.[18]

  • Materials Science: The efficiency of CuAAC is advantageous for the synthesis of polymers, dendrimers, and for surface modification.[2]

The Biocompatibility of Strained Alkynes (SPAAC)

The defining advantage of SPAAC is its bioorthogonality; the reaction proceeds efficiently in complex biological environments without interfering with native biochemical processes.[4][10] This is due to the absence of the cytotoxic copper catalyst required for CuAAC.[10]

Applications:

  • Live-Cell and In Vivo Imaging: SPAAC has become an invaluable tool for labeling and tracking biomolecules in living cells and organisms.[10][11]

  • Antibody-Drug Conjugates (ADCs): The copper-free nature of SPAAC is beneficial for the synthesis of ADCs, where maintaining the integrity of the antibody is crucial.[9]

  • PROTAC Synthesis: This reaction is used to link target protein-binding ligands to E3 ubiquitin ligase ligands in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[9]

The reactivity of strained alkynes in SPAAC is highly dependent on their structure, with modifications to the cyclooctyne (B158145) ring significantly impacting reaction rates.[10]

Strained AlkyneSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹] (approximate)Key Features
Cyclooctyne~10⁻³The parent cyclooctyne, moderate reactivity.
Bicyclo[6.1.0]nonyne (BCN)~0.03 - 0.1More stable than DBCO to some thiols.[19][20]
Dibenzocyclooctyne (DBCO)~0.1 - 0.3Commonly used, good balance of reactivity and stability.[19]
Biarylazacyclooctynone (BARAC)~0.9 - 3.0One of the fastest commercially available cyclooctynes.[19]

Rate constants can vary depending on the specific azide (B81097), solvent, and temperature.

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for the bioconjugation of a terminal alkyne-modified protein with an azide-containing molecule.

Materials:

  • Alkyne-modified protein

  • Azide-containing molecule (e.g., fluorescent probe, biotin)

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)

  • Copper-chelating ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) solution (e.g., 50 mM in water)[21]

  • Reducing agent: Sodium ascorbate (B8700270) solution (freshly prepared, e.g., 100 mM in water)

  • Buffer (e.g., phosphate-buffered saline, PBS)

  • DMSO or DMF for dissolving hydrophobic molecules

Procedure:

  • Preparation of Reagents: Prepare stock solutions of all reagents at the desired concentrations.

  • Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein and the azide-containing molecule in the desired molar ratio (a 2- to 10-fold excess of the azide is common) in buffer.[17][21]

  • Catalyst Preparation: In a separate tube, premix the CuSO₄ solution and the THPTA ligand solution.[17] The ligand helps to stabilize the Cu(I) oxidation state and protect biomolecules from oxidative damage.[7]

  • Initiation of Reaction: Add the copper/ligand mixture to the protein solution. Then, add the freshly prepared sodium ascorbate solution to reduce Cu(II) to the active Cu(I) catalyst and initiate the reaction.[8][17]

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

  • Purification: Purify the conjugated protein using methods like size-exclusion chromatography to remove excess reagents and the copper catalyst.

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol provides a general method for labeling an azide-modified protein with a strained alkyne, such as a DBCO-functionalized molecule.

Materials:

  • Azide-modified protein

  • Strained alkyne-containing molecule (e.g., DBCO-PEG-fluorophore)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Preparation of Reagents: Dissolve the azide-modified protein and the strained alkyne in the reaction buffer.

  • Conjugation Reaction: Mix the protein and the strained alkyne in a suitable reaction vessel. A molar excess of the strained alkyne (e.g., 5-20 fold) is often used to ensure efficient conjugation.[9]

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours, or overnight at 4°C.[9] The reaction proceeds spontaneously without the need for any additional reagents.

  • Quenching (Optional): If necessary, the reaction can be quenched by adding a reagent that will react with the excess strained alkyne.

  • Purification: Remove the excess, unreacted strained alkyne and other small molecules by size-exclusion chromatography or dialysis.[9]

Visualizing the Chemistry

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Purification Alkyne_Protein Alkyne-modified Protein Mix_Reactants Mix Protein and Azide Alkyne_Protein->Mix_Reactants Azide_Molecule Azide-containing Molecule Azide_Molecule->Mix_Reactants CuSO4 CuSO₄ Solution Add_Catalyst Add Cu/Ligand and Ascorbate CuSO4->Add_Catalyst Ligand Ligand (e.g., THPTA) Ligand->Add_Catalyst Ascorbate Sodium Ascorbate (freshly prepared) Ascorbate->Add_Catalyst Mix_Reactants->Add_Catalyst Incubate Incubate (1-4h, RT) Add_Catalyst->Incubate Purify Purify (e.g., SEC) Incubate->Purify Final_Product Conjugated Protein Purify->Final_Product

Caption: General workflow for bioconjugation using CuAAC.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanism

SPAAC_Mechanism Reactants Strained Alkyne + Azide Transition_State [3+2] Cycloaddition Transition State Reactants->Transition_State Spontaneous (Release of Ring Strain) Product Stable Triazole Product Transition_State->Product

Caption: The catalyst-free mechanism of SPAAC.

Conclusion

Both terminal and strained alkynes are powerful and versatile tools in modern chemical science. The choice between them hinges on the specific requirements of the application. For rapid, high-yield reactions in vitro where the presence of copper is acceptable, terminal alkynes and CuAAC remain the gold standard. However, for applications demanding high biocompatibility, particularly in living systems, the copper-free nature of strained alkynes and SPAAC is indispensable. As research continues to yield new generations of strained alkynes with enhanced reactivity, the scope of their applications in understanding and manipulating biological systems will undoubtedly continue to expand.

References

Benchmarking Propargyl-PEG4-methylamine: A Comparative Guide to Heterobifunctional Linkers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern bioconjugation, the choice of a linker is a critical determinant of the success of therapeutics like antibody-drug conjugates (ADCs) and diagnostics. Propargyl-PEG4-methylamine, a heterobifunctional linker featuring a terminal alkyne and a primary amine connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, is a versatile tool for covalently linking biomolecules. This guide provides an objective comparison of this compound with other widely used heterobifunctional linkers, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals.

Mechanisms of Action and Key Features

Heterobifunctional linkers possess two different reactive groups, enabling the sequential conjugation of two distinct molecules, which minimizes the formation of unwanted homodimers.[1] The linkers compared in this guide fall into three main categories based on their reactive moieties: those for copper-catalyzed azide-alkyne cycloaddition (CuAAC), strain-promoted azide-alkyne cycloaddition (SPAAC), and traditional amine-to-sulfhydryl reactive linkers.

This compound belongs to the CuAAC category. Its primary amine can be reacted with a carboxyl-containing molecule, while the terminal alkyne is available for a "click" reaction with an azide-modified molecule.[2][3] This reaction is known for its high efficiency and the formation of a stable triazole linkage.[4] The PEG4 spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate.[5][6]

DBCO-PEG4-amine is a representative linker for SPAAC. It also contains a primary amine and a PEG4 spacer, but features a dibenzocyclooctyne (DBCO) group instead of a terminal alkyne.[7] The inherent ring strain of the DBCO group allows it to react with azides without the need for a copper catalyst, which is a significant advantage for in vivo applications due to the cytotoxicity of copper.[8][9]

Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a classic non-PEGylated, amine-to-sulfhydryl linker. It has an N-hydroxysuccinimide (NHS) ester that reacts with primary amines and a maleimide (B117702) group that reacts with sulfhydryl groups.[1][10] SMCC has been widely used in the construction of approved ADCs.[7]

Quantitative Performance Data

The selection of a linker is often a trade-off between reaction kinetics, stability, solubility, and biocompatibility. The following tables summarize key quantitative data for the compared linkers.

Table 1: Comparative Performance of Heterobifunctional Linkers

FeatureThis compound (CuAAC)DBCO-PEG4-amine (SPAAC)SMCC
Reaction Kinetics Very Fast (10 to 100 times faster than SPAAC in aqueous solution)[11]Moderate to Fast (rate depends on cyclooctyne)[12]Fast
Biocompatibility Limited in vivo due to copper catalyst cytotoxicity[8]High, suitable for in vivo studies[13]Moderate
Linkage Stability High (stable triazole ring)[4][14]High (stable triazole ring)[4]Moderate (thioether bond susceptible to exchange)[15][16]
Solubility High (hydrophilic PEG spacer)[17]High (hydrophilic PEG spacer)Low (hydrophobic)
Specificity & Yield Generally high specificity and quantitative yieldsHigh specificity and can achieve quantitative yields[13]High, but potential for off-target reactions

Table 2: Chemical and Physical Properties

PropertyThis compoundDBCO-PEG4-amineSMCC
Molecular Weight ~245 g/mol ~500 g/mol 334.32 g/mol [10]
Spacer Arm Length ~18.9 Å~18.9 Å8.3 Å[10]
Reactive Groups Amine, AlkyneAmine, DBCONHS Ester, Maleimide
Cleavability Non-cleavableNon-cleavableNon-cleavable

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of heterobifunctional linkers.

Protocol 1: Two-Step Antibody-Drug Conjugation using this compound

This protocol outlines the conjugation of a small molecule drug to an antibody.

Materials:

  • Antibody (containing accessible carboxyl groups)

  • Small molecule drug (amine-modified)

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Azide-modified payload

  • Copper(II) sulfate, Sodium ascorbate, THPTA ligand

  • Conjugation Buffer: PBS, pH 7.4

  • Quenching Buffer: 1M Tris-HCl, pH 8.0

  • Desalting columns

Procedure:

  • Antibody-Linker Conjugation:

    • Dissolve the antibody in Conjugation Buffer.

    • Activate the antibody's carboxyl groups by adding a 10-fold molar excess of EDC and a 20-fold molar excess of Sulfo-NHS. Incubate for 15 minutes at room temperature.

    • Add a 10-fold molar excess of this compound to the activated antibody solution.

    • Incubate for 2 hours at room temperature.

    • Remove excess linker and reagents using a desalting column equilibrated with Conjugation Buffer.

  • Click Chemistry Reaction:

    • Prepare a fresh solution of the copper catalyst by mixing Copper(II) sulfate, sodium ascorbate, and THPTA in a 1:5:5 molar ratio in water.

    • Add the azide-modified payload to the linker-modified antibody solution at a 5-fold molar excess.

    • Add the copper catalyst solution to the antibody-payload mixture.

    • Incubate for 1 hour at room temperature.

    • Purify the final antibody-drug conjugate using a desalting column to remove excess payload and catalyst.

Protocol 2: Two-Step Protein-Protein Conjugation using SMCC

This protocol describes the conjugation of two different proteins.[1][18]

Materials:

  • Protein 1 (containing primary amines)

  • Protein 2 (containing free sulfhydryls)

  • SMCC

  • Anhydrous DMSO or DMF

  • Conjugation Buffer: PBS, pH 7.2-7.5

  • Desalting columns

Procedure:

  • Activation of Protein 1:

    • Dissolve Protein 1 in Conjugation Buffer.

    • Dissolve SMCC in DMSO or DMF to prepare a 10-50 mM stock solution.

    • Add a 10- to 50-fold molar excess of SMCC to the Protein 1 solution.[18]

    • Incubate for 30-60 minutes at room temperature.[18]

    • Remove excess SMCC using a desalting column equilibrated with Conjugation Buffer.[1][18]

  • Conjugation to Protein 2:

    • Ensure Protein 2 has free sulfhydryl groups. If necessary, reduce disulfide bonds with a reducing agent like TCEP and subsequently remove the reducing agent.

    • Immediately combine the maleimide-activated Protein 1 with Protein 2 in the desired molar ratio.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.[1]

    • The reaction can be quenched by adding a sulfhydryl-containing compound like cysteine.

    • Purify the final conjugate using size-exclusion chromatography.

Visualizing Workflows and Relationships

Diagrams can clarify complex processes and relationships between different linkers.

G cluster_0 Molecule A (e.g., Antibody) cluster_1 Linker Activation cluster_2 Activated Molecule A cluster_3 Molecule B (e.g., Drug) cluster_4 Final Conjugate A Molecule A (with -COOH or -NH2) L1 This compound + EDC/NHS A->L1 L2 DBCO-PEG4-amine + EDC/NHS A->L2 L3 SMCC A->L3 A_L1 A-Propargyl-PEG4 L1->A_L1 A_L2 A-DBCO-PEG4 L2->A_L2 A_L3 A-SMCC L3->A_L3 C1 A-Triazole-B (CuAAC) A_L1->C1 C2 A-Triazole-B (SPAAC) A_L2->C2 C3 A-Thioether-B A_L3->C3 B1 Molecule B (with Azide) B1->C1 B1->C2 B2 Molecule B (with -SH) B2->C3

General workflow for bioconjugation using different heterobifunctional linkers.

G Linker This compound H2N-CH2- -(CH2CH2O)4- -CH2-C≡CH Amine Amine (-NH2) Linker:amine->Amine Reacts with -COOH (activated) Propargyl Propargyl (-C≡CH) Linker:propargyl->Propargyl Reacts with Azide (CuAAC)

Functional groups of this compound and their reactivity.

G start Start: Need to conjugate two biomolecules q1 Is the conjugation for in vivo use? start->q1 q2 Are fast kinetics critical? q1->q2 No linker_spaac Choose SPAAC linker (e.g., DBCO-PEG4-amine) q1->linker_spaac Yes q3 Is high solubility required? q2->q3 No linker_cuaac Choose CuAAC linker (e.g., this compound) q2->linker_cuaac Yes linker_smcc Consider SMCC (if solubility is not a major concern) q3->linker_smcc No peg_linker Prefer a PEGylated linker q3->peg_linker Yes q4 Is a highly stable linkage essential? q4->linker_cuaac Yes q4->linker_smcc No peg_linker->q4

Decision tree for selecting a heterobifunctional linker.

Conclusion

This compound is a highly effective heterobifunctional linker for applications requiring rapid and efficient conjugation via CuAAC, particularly when enhanced solubility is desired.[19] The resulting triazole linkage offers exceptional stability.[4] However, for in vivo applications, the cytotoxicity of the copper catalyst is a significant drawback.[8] In such cases, SPAAC linkers like DBCO-PEG4-amine present a superior alternative due to their high biocompatibility, despite potentially slower reaction kinetics.[13] Traditional linkers like SMCC remain relevant, especially in established protocols for ADC development, but their hydrophobic nature and the lower stability of the thioether bond are important considerations.[15][20][21] The choice of linker should be guided by a careful evaluation of the specific requirements of the application, including the biological context, desired reaction speed, and the required stability and solubility of the final conjugate.

References

Safety Operating Guide

Proper Disposal of Propargyl-PEG4-methylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical reagents like Propargyl-PEG4-methylamine is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the recommended disposal procedures for this compound, ensuring operational safety and regulatory compliance.

Hazard Identification and Safety Precautions

This compound is a heterobifunctional linker molecule containing a propargyl group and a methylamine (B109427) group, connected by a polyethylene (B3416737) glycol (PEG) spacer. While specific safety data for this compound is not uniformly available, an analysis of its constituent parts and related chemicals indicates several potential hazards.

Hazard Summary:

Hazard TypeGHS Hazard StatementDescription
Skin Irritation H315Causes skin irritation.[1]
Eye Irritation H319Causes serious eye irritation.[1]
Respiratory Irritation H335May cause respiratory irritation.[1]
Aquatic Toxicity H410Very toxic to aquatic life with long lasting effects.[2][3]

The propargyl group is found in compounds that can be flammable, toxic, and corrosive.[4][5][6] The PEG component is generally considered to be of low toxicity and biodegradable; however, it should not be released into wastewater systems as it can impact water treatment processes.

Personal Protective Equipment (PPE):

Due to the potential for skin, eye, and respiratory irritation, the following PPE is mandatory when handling this compound, including during disposal procedures:

  • Eye Protection: Safety goggles with side-shields.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A lab coat or impervious clothing.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

1. Waste Segregation:

  • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it, such as pipette tips, wipes, and gloves.
  • The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, leak-proof lid.
  • Never mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) office.

2. Container Management:

  • Ensure the waste container is tightly sealed when not in use to prevent the release of vapors.
  • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[7]

3. Final Disposal:

  • Dispose of the contents and the container through an approved hazardous waste disposal facility.[3][7]
  • Contact your institution's EHS office or a licensed chemical waste disposal service to arrange for pickup and proper disposal in accordance with local, state, and federal regulations.

4. Disposal of Empty Containers:

  • Thoroughly rinse empty containers with a suitable solvent (e.g., ethanol (B145695) or isopropanol).
  • The first rinsate must be collected and disposed of as hazardous waste along with the chemical.
  • After thorough rinsing and drying, deface or remove the original label before disposing of the container as regular solid waste, or as directed by your institution's policies.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

1. Evacuate and Ventilate:

  • Immediately alert others in the vicinity and evacuate the immediate area.
  • Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.

2. Absorb and Contain:

  • For liquid spills, use an inert, non-combustible absorbent material such as vermiculite, diatomite, or a universal chemical binder to contain the spill.
  • For solid spills, carefully sweep up the material, avoiding dust generation.

3. Decontaminate:

  • Decontaminate the affected surfaces by scrubbing with a suitable solvent, such as ethanol.

4. Collect and Dispose:

  • Collect all contaminated absorbent materials and cleaning supplies in the designated hazardous waste container for this compound.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and necessary actions for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 This compound Disposal Workflow start This compound Waste Generated ppe Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat start->ppe spill Spill Occurs start->spill segregate Segregate Waste into a Labeled, Compatible Container ppe->segregate store Store Sealed Container in a Designated, Secure Area segregate->store spill_protocol Follow Spill Management Protocol: 1. Evacuate & Ventilate 2. Absorb & Contain 3. Decontaminate 4. Collect as Hazardous Waste spill->spill_protocol spill_protocol->segregate contact_ehs Contact Institutional EHS or Licensed Waste Disposal Service store->contact_ehs end Proper Disposal via Approved Hazardous Waste Facility contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

Disclaimer: This guide is intended for informational purposes and is based on the analysis of related chemical compounds. Always consult the official Safety Data Sheet (SDS) provided by the manufacturer for specific and complete safety and disposal information for this compound. Your institution's Environmental Health and Safety (EHS) office should be your primary resource for guidance on chemical waste disposal.

References

Personal protective equipment for handling Propargyl-PEG4-methylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of Propargyl-PEG4-methylamine. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of your research.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and prevent injury. This compound is known to cause skin and eye irritation, and appropriate precautions must be taken.

PPE CategoryItemSpecificationRationale
Eye and Face Safety GogglesChemical splash goggles with side-shields meeting ANSI Z87.1 or equivalent standards.[1]Protects eyes from splashes and aerosols.
Face ShieldTo be worn over safety goggles.[1]Provides an additional layer of protection for the entire face from splashes.
Hand GlovesChemical-resistant nitrile or neoprene gloves.[1] Check manufacturer's compatibility data.Prevents skin contact and absorption.
Body Laboratory Coat/GownFlame-resistant lab coat or a disposable gown made of a non-absorbent material.[1]Protects skin and personal clothing from contamination.
Respiratory RespiratorUse a NIOSH-approved respirator with an appropriate cartridge if working outside a fume hood or with powders.Protects against inhalation of aerosols or fine powders.
Footwear Closed-toe ShoesSubstantial leather or chemical-resistant material.Protects feet from spills.

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible and in good working order.[2]

  • Before starting, clear the workspace of any unnecessary items and ensure all required equipment is within easy reach.

2. Handling the Compound:

  • Wear the appropriate PPE as detailed in the table above before handling the container.

  • Allow the container to reach room temperature before opening to avoid moisture condensation.

  • Carefully open the container, avoiding any inhalation of potential vapors or dust.

  • When weighing or transferring the compound, do so in a manner that minimizes the generation of dust or aerosols.

  • Use compatible spatulas and glassware.

  • Keep the container tightly sealed when not in use.[3]

3. In Case of a Spill:

  • Evacuate the immediate area.

  • If safe to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Wearing appropriate PPE, carefully collect the absorbed material into a sealed container for disposal.

  • Ventilate the area and decontaminate the spill surface.

Disposal Plan

1. Waste Segregation:

  • All disposable materials contaminated with this compound, including gloves, pipette tips, and absorbent materials, must be collected in a dedicated, clearly labeled hazardous waste container.

2. Chemical Waste:

  • Unused or waste this compound should be disposed of as hazardous chemical waste.

  • Do not dispose of this chemical down the drain or in regular trash.

3. Container Disposal:

  • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.

  • Deface the label on the empty container before disposing of it according to your institution's guidelines.

4. Regulatory Compliance:

  • All waste disposal must be carried out in accordance with local, state, and federal regulations.[4] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Experimental Workflow

prep Preparation ppe Don PPE prep->ppe Verify fume hood & safety equipment handling Chemical Handling ppe->handling Proceed with experiment spill Spill Response handling->spill If spill occurs disposal Waste Disposal handling->disposal Segregate waste appropriately decon Decontamination spill->decon Contain & clean disposal->decon Clean workspace & remove PPE

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propargyl-PEG4-methylamine
Reactant of Route 2
Propargyl-PEG4-methylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.